molecular formula C10H15NO4 B558451 (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid CAS No. 63039-46-3

(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Número de catálogo: B558451
Número CAS: 63039-46-3
Peso molecular: 213.23 g/mol
Clave InChI: AMKHAJIFPHJYMH-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-D-Propargylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKHAJIFPHJYMH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426543
Record name Boc-D-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63039-46-3
Record name Boc-D-Propargylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid, also known as Boc-L-propargylglycine, is a valuable synthetic intermediate in medicinal chemistry and drug development.[1][2] Its structure incorporates a terminal alkyne group, making it a key component for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][3] This functionality allows for the straightforward and efficient conjugation with azide-containing molecules, facilitating the synthesis of complex peptides and other bioactive compounds.[1] This technical guide provides a comprehensive overview of a common synthetic protocol for this compound, including detailed experimental procedures and relevant data.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the alkylation of a protected glycine equivalent with a propargyl halide, followed by enzymatic resolution to isolate the desired (R)-enantiomer.

Synthesis_Pathway A Glycine Cation Equivalent (e.g., Methyl N-Boc-2-acetoxyglycinate) C Racemic Methyl N-Boc-propargylglycinate A->C Zinc dust B Propargyl Halide (e.g., Propargyl Bromide) B->C C_res Racemic Methyl N-Boc-propargylglycinate D (R)-Methyl N-Boc-propargylglycinate C_res->D α-Chymotrypsin E (S)-N-Boc-propargylglycine C_res->E D_hyd (R)-Methyl N-Boc-propargylglycinate F This compound D_hyd->F

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established synthetic methods.[2]

Step 1: Synthesis of Racemic Methyl N-Boc-propargylglycinate

This step involves the zinc-mediated reaction of a glycine cation equivalent with propargyl bromide.

Materials:

  • Methyl N-Boc-2-acetoxyglycine

  • Propargyl bromide

  • Zinc dust

  • Ethyl acetate (EtOAc)

  • 0.5 N HCl

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution

  • MgSO₄

  • Silica gel

Procedure:

  • To a stirred solution of methyl N-Boc-2-acetoxyglycine in a suitable solvent, add zinc dust.

  • Slowly add propargyl bromide to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 0.5 N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography (e.g., using 30% EtOAc/hexane as eluent) to yield racemic methyl N-Boc-propargylglycinate as a colorless oil.

Step 2: Enzymatic Resolution and Hydrolysis

This step utilizes α-chymotrypsin to selectively hydrolyze the L-enantiomer, allowing for the separation of the desired D-enantiomer ester.

Materials:

  • Racemic Methyl N-Boc-propargylglycinate

  • α-Chymotrypsin

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the racemic methyl N-Boc-propargylglycinate in a minimal amount of a suitable organic solvent and add it to a phosphate buffer (pH 7.0).

  • Add α-chymotrypsin to the mixture and stir at room temperature. The progress of the resolution can be monitored by HPLC.

  • Upon completion of the selective hydrolysis of the L-ester, extract the unreacted (R)-methyl N-Boc-propargylglycinate with ethyl acetate.

  • Wash the organic extracts, dry over a drying agent, and concentrate to obtain the (R)-ester.

  • To obtain the final acid, the isolated (R)-ester is then subjected to base-catalyzed hydrolysis using an aqueous solution of sodium hydroxide.

  • After the hydrolysis is complete, acidify the reaction mixture with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis.

Table 1: Yields and Purity

StepProductTypical Yield (%)Purity (HPLC)
1. AlkylationRacemic Methyl N-Boc-propargylglycinate97%[2]>95%
2. Enzymatic Resolution & HydrolysisThis compoundHigh>98%[4]

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₀H₁₅NO₄[5]
Molecular Weight 213.23 g/mol [5]
Appearance Solid
Melting Point 88.0 to 92.0 °C[4]
Optical Rotation [α]D +23.5° (c=9.1 mg/mL in MeOH) for the L-enantiomer[2]
Boiling Point 365.2 °C at 760 mmHg
InChI Key AMKHAJIFPHJYMH-SSDOTTSWSA-N

Experimental Workflow Diagram

Experimental_Workflow start Start step1 Dissolve Methyl N-Boc-2-acetoxyglycinate and add Zinc dust start->step1 step2 Add Propargyl Bromide step1->step2 step3 Reaction at Room Temperature step2->step3 step4 Work-up: EtOAc addition, Washes (HCl, NaHCO₃, NaCl) step3->step4 step5 Drying (MgSO₄) and Concentration step4->step5 step6 Silica Gel Chromatography step5->step6 product1 Racemic Methyl N-Boc-propargylglycinate step6->product1 step7 Dissolve Racemic Ester in buffer product1->step7 step8 Add α-Chymotrypsin step7->step8 step9 Enzymatic Resolution step8->step9 step10 Extraction of (R)-Ester with EtOAc step9->step10 product2 (R)-Methyl N-Boc-propargylglycinate step10->product2 step11 Base Hydrolysis (NaOH) product2->step11 step12 Acidification (HCl) step11->step12 step13 Filtration and Drying step12->step13 final_product This compound step13->final_product end End final_product->end

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a well-established process that provides a valuable building block for peptide synthesis and the development of novel therapeutics. The described protocol, involving a zinc-mediated alkylation followed by enzymatic resolution, offers an effective route to obtain the enantiomerically pure product. The provided data and workflows serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Boc-D-propargylglycine

This guide provides a comprehensive overview of the physicochemical properties of N-tert-butyloxycarbonyl-D-propargylglycine (Boc-D-propargylglycine), a valuable building block in peptide synthesis and drug discovery. This document details its key properties, experimental protocols for its use, and its potential role in modulating cellular signaling pathways.

Physicochemical Properties

Boc-D-propargylglycine is a non-proteinogenic amino acid derivative that incorporates a terminal alkyne functionality, making it a versatile tool for "click chemistry" and the synthesis of modified peptides.[1] Its physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO₄[2]
Molecular Weight 213.23 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 86-88 °C[4]
Optical Rotation [α]D -32.6° (c=1.1311 in CHCl₃)[4]
Solubility Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (inferred from DL-propargylglycine hydrochloride, ~20 mg/mL).[5] Good solubility is also expected in other polar organic solvents like methanol.[6] Insoluble in non-polar solvents like hexane.[6] Aqueous Solutions: The solubility of the related DL-propargylglycine hydrochloride in PBS (pH 7.2) is approximately 10 mg/mL.[5] The Boc-protecting group is sensitive to acidic conditions and may be cleaved at pH below 4.[7] It is recommended to prepare fresh aqueous solutions daily.[8][5][6][7][8]
Storage Conditions 2-8°C or -20°C, protect from light.[3][5]

Experimental Protocols

This section details key experimental procedures involving Boc-D-propargylglycine, including its synthesis, use in solid-phase peptide synthesis (SPPS), and application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

The following is a general three-step protocol for the synthesis of N-Boc-L-propargylglycine, which can be adapted for the D-enantiomer by utilizing the appropriate chiral starting material.[9]

Step 1: Hydrolysis of Diphenyl Methylene Glycine Ethyl Ester

  • Diphenyl methylene glycine ethyl ester is hydrolyzed under alkaline conditions at a temperature ranging from 10-100 °C.

  • The reaction mixture is then neutralized.

  • The resulting product is filtered, washed, and dried to yield the hydrolyzed compound.

Step 2: Chiral Synthesis

  • The compound from Step 1 is reacted with a chiral reagent in the presence of a catalyst.

  • The reaction is carried out at a temperature between 10-90 °C for 10-20 hours.

  • The reaction solution is then washed, concentrated, and the product is recrystallized.

Step 3: Propargylation and Boc Protection

  • The product from Step 2 is reacted with a propargyl halide (e.g., propargyl bromide) and di-tert-butyl dicarbonate ((Boc)₂O).

  • The molar ratios of the reactants are optimized for the reaction.

  • This final step yields N-Boc-propargylglycine.

A general method for the preparation of Boc-protected amino acids involves reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base, such as sodium bicarbonate, in an aqueous solution.[10][11] The product is then extracted and purified.

Boc-D-propargylglycine can be incorporated into peptide chains using standard Boc-SPPS protocols.[12][13][14] The general workflow is as follows:

1. Resin Preparation and First Amino Acid Coupling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

  • Couple the first C-terminal Boc-protected amino acid to the resin.

2. Boc Deprotection:

  • Wash the peptide-resin with DCM.

  • Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group.[12][13]

  • Wash the resin thoroughly with DCM, isopropanol, and DMF to remove residual TFA.

3. Neutralization:

  • Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF.

  • Wash the resin with DMF to remove excess base.

4. Coupling of Boc-D-propargylglycine:

  • Activate the carboxylic acid of Boc-D-propargylglycine with a coupling reagent (e.g., DCC/HOBt or HBTU/HATU) in a suitable solvent like DMF or DCM.

  • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction progress using a ninhydrin test.

5. Washing:

  • Wash the peptide-resin with DMF and DCM to remove unreacted reagents and byproducts.

6. Peptide Chain Elongation:

  • Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

7. Cleavage:

  • Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[12]

The terminal alkyne of Boc-D-propargylglycine allows for its conjugation to azide-containing molecules via CuAAC.[15][16][17] The following is a general protocol:

Materials:

  • Boc-D-propargylglycine

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction buffer (e.g., a mixture of t-butanol and water)

Protocol:

  • Reaction Setup: In a microcentrifuge tube, dissolve Boc-D-propargylglycine and the azide-containing molecule in the reaction buffer. A slight molar excess of the alkyne or azide component may be used to drive the reaction to completion.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the copper ligand (e.g., THPTA) to the CuSO₄ solution. A 5:1 ligand-to-copper ratio is often used.

  • Reaction Initiation: Add the catalyst premix to the reaction mixture containing the alkyne and azide. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Purification: Upon completion, the triazole product can be purified using standard chromatographic techniques.

Signaling Pathways and Biological Relevance

While direct studies on the signaling pathways affected by Boc-D-propargylglycine are limited, research on related propargylglycine derivatives provides significant insights into its potential biological activities.

The related compound, N-propargylglycine (N-PPG), has been identified as a suicide inhibitor of the mitochondrial enzyme proline dehydrogenase (PRODH).[18] Inhibition of PRODH by N-PPG leads to the rapid and selective degradation of the enzyme and subsequently activates the mitochondrial unfolded protein response (UPRmt).[18] This is characterized by the upregulation of mitochondrial chaperone proteins such as HSP-60 and GRP-75, as well as the inner mitochondrial membrane protease YME1L1.[18] The UPRmt is a crucial cellular stress response that ensures mitochondrial protein homeostasis.

UPRmt_Pathway Boc-D-propargylglycine Boc-D-propargylglycine (potential PRODH inhibitor) PRODH Proline Dehydrogenase (PRODH) Boc-D-propargylglycine->PRODH Mitochondrial_Stress Mitochondrial Protein Stress PRODH->Mitochondrial_Stress leads to Inhibition Inhibition UPRmt Mitochondrial Unfolded Protein Response (UPRmt) Mitochondrial_Stress->UPRmt activates HSP60 HSP-60 UPRmt->HSP60 upregulates GRP75 GRP-75 UPRmt->GRP75 upregulates YME1L1 YME1L1 UPRmt->YME1L1 upregulates Proteostasis Restored Mitochondrial Proteostasis HSP60->Proteostasis GRP75->Proteostasis YME1L1->Proteostasis

Studies on N-PPG have also indicated its potential to modulate neuronal function. In mice, N-PPG treatment has been shown to stimulate neural pathways, particularly those involving glutaminergic and GABAergic synapses.[18] This suggests that propargylglycine derivatives could have applications in neuroscience research.

L-propargylglycine is a known inhibitor of cystathionine gamma-lyase, an enzyme involved in the metabolism of sulfur-containing amino acids and the production of hydrogen sulfide (H₂S).[3] H₂S is a critical signaling molecule in the cardiovascular and nervous systems.[19] The ability to modulate H₂S levels makes propargylglycine derivatives valuable tools for studying its physiological roles and for potential therapeutic applications in conditions such as hypertension and neurodegenerative diseases.[3]

Experimental_Workflow

Conclusion

Boc-D-propargylglycine is a versatile chemical tool with well-defined physicochemical properties that facilitate its use in complex synthetic procedures. Its terminal alkyne group is particularly valuable for the construction of modified peptides and bioconjugates through click chemistry. Furthermore, based on studies of related compounds, Boc-D-propargylglycine holds the potential to modulate important cellular signaling pathways, making it a compound of significant interest for researchers in drug development and chemical biology.

References

An In-depth Technical Guide to (R)-2-(((tert-butoxy)carbonyl)amino)pent-4-ynoic acid (CAS Number: 63039-46-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(((tert-butoxy)carbonyl)amino)pent-4-ynoic acid, also known as (R)-N-BOC-propargylglycine, is a synthetic amino acid derivative with significant applications in medicinal chemistry and drug discovery. Its unique structure, featuring a terminal alkyne group and a BOC-protected amine, makes it a valuable building block for peptide synthesis and bioconjugation via click chemistry. A critical application of this compound is its role as a key intermediate in the synthesis of potent renin inhibitors, which are vital in the management of hypertension. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary uses of CAS number 63039-46-3, with a focus on detailed experimental protocols and its role in the development of renin-angiotensin system modulators.

Chemical and Physical Properties

(R)-N-BOC-propargylglycine is a white to off-white crystalline powder. The tert-butyloxycarbonyl (BOC) protecting group on the alpha-amino group is acid-labile, allowing for its removal under specific conditions during synthesis. The terminal alkyne functionality is the key reactive site for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.

Table 1: Physicochemical Properties of (R)-N-BOC-propargylglycine

PropertyValueReference(s)
CAS Number 63039-46-3[1]
IUPAC Name (2R)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acidN/A
Synonyms (R)-N-tert-Butoxycarbonyl-2-amino-4-pentynoic acid, Boc-D-Pra-OH[2]
Molecular Formula C₁₀H₁₅NO₄[1]
Molecular Weight 213.23 g/mol [1][3]
Melting Point 86-88 °C[2]
Boiling Point 353.22 °C (estimate)[2]
pKa 3.53 ± 0.10 (Predicted)[2]
Optical Activity [α]/D = -32.6364° (c = 1.1311 g/100ml in CHCl₃)[2]
Solubility Soluble in water (for the (S)-enantiomer) and various organic solvents.[4]

Spectroscopic Data

Table 2: Spectroscopic Data for (R)-N-BOC-propargylglycine

Spectroscopy Data Reference(s)
¹H NMR Spectrum available. Key peaks expected for the BOC group (singlet, ~1.4 ppm, 9H), the alpha-proton (multiplet), the propargylic protons (multiplet), and the terminal alkyne proton (triplet).[5]
Infrared (IR) Spectrum available. Characteristic peaks are expected for the C=O of the carbamate and carboxylic acid, N-H stretch, and the terminal alkyne C-H and C≡C stretches.[5]
Mass Spectrometry (MS) Spectrum available. The molecular ion peak [M]+ or related adducts would be expected.[5]

Synthesis

A common method for the synthesis of (R)-N-BOC-propargylglycine involves the reaction of the corresponding amino acid, (R)-2-aminopent-4-ynoic acid, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Synthesis of (R)-N-BOC-propargylglycine

This protocol is adapted from literature procedures.

Materials:

  • (R)-2-aminopent-4-ynoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Citric acid

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend (R)-2-aminopent-4-ynoic acid in a mixture of THF and water.

  • To this suspension, add potassium carbonate and di-tert-butyl dicarbonate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the THF by rotary evaporation.

  • Wash the remaining aqueous layer with a nonpolar solvent like ether to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 3 with 1N citric acid.

  • Extract the product into dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-BOC-propargylglycine.

G cluster_synthesis Synthesis of (R)-N-BOC-propargylglycine start Start Materials: (R)-2-aminopent-4-ynoic acid, Boc₂O, K₂CO₃, THF, Water reaction Reaction: Stir at room temperature (12-24h) start->reaction 1. Mix workup1 Workup 1: Remove THF, Wash with ether reaction->workup1 2. Post-reaction acidification Acidification: Add 1N Citric Acid to pH 3 workup1->acidification 3. Prepare for extraction extraction Extraction: Extract with Dichloromethane acidification->extraction 4. Isolate product drying Drying and Concentration: Dry with MgSO₄, Concentrate in vacuo extraction->drying 5. Purify product Final Product: (R)-N-BOC-propargylglycine drying->product 6. Obtain

Synthesis Workflow

Biological Significance and Applications in Drug Discovery

While (R)-N-BOC-propargylglycine itself is not known to have significant intrinsic biological activity, its deprotected form, N-propargylglycine, has been investigated for its biological effects. The primary importance of the BOC-protected version lies in its utility as a synthetic intermediate.

Intermediate in Renin Inhibitor Synthesis

A crucial application of (R)-N-BOC-propargylglycine is as a key building block in the synthesis of renin inhibitors. Renin is an enzyme that plays a critical role in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting renin, the production of angiotensin II, a potent vasoconstrictor, is reduced, leading to a decrease in blood pressure.

G cluster_ras Renin-Angiotensin System (RAS) and Point of Inhibition Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) (in Lungs) ACE->AngiotensinII Renin Renin (from Kidney) Renin->AngiotensinI BloodPressure Increased Blood Pressure Aldosterone->BloodPressure leads to Vasoconstriction->BloodPressure leads to Inhibitor Renin Inhibitors (Derived from CAS 63039-46-3) Inhibitor->Renin INHIBITS

RAS Pathway Inhibition

Building Block for Peptide Synthesis

The BOC protecting group makes this compound suitable for solid-phase peptide synthesis (SPPS). The propargyl group can be incorporated into peptides to introduce a reactive handle for subsequent modifications.

Experimental Protocol: Incorporation into a Peptide using SPPS

This is a general protocol for the manual coupling of (R)-N-BOC-propargylglycine onto a resin-bound peptide with a free N-terminus.

Materials:

  • Peptide-resin with a free amino group

  • (R)-N-BOC-propargylglycine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Solvent (e.g., DMF, NMP)

  • Washing solvents (DCM, DMF)

  • Deprotection solution (e.g., TFA in DCM)

Procedure:

  • Swell the peptide-resin in the appropriate solvent (e.g., DCM).

  • If the N-terminus is protected, deprotect it using a suitable deprotection solution (e.g., 20% piperidine in DMF for Fmoc, or TFA in DCM for Boc).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the (R)-N-BOC-propargylglycine by dissolving it with the coupling reagent and base in DMF.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle start Start: Peptide-Resin with N-terminal protection deprotection Deprotection: Remove N-terminal protecting group start->deprotection washing1 Washing deprotection->washing1 coupling Coupling: Add activated amino acid to resin washing1->coupling activation (R)-N-BOC-propargylglycine Activation (Coupling reagent + Base) activation->coupling washing2 Washing coupling->washing2 next_cycle Repeat for next amino acid washing2->next_cycle

SPPS Workflow

Reagent for Click Chemistry

The terminal alkyne group allows for the use of (R)-N-BOC-propargylglycine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This enables the conjugation of peptides or other molecules containing this residue to molecules bearing an azide group, forming a stable triazole linkage.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the "click" reaction between an alkyne-containing molecule (derived from CAS 63039-46-3) and an azide-containing molecule.

Materials:

  • Alkyne-containing substrate

  • Azide-containing substrate

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., t-BuOH/H₂O, DMSO)

Procedure:

  • Dissolve the alkyne- and azide-containing substrates in the chosen solvent system.

  • Add an aqueous solution of copper(II) sulfate.

  • Add a freshly prepared aqueous solution of sodium ascorbate to initiate the reaction (this reduces Cu(II) to the catalytic Cu(I) species).

  • Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the product can be isolated by standard workup and purification procedures.

Safety and Handling

(R)-N-BOC-propargylglycine should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

(R)-2-(((tert-butoxy)carbonyl)amino)pent-4-ynoic acid is a versatile and valuable reagent for chemical biology and drug discovery. Its key role as an intermediate in the synthesis of renin inhibitors highlights its importance in the development of cardiovascular therapeutics. Furthermore, its utility as a building block for peptide synthesis and click chemistry provides a powerful tool for the creation of novel bioconjugates and modified peptides with a wide range of potential applications in research and medicine. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors.

References

(R)-Boc-propargylglycine: A Comprehensive Technical Guide to Structural Analysis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structural and chemical characterization of (R)-Boc-propargylglycine, a key building block in modern drug discovery and peptide synthesis. The document outlines its physicochemical properties, detailed experimental protocols for its characterization, and explores the biological significance of the related propargylglycine core. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Physicochemical and Spectroscopic Data

(R)-Boc-propargylglycine, systematically named (R)-2-((tert-butoxycarbonyl)amino)pent-4-ynoic acid, is a non-canonical amino acid derivative. Its unique structure, featuring a terminal alkyne group and a Boc-protected amine, makes it a versatile tool for the introduction of a propargyl moiety in peptide synthesis and for use in click chemistry applications.

The key physicochemical and spectroscopic properties of (R)-Boc-propargylglycine are summarized in the tables below.

Identifier Value
IUPAC Name This compound
CAS Number 63039-46-3
Molecular Formula C₁₀H₁₅NO₄
Molecular Weight 213.23 g/mol [1][2]
Appearance Off-white to light beige crystalline powder[1][2]
SMILES C(O)(=O)--INVALID-LINK--CC#C[1][2]
InChIKey AMKHAJIFPHJYMH-SSDOTTSWSA-N[1][2]
Property Value Conditions
Melting Point 86-88 °C[1][2]
Optical Activity ([α]ᴅ) -32.6°[1][2]c = 1.1311 g/100ml in CHCl₃
Purity (HPLC) ≥98.0%
Storage Temperature 2-8°C[1][2]

Experimental Protocols for Characterization

The structural integrity and purity of (R)-Boc-propargylglycine are paramount for its successful application. The following are detailed protocols for the key analytical techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of (R)-Boc-propargylglycine.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 300-500 MHz NMR Spectrometer.

    • Parameters:

      • Number of scans: 16-32

      • Relaxation delay: 1-2 s

    • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.

    • Expected Signals:

      • A singlet around 1.4 ppm corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety.

      • A multiplet for the α-proton.

      • Multiplets for the β-protons (CH₂).

      • A triplet for the terminal alkyne proton.

      • A broad singlet for the N-H proton.

  • ¹³C NMR Spectroscopy:

    • Instrument: 75-125 MHz NMR Spectrometer.

    • Parameters:

      • Proton-decoupled acquisition.

      • Number of scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation delay: 2-5 s.

    • Expected Signals: Resonances corresponding to the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary and methyl carbons of the Boc group, the α- and β-carbons of the amino acid backbone, and the two sp-hybridized carbons of the alkyne.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of (R)-Boc-propargylglycine.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The sample may be introduced into the mass spectrometer via direct infusion or through an LC system.

  • Instrumentation and Method:

    • Ionization Technique: Electrospray ionization (ESI) is commonly used.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mode: Typically run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, as well as potential adducts (e.g., [M+Na]⁺).

    • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated exact mass of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of (R)-Boc-propargylglycine.

  • Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase column is recommended for assessing both purity and enantiomeric excess.

  • Method:

    • Column: A reversed-phase C18 column (for purity) or a chiral column (for enantiomeric purity).

    • Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid) and acetonitrile is typically used for reversed-phase chromatography. For chiral separations, a mobile phase of hexane and isopropanol may be employed.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm).

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Data Analysis: The purity is determined by the peak area percentage of the main peak relative to all other peaks in the chromatogram.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Bands:

    • ~3300 cm⁻¹: N-H stretch of the carbamate and C-H stretch of the terminal alkyne.

    • ~2980 cm⁻¹: C-H stretches of the alkyl groups.

    • ~2120 cm⁻¹: C≡C stretch of the alkyne (this can be weak).

    • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1690 cm⁻¹: C=O stretch of the Boc-carbamate.

Signaling Pathway and Biological Relevance

While (R)-Boc-propargylglycine is primarily a synthetic building block, its core structure, propargylglycine, has significant biological activity. The unprotected form, N-propargylglycine (N-PPG), acts as a suicide inhibitor of the mitochondrial enzyme proline dehydrogenase (PRODH).[3][4] This inhibition has been shown to have anticancer properties and can induce the mitochondrial unfolded protein response (UPRmt).[3][4]

The UPRmt is a stress response pathway that is activated by perturbations in mitochondrial protein homeostasis. The inhibition of PRODH by N-PPG leads to the accumulation of unfolded proteins in the mitochondria, triggering a signaling cascade that upregulates mitochondrial chaperones and proteases to restore mitochondrial function.

UPRmt_Pathway N_PPG N-Propargylglycine (from (R)-Boc-propargylglycine) PRODH Proline Dehydrogenase (PRODH) N_PPG->PRODH Inhibition Mito_Stress Mitochondrial Proteotoxic Stress PRODH->Mito_Stress Leads to UPRmt UPRmt Activation Mito_Stress->UPRmt Chaperones Upregulation of Mitochondrial Chaperones (e.g., HSP-60) UPRmt->Chaperones Proteases Upregulation of Mitochondrial Proteases (e.g., YME1L1) UPRmt->Proteases Mito_Homeostasis Restoration of Mitochondrial Homeostasis Chaperones->Mito_Homeostasis Proteases->Mito_Homeostasis

Caption: Signaling pathway of N-propargylglycine inducing the UPRmt.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the comprehensive characterization of (R)-Boc-propargylglycine.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_documentation Data Interpretation & Documentation Synthesis Synthesis of (R)-Boc-propargylglycine Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis (Purity & Enantiomeric Excess) Purification->HPLC IR IR Spectroscopy Purification->IR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis IR->Data_Analysis COA Certificate of Analysis (CoA) Generation Data_Analysis->COA

References

A Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic Acid: Commercial Availability and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, properties, and key applications of (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid, a versatile building block in modern chemical biology and drug discovery.

Introduction

This compound, also known as (R)-Boc-propargylglycine, is a non-canonical amino acid derivative of significant interest in biomedical research. Its key structural feature is a terminal alkyne group, which makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction allows for the specific and efficient labeling and conjugation of biomolecules in complex biological systems. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group facilitates its use in standard solid-phase peptide synthesis (SPPS).

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The typical purity offered is ≥95%. Below is a summary of representative suppliers and their product information.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichCIAH987F60FF95%1 g, 5 g, 10 g
MedchemExpressHY-W014258>98%1 g, 5 g, 10 g
SynthonixB9081995%250 mg, 1 g, 5 g
AapptecUBG235≥99%1 g, 5 g
BLDpharm63039-46-3≥97%1 g, 5 g, 25 g

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 63039-46-3
Molecular Formula C₁₀H₁₅NO₄
Molecular Weight 213.23 g/mol
Appearance White to off-white solid
Purity ≥95% (typical)
Boiling Point 365.2 °C at 760 mmHg[1]
Storage Temperature 4°C[1]

Key Applications and Experimental Protocols

The primary utility of this compound stems from its terminal alkyne functionality, enabling its participation in click chemistry reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent for CuAAC, a highly efficient and bioorthogonal ligation reaction.[2] The reaction involves the formation of a stable triazole linkage between the terminal alkyne of (R)-Boc-propargylglycine and an azide-functionalized molecule.

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in a solvent such as a mixture of t-butanol and water (1:1).

  • Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is typically achieved by the in-situ reduction of a copper(II) salt (e.g., CuSO₄, 0.1-0.2 equivalents) with a reducing agent like sodium ascorbate (0.5-1.0 equivalents). A copper-stabilizing ligand, such as THPTA or TBTA, is often included.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture.

  • Incubation: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography.

Solid-Phase Peptide Synthesis (SPPS)

The Boc-protected amine allows for the incorporation of the propargylglycine residue into peptide chains using standard Boc-SPPS protocols.

  • Deprotection: The Boc group of the resin-bound peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: The resulting TFA salt is neutralized with a base, such as diisopropylethylamine (DIEA).

  • Coupling: The next Boc-protected amino acid, in this case, this compound, is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide chain.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • These steps are repeated until the desired peptide sequence is assembled.

  • Cleavage: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Metabolic Labeling of Proteins

A structurally similar compound, L-Homopropargylglycine (L-HPG), is widely used for the metabolic labeling of newly synthesized proteins. This compound can be deprotected to its free amine form and used in similar applications. Cells are cultured in a methionine-free medium and supplemented with the propargylglycine derivative, which is incorporated into proteins during translation. The alkyne-tagged proteins can then be visualized or isolated via CuAAC with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin).

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture cluster_detection Detection cluster_analysis Analysis cell_culture Culture cells in complete medium methionine_starvation Incubate in methionine-free medium cell_culture->methionine_starvation labeling Supplement with L-HPG methionine_starvation->labeling fixation Fix and permeabilize cells labeling->fixation lysis Cell lysis labeling->lysis click_reaction Perform CuAAC with azide-fluorophore fixation->click_reaction imaging Visualize labeled proteins via microscopy click_reaction->imaging click_biotin Perform CuAAC with azide-biotin lysis->click_biotin pull_down Affinity purification of labeled proteins click_biotin->pull_down mass_spec Identify proteins by mass spectrometry pull_down->mass_spec

Workflow for metabolic labeling and analysis of newly synthesized proteins.

Synthesis of this compound

While commercially available, a general synthetic approach for this compound involves the enantioselective synthesis of the amino acid backbone followed by Boc protection. One plausible route is outlined below.

Synthesis_Workflow starting_material Propargyl Bromide intermediate1 (R)-propargylglycine derivative starting_material->intermediate1 Asymmetric Alkylation final_product This compound intermediate1->final_product Boc Protection & Deprotection

A generalized synthetic workflow for (R)-Boc-propargylglycine.

A key step is the asymmetric alkylation of a glycine enolate equivalent with propargyl bromide using a chiral auxiliary to establish the (R)-stereocenter. Subsequent protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) and removal of any protecting groups on the carboxylic acid would yield the final product.

Signaling Pathway Application Example: Monitoring Protein Synthesis in Response to a Stimulus

This compound (after deprotection) or L-HPG can be used to investigate changes in protein synthesis within specific signaling pathways. For example, researchers can study the translational response to the activation of a cell surface receptor.

Signaling_Pathway_Diagram ligand Ligand receptor Cell Surface Receptor ligand->receptor Activation signaling_cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->signaling_cascade Transduction translation_machinery Ribosome/Translation Machinery signaling_cascade->translation_machinery Upregulation of Translation labeled_protein Newly Synthesized Protein (Labeled with Propargylglycine) translation_machinery->labeled_protein Incorporation cellular_response Cellular Response labeled_protein->cellular_response

Monitoring stimulus-induced protein synthesis using propargylglycine.

In this experimental design, cells are treated with a ligand to activate a specific signaling pathway. Simultaneously, they are incubated with a propargylglycine analog. The subsequent analysis of labeled proteins can reveal which proteins are newly synthesized in response to the stimulus, providing insights into the downstream effects of the signaling pathway on the proteome.

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical biology and drug discovery. Its utility in click chemistry, particularly for bioconjugation and metabolic labeling, combined with its compatibility with standard peptide synthesis, makes it a powerful tool for researchers. The experimental protocols and conceptual workflows provided in this guide offer a starting point for the application of this versatile molecule in a wide range of research endeavors.

References

Solubility Profile of Boc-D-propargylglycine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Boc-D-propargylglycine in common organic solvents. Understanding the solubility of this critical building block is paramount for its effective use in solid-phase peptide synthesis (SPPS), click chemistry applications, and drug discovery workflows. This document presents available solubility data, detailed experimental protocols for solubility determination, and visual workflows to guide laboratory practices.

Core Concepts: Predicting Solubility

The solubility of Boc-D-propargylglycine is primarily dictated by the physicochemical properties of its constituent parts: the nonpolar tert-butyloxycarbonyl (Boc) protecting group and the polar amino acid backbone containing a terminal alkyne. The bulky, lipophilic Boc group generally increases solubility in nonpolar organic solvents, while the amino acid moiety contributes to solubility in polar solvents. However, the presence of both hydrophobic and hydrophilic regions can lead to complex solubility behavior.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for Boc-D-propargylglycine is limited. However, based on data for structurally similar compounds and general principles of amino acid derivative solubility, a qualitative and estimated solubility profile can be compiled.

It is important to note that the solubility of the L-enantiomer, (S)-N-Boc-propargylglycine, has been described as "soluble in water". For a closely related compound, DL-Propargyl Glycine (hydrochloride), the solubility in ethanol, DMSO, and dimethylformamide (DMF) is approximately 20 mg/mL[1]. While this provides a useful reference, the presence of the Boc group and the different stereochemistry will influence the solubility of Boc-D-propargylglycine.

The following tables summarize the available qualitative and inferred quantitative solubility data for Boc-D-propargylglycine.

Table 1: Qualitative Solubility of Boc-D-propargylglycine

Solvent ClassSolvent NameInferred SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleThe polar aprotic nature of DMSO effectively solvates both the polar and nonpolar regions of the molecule.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a good solvent for many Boc-protected amino acids used in peptide synthesis.
Acetonitrile (ACN)Moderately SolublePolarity is suitable for dissolving many organic molecules, though possibly less effective than DMSO or DMF.
Polar Protic Methanol (MeOH)SolubleThe hydroxyl group can hydrogen bond with the amino acid backbone.
Ethanol (EtOH)SolubleSimilar to methanol, with slightly reduced polarity.
Nonpolar Dichloromethane (DCM)Sparingly SolubleThe nonpolar Boc group may allow for some solubility.
Ethyl Acetate (EtOAc)Sparingly SolubleModerate polarity may allow for limited dissolution.
HexaneInsolubleHighly nonpolar nature is incompatible with the polar amino acid portion.
Diethyl EtherInsolubleSimilar to hexane, its nonpolar character is not conducive to dissolving the molecule.

Table 2: Estimated Quantitative Solubility of Boc-D-propargylglycine

SolventAbbreviationEstimated Solubility (mg/mL)Notes
Dimethyl SulfoxideDMSO> 20Based on the solubility of DL-Propargyl Glycine (hydrochloride) and the general utility of DMSO for dissolving Boc-protected amino acids. Sonication may be required.
DimethylformamideDMF> 20Similar to DMSO, DMF is a standard solvent for peptide synthesis and is expected to readily dissolve Boc-D-propargylglycine.
EthanolEtOH~ 20Based on the solubility data for DL-Propargyl Glycine (hydrochloride)[1].
MethanolMeOHLikely > 20Higher polarity than ethanol may lead to slightly better solubility.
WaterH₂OSolubleBased on the reported solubility of the L-enantiomer. The exact quantitative value for the D-enantiomer is not specified.

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This protocol outlines a standard gravimetric method to determine the solubility of Boc-D-propargylglycine in a specific organic solvent at a given temperature.

Materials:

  • Boc-D-propargylglycine

  • Organic solvent of interest (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker/incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Boc-D-propargylglycine to a vial.

    • Add a known volume (e.g., 2 mL) of the chosen organic solvent.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Ensure that excess solid remains.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully draw the supernatant into a syringe.

    • Attach a syringe filter and dispense a known volume of the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume.

  • Solvent Evaporation and Quantification:

    • Place the evaporation dish in a vacuum oven at a temperature below the decomposition point of Boc-D-propargylglycine until all the solvent has evaporated and a constant weight is achieved.

    • Weigh the evaporation dish containing the dried solute.

  • Calculation:

    • Subtract the initial weight of the evaporation dish from the final weight to determine the mass of the dissolved Boc-D-propargylglycine.

    • Divide the mass of the solute by the volume of the solvent used to express the solubility in mg/mL or g/L.

Protocol 2: General Procedure for Dissolving Boc-D-propargylglycine for Synthetic Applications

This protocol provides a general approach for preparing a solution of Boc-D-propargylglycine for use in reactions such as peptide coupling or click chemistry.

Methodology:

  • Solvent Selection: Based on the reaction conditions, choose a suitable solvent in which Boc-D-propargylglycine is known or expected to be soluble (e.g., DMF, DMSO).

  • Dissolution:

    • Weigh the required amount of Boc-D-propargylglycine into a clean, dry reaction vessel.

    • Add the chosen solvent and stir or vortex the mixture.

    • If dissolution is slow, sonication for 5-10 minutes can be employed.

    • Gentle warming (to no more than 40°C) can also aid dissolution, but care should be taken to avoid thermal degradation.

  • Co-solvent System (for difficult cases):

    • If the compound remains insoluble, a co-solvent system may be effective. For example, a small amount of DMSO can be used to initially dissolve the compound, followed by dilution with the primary reaction solvent (e.g., DMF).

Mandatory Visualizations

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add Excess Solute B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Collect Supernatant C->D E Filter D->E F Evaporate Solvent E->F G Weigh Residue F->G H Calculate Solubility (mass/volume) G->H

Caption: Experimental workflow for determining the solubility of a compound.

SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (e.g., TFA) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple Boc-D-propargylglycine (e.g., with DIC/HOBt) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection for next amino acid Cleavage Cleave from Resin (e.g., HF) Repeat->Cleavage synthesis complete Purification Purify Peptide Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-D-propargylglycine.

References

An In-depth Technical Guide on the Stability of (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid, also known as Boc-L-propargylglycine, is a valuable synthetic building block used in peptide synthesis and click chemistry.[1][2][3][4] Understanding its stability profile is critical for its successful application in synthesis, storage, and drug development. This guide provides a comprehensive analysis of the compound's stability based on the known reactivity of its three primary functional groups: the tert-butoxycarbonyl (Boc) protected amine, the terminal alkyne, and the α-amino acid core. The stability is discussed under acidic, basic, thermal, and redox conditions, with recommendations for storage and handling.

Chemical Structure and Functional Group Analysis

The stability of this compound is dictated by the interplay of its constituent functional groups:

  • N-Boc Group: A widely used, acid-labile protecting group for amines.[5][6] It is generally stable to a wide range of non-acidic conditions.

  • Terminal Alkyne: A carbon-carbon triple bond at the terminus of the molecule. The terminal proton is weakly acidic (pKa ≈ 25), and the alkyne can participate in various coupling reactions.[7][8]

  • α-Amino Acid Core: Contains a carboxylic acid and a chiral center at the α-carbon, which can be susceptible to racemization under certain conditions.

Stability Profile

The stability of the compound is highly dependent on the specific environmental conditions. A logical overview of these dependencies is presented below.

G mol (R)-Boc-propargylglycine boc Boc Group mol->boc alkyne Terminal Alkyne mol->alkyne chiral Chiral Center mol->chiral strong_acid Strong Acid (e.g., TFA, HCl) boc->strong_acid strong_base Strong Base (e.g., NaNH2, BuLi) alkyne->strong_base cu_oxidant Cu(I) Salts + Oxidant (e.g., Air/O2) alkyne->cu_oxidant base_heat Base + Heat chiral->base_heat deprotection Amine Deprotection strong_acid->deprotection Leads to deprotonation Acetylide Formation strong_base->deprotonation Leads to dimerization Glaser Coupling (Diyne Formation) cu_oxidant->dimerization Catalyzes racemization Racemization base_heat->racemization Can cause

Figure 1: Logical diagram of functional group instabilities.
pH Stability

Acidic Conditions (pH < 4): The N-Boc group is highly sensitive to strong acids.[6] Cleavage occurs via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6] The reaction rate is dependent on acid concentration, with studies showing a second-order dependence on HCl concentration.[9][10][11]

Neutral Conditions (pH ≈ 7): The compound is generally stable under neutral pH conditions, making it suitable for many biological applications and bioconjugation reactions.[12]

Basic Conditions (pH > 8): The Boc group is robust and stable under common basic conditions, including exposure to hydroxide and amine bases.[][14] However, two other potential instabilities arise:

  • Alkyne Deprotonation: The terminal alkyne proton is acidic (pKa ≈ 25) and can be removed by very strong bases (e.g., sodium amide, NaH, BuLi) to form a nucleophilic acetylide anion.[7][8][15] Standard aqueous bases like NaOH are not strong enough to cause significant deprotonation.

  • Racemization: Prolonged exposure to basic conditions, particularly at elevated temperatures, can potentially lead to racemization at the α-carbon.[16][17] This proceeds through the formation of a planar carbanion intermediate.[18]

ConditionReagent/pHStability of Functional Groups
Strongly Acidic TFA, HCl (pH < 2)Boc Group: Labile, rapid cleavage.[5][6] Alkyne/Chiral Center: Generally stable.
Mildly Acidic pH 4-6Boc Group: Generally stable, but slow hydrolysis may occur over extended periods.[14] Alkyne/Chiral Center: Stable.
Neutral pH 7All Groups: Stable.[12]
Mildly Basic pH 8-10 (e.g., TEA)All Groups: Stable.[][14]
Strongly Basic >pH 12 (e.g., 1M NaOH)Boc Group: Stable.[14] Alkyne: Stable (requires stronger, non-aqueous bases for deprotonation). Chiral Center: Potential for slow racemization.[18]
Very Strongly Basic NaNH₂, BuLiBoc Group: Stable. Alkyne: Unstable; deprotonated to form acetylide.[7][15] Chiral Center: High risk of racemization.

Table 1: Summary of pH Stability for this compound.

Thermal Stability
Redox Stability & Autocatalytic Decomposition

Oxidative Conditions: The terminal alkyne is susceptible to oxidative homocoupling, known as the Glaser coupling.[20] This reaction is catalyzed by copper (I) salts in the presence of an oxidant, such as oxygen from the air, and a base.[20][21] This leads to the formation of a symmetric 1,3-diyne dimer, which is a common impurity. To prevent this, it is crucial to avoid copper contamination and to handle the compound under an inert atmosphere, especially if copper catalysts are used in subsequent steps (e.g., CuAAC click chemistry).[22]

Reductive Conditions: The Boc group is stable to catalytic hydrogenation (e.g., H₂/Pd), a condition often used to remove other protecting groups like Cbz.[6][14] The alkyne group, however, can be reduced to the corresponding alkene or alkane under these conditions.

ConditionReagentsStability of Functional Groups
Oxidative (Glaser Coupling) Cu(I) salts, O₂ (air), baseAlkyne: Unstable; undergoes homodimerization to a 1,3-diyne.[20] Boc/Chiral Center: Stable.
Reductive (Catalytic Hydrogenation) H₂, Pd/CBoc Group: Stable.[14] Alkyne: Unstable; will be reduced. Chiral Center: Stable.

Table 2: Summary of Redox Stability.

Long-Term Storage

For optimal stability and to minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Cold storage is recommended. Options include -20°C for long-term storage (months to years) or 2-8°C for short-term storage (weeks to months).[3][23]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent oxidative Glaser coupling and hydrolysis.[23]

  • Container: Use a tightly sealed, opaque container to protect from moisture and light.[23]

Experimental Protocols

Protocol for Assessing Stability via HPLC

This protocol describes a general workflow for testing the stability of the title compound under various stress conditions.

G prep Prepare Stock Solution (e.g., in ACN) aliquot Aliquot into Vials prep->aliquot stress Apply Stress Conditions (Acid, Base, Temp, etc.) aliquot->stress sample Sample at Time Points (t=0, 1, 4, 24h...) stress->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze by RP-HPLC (UV Detection) quench->analyze data Calculate % Remaining Parent Compound analyze->data

Figure 2: General workflow for HPLC-based stability testing.

Objective: To quantify the degradation of this compound over time under specific stress conditions.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Buffers for stress conditions (e.g., HCl solutions, NaOH solutions, phosphate buffers).

Procedure:

  • Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the compound in a suitable solvent like acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate vials. To each vial, add the desired stressor solution (e.g., 1 M HCl, 0.1 M NaOH) to initiate the degradation study. Maintain a control sample in a neutral buffer.

  • Incubation: Place the vials under the desired temperature conditions (e.g., room temperature, 40°C, 60°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the reaction by diluting the aliquot in the initial mobile phase and/or neutralizing the pH to prevent further degradation before analysis.

  • HPLC Analysis:

    • Inject the quenched sample onto the HPLC system.

    • Run a gradient elution method (e.g., 5% to 95% Mobile Phase B over 15 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Data Analysis: Integrate the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the t=0 time point.

Protocol for N-Boc Deprotection

This protocol provides a standard method for removing the Boc protecting group.

Reagents and Materials:

  • N-Boc protected compound.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • Optional scavenger (e.g., anisole, triethylsilane) to trap the liberated tert-butyl cation.[5]

Procedure:

  • Dissolve the N-Boc protected compound in DCM (e.g., 0.1 M).

  • Add TFA to the solution to a final concentration of 25-50% (v/v).[14] If the substrate is sensitive to alkylation, add a scavenger (5-10 vol%).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.

Conclusion

This compound is a versatile reagent that is stable under a range of conditions. However, users must be aware of its key liabilities. The N-Boc group is readily cleaved by strong acids , while the terminal alkyne is susceptible to base-mediated deprotonation and copper-catalyzed oxidative dimerization . The chiral center may be compromised by strong bases. By controlling the pH, avoiding copper contamination, and using appropriate storage conditions (cold, dry, inert atmosphere), the integrity of this valuable compound can be maintained throughout its use in complex synthetic endeavors.

References

Spectroscopic Profile of Boc-D-propargylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-D-propargylglycine (Boc-D-propargylglycine), a valuable building block in peptide synthesis and drug discovery. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound.

Chemical Structure and Properties

Boc-D-propargylglycine is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a terminal alkyne functionality in its side chain. This unique structure makes it a versatile tool for the introduction of a propargyl group into peptides and other molecules, enabling further modifications via click chemistry.

Molecular Formula: C₁₀H₁₅NO₄ Molecular Weight: 213.23 g/mol Appearance: Off-white to light beige crystalline powder. Melting Point: 86-88 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data for Boc-D-propargylglycine, based on available spectral information and analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~5.0d~8.0NH
~4.5m-α-CH
~2.7m-β-CH₂
~2.1t~2.6γ-CH (alkyne)
1.45s-C(CH₃)₃ (Boc)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~175C=O (acid)
~155C=O (Boc)
~80C (CH₃)₃ (Boc)
~78C ≡CH (alkyne)
~72C≡C H (alkyne)
~52α-CH
~28.3C(C H₃)₃ (Boc)
~22β-CH₂

Note: Chemical shifts are referenced to the solvent peak. Actual values may vary.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch (terminal alkyne)
3300-2500BroadO-H stretch (carboxylic acid)
~2125WeakC≡C stretch (alkyne)
~1710StrongC=O stretch (carboxylic acid and Boc urethane)
~1510MediumN-H bend (amide II)
~1160StrongC-O stretch (Boc)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectral Fragmentation

m/zIonDescription
214[M+H]⁺Protonated molecular ion
158[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group
140[M+H - C₄H₈ - H₂O]⁺Subsequent loss of water
114[M+H - Boc]⁺Loss of the Boc group

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation and sample requirements.

NMR Spectroscopy

A general workflow for acquiring NMR spectra of Boc-protected amino acids is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of Boc-D-propargylglycine in ~0.7 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Insert sample into NMR spectrometer lock_shim Lock on solvent signal and shim the magnetic field instrument->lock_shim acquire_1H Acquire ¹H NMR spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum acquire_1H->acquire_13C transform Fourier transform the raw data phase_baseline Phase and baseline correct the spectra transform->phase_baseline reference Reference spectra to TMS or solvent peak phase_baseline->reference integrate_assign Integrate peaks and assign signals reference->integrate_assign cluster_prep cluster_prep cluster_acq cluster_acq cluster_proc cluster_proc

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

The following diagram illustrates the typical steps for obtaining an IR spectrum of a solid sample.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis mix Grind a small amount of Boc-D-propargylglycine with dry KBr powder press Press the mixture into a transparent pellet mix->press place Place the KBr pellet in the sample holder of the IR spectrometer acquire Acquire the IR spectrum place->acquire identify Identify characteristic absorption bands correlate Correlate bands to functional groups identify->correlate cluster_prep cluster_prep cluster_acq cluster_acq cluster_analysis cluster_analysis

Caption: Workflow for solid-state IR spectroscopy.

Mass Spectrometry

The logical flow for analyzing Boc-D-propargylglycine using mass spectrometry is depicted below.

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) infuse Infuse the solution into the mass spectrometer's ion source dissolve->infuse ionize Ionize the sample (e.g., using Electrospray Ionization - ESI) analyze Analyze the ions based on their mass-to-charge ratio (m/z) ionize->analyze identify_molecular_ion Identify the molecular ion peak analyze_fragments Analyze the fragmentation pattern to confirm the structure identify_molecular_ion->analyze_fragments cluster_prep cluster_prep cluster_acq cluster_acq cluster_analysis cluster_analysis

Caption: General workflow for mass spectrometry analysis.

Signaling Pathways and Applications

Boc-D-propargylglycine is not directly involved in signaling pathways. However, its utility lies in its role as a synthetic building block for creating probes to study biological processes. The propargyl group allows for the attachment of reporter molecules (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."

Click_Chemistry_Application Boc_Pra Boc-D-propargylglycine Peptide Peptide Synthesis Boc_Pra->Peptide Propargylated_Peptide Propargylated Peptide Peptide->Propargylated_Peptide Click_Reaction CuAAC Click Chemistry Propargylated_Peptide->Click_Reaction Azide_Tag Azide-containing Reporter Molecule Azide_Tag->Click_Reaction Labeled_Peptide Labeled Peptide Probe Click_Reaction->Labeled_Peptide Biological_Study Study of Biological Pathways Labeled_Peptide->Biological_Study

Caption: Application of Boc-D-propargylglycine in creating biological probes.

This technical guide provides a foundational understanding of the spectroscopic properties of Boc-D-propargylglycine. For lot-specific data, it is always recommended to refer to the Certificate of Analysis provided by the supplier.

Expanding the Peptidic Universe: A Technical Guide to Unnatural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (Uaas) into peptides is a transformative strategy in the fields of chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can imbue peptides with novel chemical and biological properties, overcoming the inherent limitations of their natural counterparts. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of Uaas in peptide synthesis, with a focus on practical implementation for researchers in the lab.

The Strategic Advantage of Unnatural Amino Acids

The introduction of Uaas into a peptide sequence can confer a range of advantageous properties, making them invaluable tools for the development of next-generation therapeutics and research probes. These advantages include enhanced proteolytic stability, improved pharmacokinetic profiles, increased binding affinity and selectivity, and the ability to impose conformational constraints. Furthermore, Uaas can serve as bio-orthogonal handles for specific labeling and imaging applications.

Enhancing Proteolytic Stability

A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of Uaas is a powerful strategy to overcome this limitation. Modifications such as N-methylation, the inclusion of D-amino acids, and the use of β- or γ-amino acids can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics.

Modulating Pharmacokinetic and Pharmacodynamic Properties

Uaas can be strategically employed to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of peptides. For instance, the introduction of lipophilic side chains can enhance membrane permeability and oral bioavailability. Conversely, the addition of hydrophilic or charged Uaas can improve solubility and alter distribution within the body. These modifications allow for the rational design of peptides with optimized drug-like properties.

Increasing Binding Affinity and Selectivity

The diverse functionalities of Uaas can be leveraged to create additional interactions with biological targets, leading to higher binding affinity and improved selectivity. By introducing novel hydrogen bond donors/acceptors, aromatic moieties for π-π stacking, or chemically reactive groups, researchers can design peptides that bind to their targets with greater potency and specificity, reducing off-target effects.

Methods for Incorporating Unnatural Amino Acids

Several methods exist for the incorporation of Uaas into peptides, with solid-phase peptide synthesis (SPPS) being the most prevalent for chemical synthesis. Additionally, biosynthetic methods utilizing the cell's translational machinery have been developed for incorporating Uaas into larger proteins.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone technique for the chemical synthesis of peptides containing Uaas. The fundamental workflow follows an iterative cycle of anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing to remove excess reagents. However, the unique structures of many Uaas, particularly those with bulky side chains or altered backbones, can present challenges such as steric hindrance, requiring modifications to standard protocols.

Biosynthetic Incorporation

For the production of larger proteins containing Uaas, methods that co-opt the cellular protein synthesis machinery have been developed. These typically involve the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the Uaa and does not cross-react with the endogenous cellular components. This engineered pair recognizes a unique codon, often a nonsense codon like the amber stop codon (UAG), allowing for the site-specific incorporation of the Uaa during translation. Cell-free protein synthesis (CFPS) systems offer a powerful alternative for incorporating Uaas, as they are not limited by cell viability or the toxicity of the Uaa.

Quantitative Impact of Unnatural Amino Acid Incorporation

The following tables summarize the quantitative effects of incorporating various Uaas on key peptide properties.

Table 1: Impact of Unnatural Amino Acids on Proteolytic Stability

Peptide SequenceModificationUnnatural Amino AcidAssay ConditionHalf-life (t½)Fold ImprovementReference
Feleucin-K3Single Substitutionα-(4-pentenyl)-AlaHuman Plasma> 24 h> 3
SomatostatinSingle SubstitutionD-Trp⁸In vivo (rat)~2-3 min (native) vs > 30 min (modified)> 10
Apelin-13C-terminal ModificationTyr(OBn)Rat Plasma~5 min (native) vs 1 h (modified)12

Table 2: Impact of Unnatural Amino Acids on Binding Affinity

Peptide/TargetModificationUnnatural Amino AcidNative Kd/IC50Modified Kd/IC50Fold ImprovementReference
Apelin-13 / APJ ReceptorC-terminal SubstitutionTyr(OBn)~1.2 nM (IC50)0.02 nM (IC50)60
Apelin-13 / APJ ReceptorC-terminal Substitution(α-Me)Phe~1.2 nM (EC50)0.07 nM (EC50)17
Sec(5–27) / Secretin ReceptorDouble SubstitutionIle¹⁷, Arg²⁵~1 µM (Ki)~10 nM (Ki)100

Table 3: Impact of Unnatural Amino Acids on Peptide Helicity

Peptide SystemModificationUnnatural Amino AcidMethod% Helicity (Unmodified)% Helicity (Modified)Reference
Model PeptideSide-chain cyclizationRing-closing metathesisCircular DichroismLowSignificantly Increased
Generic Peptideα,α-disubstitutionAib (α-aminoisobutyric acid)Circular DichroismVariableOften Increased
p53-derived peptideHydrocarbon Staplingα-methyl, α-alkenyl amino acidsCircular Dichroism~10%> 60%

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of peptides containing Uaas.

Manual Solid-Phase Peptide Synthesis of a Peptide Containing a Sterically Hindered Uaa

This protocol outlines the manual synthesis of a peptide incorporating a sterically hindered Uaa, such as an N-methylated amino acid, using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids (natural and unnatural)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Anhydrous diethyl ether

  • HPLC grade water and acetonitrile with 0.1% TFA

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of Standard Amino Acids:

    • Dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Coupling of the Sterically Hindered Unnatural Amino Acid:

    • Use a stronger coupling reagent such as HATU.

    • Dissolve 4 equivalents of the Fmoc-Uaa and 3.95 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA and pre-activate for 1-2 minutes.

    • Add the activated solution to the resin and allow the reaction to proceed for 4-6 hours, or overnight if necessary.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Iterative Synthesis: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

    • Collect fractions containing the desired peptide and confirm the mass by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide powder.

Characterization by Circular Dichroism (CD) Spectroscopy

This protocol describes the use of CD spectroscopy to assess the secondary structure of a peptide containing a Uaa designed to induce helicity.

Materials:

  • Purified peptide

  • CD-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectrophotometer

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in the CD buffer.

    • Accurately determine the peptide concentration using a method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by amino acid analysis.

    • Prepare a final sample with a peptide concentration of approximately 0.1 mg/mL in the CD buffer.

  • Instrument Setup:

    • Purge the CD spectrophotometer with nitrogen gas.

    • Set the instrument parameters: wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, bandwidth 1 nm, and accumulation of 3-5 scans.

    • Set the temperature control to 25 °C.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the cuvette.

    • Record the CD spectrum of the peptide sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the recorded ellipticity in millidegrees

      • c is the peptide concentration in mM

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

    • Analyze the resulting spectrum for characteristic features of secondary structures. An α-helix is characterized by positive peaks around 192 nm and negative peaks at 208 and 222 nm.

    • Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key decision-making processes and biological pathways relevant to the application of Uaas.

Workflow for Selecting Coupling Conditions for Sterically Hindered Uaas

G start Start: Couple Unnatural Amino Acid is_hindered Is the Uaa sterically hindered? (e.g., N-methyl, β-branched, α,α-disubstituted) start->is_hindered standard_coupling Use standard coupling conditions (e.g., HBTU/DIPEA) is_hindered->standard_coupling No stronger_reagent Use a stronger coupling reagent (e.g., HATU, COMU) is_hindered->stronger_reagent Yes check_completion Check for complete coupling (e.g., Kaiser test) standard_coupling->check_completion increase_time_temp Increase coupling time and/or temperature stronger_reagent->increase_time_temp increase_time_temp->check_completion next_step Proceed to next deprotection/coupling step check_completion->next_step Complete recouple Recouple with fresh reagents check_completion->recouple Incomplete recouple->check_completion

Caption: Decision pathway for selecting coupling conditions for unnatural amino acids.

Simplified p53-MDM2 Signaling Pathway and Inhibition by a Stapled Peptide

G cluster_0 Normal Cell cluster_1 Intervention with Stapled Peptide p53 p53 degradation p53 Degradation p53->degradation Ubiquitination by MDM2 leads to apoptosis_arrest Apoptosis & Cell Cycle Arrest p53->apoptosis_arrest mdm2 MDM2 mdm2->p53 Binds to stapled_peptide Stapled Peptide (Uaa-containing) mdm2_inhibited MDM2 stapled_peptide->mdm2_inhibited Binds and inhibits p53_active p53 (stabilized) apoptosis_activated Apoptosis & Cell Cycle Arrest p53_active->apoptosis_activated

Caption: Inhibition of the p53-MDM2 interaction by a Uaa-containing stapled peptide.

Conclusion

The incorporation of unnatural amino acids has revolutionized peptide science, providing researchers with an expansive toolbox to design molecules with tailored properties. From enhancing the therapeutic potential of peptide drugs to creating sophisticated probes for biological systems, the applications of Uaas are vast and continue to grow. A thorough understanding of the synthetic methodologies, the quantitative impact of different Uaas, and the appropriate biophysical characterization techniques is essential for harnessing the full potential of this exciting field. As synthetic and biosynthetic methods continue to evolve, the periodic table of amino acids available for peptide synthesis will undoubtedly expand, opening up new frontiers in medicine and biotechnology.

Introduction: The Alkyne as a Cornerstone of Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Terminal Alkynes in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2][3] These reactions provide a powerful toolkit for selectively labeling and manipulating biomolecules in their natural environment.[4] At the heart of many of these indispensable techniques is the terminal alkyne, a functional group whose unique properties have made it one of the most widely used bioorthogonal handles.[5]

Alkynes are small, metabolically stable, and largely absent from biological systems, which minimizes the risk of side reactions.[5][6] Their unique reactivity can be precisely controlled, allowing for highly specific covalent bond formation with a complementary partner, most commonly an azide. This guide provides a detailed exploration of the core bioorthogonal reactions involving terminal alkynes, their quantitative comparison, practical applications, and detailed experimental protocols.

Core Bioorthogonal Reactions of Terminal Alkynes

Two main strategies have been developed to harness the reactivity of the alkyne-azide cycloaddition for bioorthogonal applications: the copper(I)-catalyzed reaction and the strain-promoted, copper-free variant.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, a term coined to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[7][8] This reaction is a variant of the Huisgen 1,3-dipolar cycloaddition, which, in its uncatalyzed thermal form, is slow and produces a mixture of 1,4- and 1,5-regioisomers.[7][9] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁷ and yields exclusively the 1,4-disubstituted 1,2,3-triazole product.[9][10]

Mechanism of Action: The reaction proceeds through a stepwise mechanism involving a copper(I) acetylide intermediate.[7][] The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa and facilitating the formation of the acetylide. This intermediate then reacts with the azide, passing through a six-membered copper-containing ring before undergoing protonation to release the stable triazole product and regenerate the catalyst.[]

Advantages and Limitations: CuAAC features exceptionally fast kinetics and the small size of the alkyne and azide groups allows for their easy incorporation into a wide variety of molecules with minimal perturbation.[12][13] However, the primary limitation of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst, which can cause oxidative damage to biomolecules and disrupt cellular processes.[14][15] To mitigate this, various copper-chelating ligands have been developed to protect cells from copper-induced damage and improve reaction efficiency.[15]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_overall Overall Reaction Alkyne R₁-C≡CH (Terminal Alkyne) Acetylide R₁-C≡C-Cu(I) (Copper Acetylide) Alkyne->Acetylide + Cu(I) Cu_I Cu(I) Catalyst Intermediate Six-membered Cu Intermediate Acetylide->Intermediate + Azide Azide R₂-N₃ (Azide) Triazole_Cu Triazolyl-Copper Intermediate Intermediate->Triazole_Cu Rearrangement Product 1,4-disubstituted Triazole Triazole_Cu->Product + H⁺ Product->Cu_I - Cu(I) Start Terminal Alkyne + Azide End 1,4-Triazole

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative.[4][14] This reaction leverages the high ring strain of cyclooctynes, the smallest stable cyclic alkynes, to accelerate the cycloaddition with azides.[14][] The release of this strain provides the driving force for the reaction, lowering the activation energy and allowing it to proceed rapidly at physiological temperatures without a catalyst.[17][18]

Mechanism of Action: The mechanism of SPAAC is a concerted [3+2] dipolar cycloaddition.[14] The inherent strain of the cyclooctyne ring distorts the alkyne bond from its ideal linear 180° geometry, making it highly reactive towards the azide 1,3-dipole. The reaction proceeds spontaneously to form a stable triazole linkage.[19] Various cyclooctyne derivatives have been synthesized, such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), with different ring strains and electronic properties to further enhance reaction kinetics.[17][18]

Advantages and Limitations: The primary advantage of SPAAC is its excellent biocompatibility, making it the method of choice for labeling molecules in living cells and whole organisms.[][18] The reaction is highly selective and bioorthogonal.[17] However, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[20] Furthermore, the cyclooctyne reagents are significantly larger and more hydrophobic than simple terminal alkynes, which can sometimes perturb the structure and function of the biomolecule being labeled.[20]

SPAAC_Mechanism Reactants Strained Cyclooctyne + Azide Transition Concerted [3+2] Cycloaddition (No Catalyst) Reactants->Transition Spontaneous Reaction Product Stable Triazole Product Transition->Product

Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Comparison of Key Reactions

The choice between CuAAC and SPAAC often depends on a trade-off between reaction speed and biocompatibility. The reaction rate is typically described by the second-order rate constant (k₂), with higher values indicating a faster reaction.

Reaction TypeReagent ExampleSecond-Order Rate Constant (k₂ in M⁻¹s⁻¹)BiocompatibilityKey Remarks
CuAAC Terminal Alkyne~10² - 10³[21]Lower (in vivo)Requires a cytotoxic Cu(I) catalyst and reducing agents. Very fast and efficient for in vitro applications.[21]
SPAAC Cyclooctyne (OCT)~10⁻³HighThe original strained alkyne; relatively slow kinetics.[14]
SPAAC DIBO0.057HighDibenzocyclooctynol, offers a good balance of stability and reactivity.[19]
SPAAC DBCO~0.1 - 0.3HighA widely used cyclooctyne with reliable kinetics for live-cell imaging.
SPAAC BCN~0.5 - 1.0HighBicyclo[6.1.0]nonyne exhibits faster kinetics due to increased strain.[20]
SPAAC DIFO~0.7HighDifluorinated cyclooctyne shows enhanced reactivity due to electron-withdrawing fluorine atoms.[17]

Logical Comparison: CuAAC vs. SPAAC

The decision to use CuAAC or SPAAC is dictated by the experimental context, particularly whether the reaction will be performed in vitro or within a living system.

CuAAC_vs_SPAAC cluster_c CuAAC (Copper-Catalyzed) cluster_s SPAAC (Strain-Promoted) c_catalyst Requires Cu(I) Catalyst c_kinetics Very Fast Kinetics (k₂ ≈ 10² - 10³ M⁻¹s⁻¹) c_biocompatibility Limited In Vivo Use (Copper Cytotoxicity) c_reagents Small, Simple Reagents (Terminal Alkynes) c_apps Ideal for: - In vitro conjugation - Materials science - High-throughput screening s_catalyst Catalyst-Free s_kinetics Slower Kinetics (k₂ ≈ 10⁻³ - 1 M⁻¹s⁻¹) s_biocompatibility Excellent Biocompatibility (Ideal for Live Systems) s_reagents Bulky, Complex Reagents (Cyclooctynes) s_apps Ideal for: - Live-cell imaging - In vivo labeling - Drug delivery

A logical comparison of CuAAC and SPAAC pathways.

Applications in Research and Drug Development

The versatility of alkyne-based bioorthogonal chemistry has made it an invaluable tool across numerous scientific disciplines.

  • Biomolecule Labeling and Imaging: Researchers can metabolically incorporate alkyne- or azide-bearing precursors of sugars, amino acids, or nucleosides into cells.[22][23] Subsequent reaction with a complementary fluorescent probe enables the visualization of glycans, proteins, and nucleic acids in living cells and organisms without disrupting their function.[1][18]

  • Drug Discovery and Development: Click chemistry is widely used in fragment-based drug discovery to link small molecular fragments together to create high-affinity ligands.[8][24] It is also a key technology in the synthesis of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug (payload) is attached to a monoclonal antibody via a stable triazole linker, enabling targeted drug delivery to cancer cells.[25]

  • Proteomics and Activity-Based Profiling: Alkyne-functionalized probes can be designed to covalently bind to the active sites of specific enzymes. After labeling, the modified proteins can be tagged with biotin via a click reaction, allowing for their enrichment and identification by mass spectrometry.[6]

Detailed Experimental Protocols

The following are generalized protocols. Researchers must optimize concentrations, solvents, and reaction times for their specific substrates and applications.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical bioconjugation of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized dye (e.g., Azide-Fluor 488) dissolved in DMSO (10 mM stock).

  • Copper(II) sulfate (CuSO₄) solution (50 mM stock in water).

  • Sodium Ascorbate solution (100 mM stock in water, must be made fresh ).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water).

  • Spin desalting column for purification.

Procedure:

  • Reagent Preparation: In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 50 µM) with the azide-functionalized dye (e.g., to a final concentration of 100 µM, 2 equivalents).

  • Catalyst Premix: In a separate tube, prepare the catalyst premix. Add the THPTA ligand solution to the CuSO₄ solution in a 5:1 molar ratio (e.g., 5 µL of 50 mM THPTA to 1 µL of 50 mM CuSO₄).[26] This ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.

  • Reaction Initiation: Add the catalyst premix to the protein/dye mixture (e.g., to a final CuSO₄ concentration of 0.25-1 mM).

  • Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state (e.g., to a final concentration of 2-5 mM).[26]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be protected from light if using a photosensitive dye.

  • Purification: Remove the excess reagents and catalyst by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Analysis: Confirm conjugation using methods such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the labeling of cell surface glycans on live cells that have been metabolically tagged with an azide-containing sugar.

Materials:

  • Live cells cultured in appropriate medium.

  • Azide-modified sugar precursor (e.g., Ac₄ManNAz) for metabolic labeling.

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488) dissolved in DMSO (1-10 mM stock).

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Metabolic Labeling: Supplement the cell culture medium with the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz). Incubate the cells for 24-72 hours to allow for the incorporation of azido-sugars into cell surface glycans.[14]

  • Cell Preparation: Gently wash the cells three times with warm PBS or serum-free medium to remove any unincorporated azido-sugar.

  • SPAAC Reaction: Dilute the DBCO-dye stock solution directly into the cell culture medium to the desired final concentration (e.g., 10-50 µM).

  • Incubation: Incubate the cells with the DBCO-dye for 30-90 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove unreacted DBCO-dye.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Bioconjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis Prep1 Prepare Alkyne-Biomolecule Mix Combine Reactants Prep1->Mix Prep2 Prepare Azide-Probe Prep2->Mix Prep3 Prepare Catalyst/Buffers (if CuAAC) Prep3->Mix Incubate Incubate (Room Temp or 37°C) Mix->Incubate Purify Remove Excess Reagents (e.g., Desalting Column) Incubate->Purify Analysis Confirm Conjugation (e.g., SDS-PAGE, MS, Imaging) Purify->Analysis

A generalized experimental workflow for bioconjugation.

Conclusion and Future Outlook

Terminal alkynes are central to the field of bioorthogonal chemistry, providing a robust and versatile handle for the precise chemical modification of biomolecules. The development of both the highly efficient CuAAC and the biocompatible SPAAC has equipped scientists with a powerful dual toolkit adaptable to a vast range of applications, from fundamental cell biology to advanced drug development.[27] Future innovations will likely focus on developing new strained alkynes with even faster kinetics for more rapid in vivo imaging, as well as creating novel alkyne-based reactions that are orthogonal not only to biology but also to existing click chemistry, enabling increasingly complex, multi-target labeling experiments. The continued evolution of these chemical tools will undoubtedly drive further discoveries across the scientific landscape.

References

Understanding Boc protection in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry. As a foundational technique in peptide synthesis, Boc-SPPS remains a robust and relevant strategy, particularly for certain peptide sequences and applications. This document outlines the core chemistry, detailed experimental protocols, and critical considerations for the successful synthesis of peptides using this methodology.

Core Principles of Boc-SPPS

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, anchors the C-terminal amino acid to an insoluble resin support, which simplifies the purification process by allowing excess reagents and byproducts to be removed through simple filtration and washing.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of this approach.[1]

The methodology is based on a principle of graduated acid lability .[1]

  • Temporary Nα-Protection : The acid-labile Boc group is used for the temporary protection of the α-amino group of the growing peptide chain. It is removed at the beginning of each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA).[2]

  • Permanent Side-Chain Protection : The protecting groups for amino acid side chains are typically benzyl-based. These are stable to the TFA treatment used for Boc removal but require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.[2]

The synthesis proceeds cyclically from the C-terminus to the N-terminus, with each cycle consisting of two main steps: deprotection of the Nα-Boc group and coupling of the next Boc-protected amino acid.

The Boc-SPPS Cyclical Workflow

The entire process is a repetition of deprotection, neutralization, and coupling steps, followed by a final cleavage from the solid support.

cluster_cycle Repetitive Synthesis Cycle (n-1 times) Deprotection Nα-Boc Deprotection (TFA) Wash1 Wash (DCM/IPA) Deprotection->Wash1 Removes Boc group Neutralization Neutralization (DIEA or TEA) Wash2 Wash (DCM/DMF) Neutralization->Wash2 Frees N-terminal amine Coupling Amino Acid Coupling (e.g., DIC/HOBt) Coupling->Deprotection Add next Boc-AA FinalPeptide Final Protected Peptide-Resin Coupling->FinalPeptide After final coupling Wash1->Neutralization Removes excess TFA Wash2->Coupling Removes excess base Start Start: Boc-AA-Resin Start->Deprotection

Diagram 1: General workflow for the cyclical steps in Boc-SPPS.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of manual Boc-SPPS.

Resin Preparation and Swelling

Proper swelling of the resin is critical for ensuring that reactive sites are accessible to reagents.

  • Protocol:

    • Place the desired amount of resin (e.g., Merrifield, PAM, or MBHA resin with a substitution level of 0.3-1.0 mmol/g) into a fritted reaction vessel.[3][4]

    • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.[5]

    • Agitate the mixture gently for 30-60 minutes at room temperature.[5]

    • Drain the solvent by filtration.

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus, preparing it for the next coupling reaction. The formation of a reactive tert-butyl carbocation during this step necessitates the use of scavengers when certain sensitive amino acids are present.[6]

cluster_main Boc Deprotection with Trifluoroacetic Acid (TFA) PeptideResin Boc-NH-Peptide-Resin ProtonatedAmine CF₃COO⁻ H₃N⁺-Peptide-Resin (TFA Salt) PeptideResin->ProtonatedAmine TFA 2 CF₃COOH (Trifluoroacetic Acid) TFA->ProtonatedAmine Isobutylene Isobutylene CO2 CO₂ tertbutyl tert-Butyl Cation (Reactive) ProtonatedAmine->tertbutyl Byproducts

Diagram 2: Chemical mechanism of Nα-Boc group removal using TFA.
  • Protocol:

    • To the swollen resin, add a solution of 50% TFA in DCM (approx. 10 mL/g of resin).[5][7]

    • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[7]

    • Drain the solution and add a fresh 50% TFA/DCM solution.

    • Agitate the mixture for an additional 20-25 minutes to ensure complete deprotection.[4]

    • Scavengers : If Tryptophan (Trp), Cysteine (Cys), or Methionine (Met) residues are present, add 0.5% dithioethane (DTE) or other suitable scavengers to the TFA solution to prevent alkylation by the tert-butyl cation.[7][8]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.[4]

Table 1: Comparison of TFA Deprotection Conditions The choice of TFA concentration and time can impact the purity of the final peptide.

TFA Concentration (% v/v in DCM)Reaction TimeTemperatureNotes
25%2 hoursRoom Temp.A mild condition that may require longer reaction times.[6]
50%30 minutesRoom Temp.A common and generally effective condition.[6]
55%30 minutesRoom Temp.Shown in a study to yield higher purity peptides compared to 100% TFA.[6][9]
100% (Neat)5-15 minutesRoom Temp.Very rapid, but may increase the risk of side products and incomplete deprotection due to poor resin swelling.[6][9]
Neutralization

After deprotection, the newly freed N-terminal amine is protonated as a trifluoroacetate salt. It must be neutralized to the free amine form to be reactive for the subsequent coupling step.[8]

  • Protocol:

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the washed peptide-resin.

    • Agitate the mixture for 1-2 minutes.

    • Drain the neutralization solution.

    • Repeat the neutralization step one more time to ensure complete conversion to the free amine.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base and its salt.[5]

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide. The choice of coupling reagent is critical for efficiency, especially for sterically hindered amino acids.[10]

cluster_main Peptide Bond Formation via DIC/HOBt Activation BocAA Boc-AA-COOH ActiveEster Boc-AA-OBt (Active Ester) BocAA->ActiveEster DIC DIC DIC->ActiveEster DIU DIU (Byproduct) DIC->DIU Forms byproduct HOBt HOBt HOBt->ActiveEster CoupledPeptide Boc-AA-NH-Peptide-Resin ActiveEster->CoupledPeptide PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide

Diagram 3: Peptide coupling using the diisopropylcarbodiimide (DIC) and HOBt method.
  • Protocol (Using DIC/HOBt):

    • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and an equivalent amount of 1-hydroxybenzotriazole (HOBt) in DMF or a DCM/DMF mixture.

    • Add this solution to the neutralized peptide-resin.

    • Add 2-4 equivalents of diisopropylcarbodiimide (DIC) to the resin slurry to initiate the coupling reaction.[4]

    • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered amino acids, the reaction time can be extended.[10]

    • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (the beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.

    • If the test is positive, a second coupling (recoupling) with fresh reagents may be necessary.[4]

    • Once complete, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and the diisopropylurea (DIU) byproduct.

Table 2: Comparative Coupling Efficiency for a Hindered Amino Acid (Boc-L-Valine) The choice of coupling reagent significantly impacts the success of incorporating sterically challenging residues. Data is presented as expected crude peptide purity.

Coupling ReagentReagent ClassExpected Purity (%)Relative SpeedRacemization RiskKey Considerations
HATU Aminium/Uronium Salt>95%Very FastLowHighly efficient for hindered couplings; requires a non-nucleophilic base like DIEA.[1]
HBTU Aminium/Uronium Salt90-95%FastLowA cost-effective and reliable option for routine and challenging couplings.[1]
PyBOP Phosphonium Salt90-95%FastLowByproducts are generally less problematic than those from the carcinogen-producing BOP.[1]
COMU Aminium/Uronium Salt>95%Very FastLowA third-generation reagent with high solubility and an improved safety profile.[1]
DIC/HOBt Carbodiimide/Additive85-90%ModerateModerateA classic and economical choice. HOBt is crucial for suppressing racemization.[1][11]

Final Cleavage and Deprotection

The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This is typically achieved with strong, corrosive acids and requires specialized equipment and careful handling.

Hydrogen Fluoride (HF) Cleavage

Anhydrous HF is the most common and effective reagent for this step.[12] It efficiently removes benzyl-based protecting groups via an SN1 mechanism, which generates reactive carbocations that must be neutralized by "scavengers" to prevent side reactions.[12]

cluster_main Final HF Cleavage from Merrifield Resin ProtectedPeptide Protected-Peptide-O-CH₂-Resin FreePeptide Free Peptide in solution ProtectedPeptide->FreePeptide Cleaves ester linkage Resin Resin Byproduct ProtectedPeptide->Resin HF Anhydrous HF + Scavengers HF->FreePeptide PG Protected Side-Chains FreeSC Deprotected Side-Chains PG->FreeSC Removes side-chain protecting groups

Diagram 4: Simultaneous peptide cleavage and side-chain deprotection via HF.
  • "High HF" Cleavage Protocol:

    • Safety First : Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a dedicated, HF-resistant apparatus (Teflon/Kel-F) inside a properly functioning fume hood.[12]

    • Place the dried peptide-resin (typically 200 mg - 1 g) and a Teflon-coated stir bar into the HF reaction vessel.[12]

    • Add the appropriate scavenger cocktail (see Table 3). A common mixture is 9 mL of HF per 1 mL of scavenger for up to 1g of resin.[12] A standard scavenger is anisole or p-cresol.

    • Cool the reaction vessel in a dry ice/methanol or dry ice/acetone bath for at least 5 minutes.

    • Carefully distill the required amount of anhydrous HF into the reaction vessel.

    • Stir the reaction mixture at a temperature between 0°C and 5°C for 30 to 60 minutes. Peptides containing Arg(Tos) may require longer cleavage times (up to 2 hours).[2]

    • After the reaction is complete, remove the HF by evaporation under vacuum, trapping it appropriately.

    • Once the HF is removed, the crude peptide is precipitated with cold diethyl ether, collected by filtration, washed multiple times with cold ether to remove scavengers, and dried under vacuum.[12]

  • "Low-High" HF Procedure: For peptides with sensitive residues, a two-step "low-high" HF procedure is often used. The "low" step uses a lower concentration of HF in dimethyl sulfide (DMS) to gently remove most side-chain protecting groups via an SN2 mechanism, minimizing carbocation formation. This is followed by a standard "high HF" step to cleave the peptide from the resin.[2]

Table 3: Common Scavengers for HF Cleavage The selection of a scavenger cocktail is crucial to prevent side reactions with nucleophilic amino acid residues.

ScavengerPurpose / Target Residue(s)Notes
Anisole General scavenger, Tryptophan (Trp)Prevents alkylation of the indole ring by benzyl and t-butyl cations.[4]
p-Cresol General scavenger, Tyrosine (Tyr)Similar to anisole, helps to suppress alkylation of the phenolic ring.[2]
Dimethyl Sulfide (DMS) Methionine (Met)Prevents alkylation of the thioether side chain. Used in low-HF procedures.
p-Thiocresol Cysteine (Cys), Trp(For)A thiol scavenger used for sulfur-containing residues and for removing the formyl protecting group from Trp.[2]
1,2-Ethanedithiol (EDT) Tryptophan (Trp)Effective scavenger for preventing tryptophan modification.

Common Side Reactions and Mitigation

Several side reactions can occur during Boc-SPPS, potentially reducing the yield and purity of the final product.

  • Alkylation : The most prominent side reaction, caused by carbocations generated during TFA deprotection (tert-butyl) and HF cleavage (benzyl).

    • Mitigation : Judicious use of scavenger cocktails is essential to trap these reactive species.

  • Aspartimide Formation : The side chain of aspartic acid can cyclize, particularly in Asp-Gly or Asp-Ser sequences. This side reaction is less prevalent in Boc-SPPS compared to Fmoc-SPPS because the N-terminal amine is protonated after deprotection, making it less nucleophilic.[7]

    • Mitigation : Using in-situ neutralization protocols and avoiding prolonged exposure to basic conditions can suppress this reaction.[7]

  • Diketopiperazine Formation : This occurs at the dipeptide stage when the N-terminal amine of the second residue attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic product.

    • Mitigation : Can be suppressed by using in situ neutralization protocols, which combine the neutralization and coupling steps.[7]

  • Racemization : Loss of stereochemical integrity can occur during the activation step of coupling.

    • Mitigation : Use of additives like HOBt with carbodiimides is crucial.[11] Modern aminium/uronium reagents (HATU, HBTU) and phosphonium reagents (PyBOP) generally result in very low levels of racemization.[1][13]

References

The Advent of Chemical Sophistication in Biological Systems: A Technical Guide to the Discovery and Development of Novel Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to incorporate unnatural amino acids (UAAs) into proteins represents a monumental leap in our capacity to probe and engineer biological systems. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, biophysical probes, and therapeutic warheads into proteins with site-specific precision. This in-depth technical guide provides a comprehensive overview of the core methodologies, quantitative data, and experimental protocols that underpin the discovery and development of these powerful tools, intended for professionals actively engaged in chemical biology and drug discovery.

Core Methodologies for Unnatural Amino Acid Incorporation

The site-specific incorporation of UAAs into a protein of interest is primarily achieved through the expansion of the genetic code.[1] This process relies on the hijacking of the cellular translational machinery by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[2] This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs, thereby ensuring that the UAA is exclusively incorporated at a designated site.[2]

The most common strategy for site-specific incorporation is the suppression of a nonsense codon, typically the amber stop codon (UAG).[1] A gene of interest is mutated to contain a UAG codon at the desired incorporation site. The orthogonal tRNA, engineered to recognize the UAG codon, is then charged with the UAA by the co-expressed, evolved orthogonal aaRS.[3] When the ribosome encounters the UAG codon, instead of terminating translation, it incorporates the UAA, leading to the synthesis of a full-length protein containing the novel amino acid.

Alternatively, residue-specific incorporation can be achieved by utilizing the promiscuity of endogenous aaRSs for structural analogs of natural amino acids, particularly in auxotrophic host strains.[4] However, this method lacks the site-specificity of the orthogonal system approach.

Cell-free protein synthesis (CFPS) systems offer a powerful alternative to in vivo incorporation, providing an open environment that bypasses concerns of UAA toxicity or membrane permeability and often leads to higher yields of the modified protein.[1][5]

Quantitative Data for System Design and Optimization

The efficiency of UAA incorporation and subsequent bioorthogonal reactions is critical for the successful application of this technology. The following tables summarize key quantitative data to aid in the selection and optimization of experimental systems.

Engineered aaRSUnnatural Amino Acid (UAA)K_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
MjTyrRS mutantp-azido-L-phenylalanine (AzF)2300.045196[6]
MjTyrRS mutantp-acetyl-L-phenylalanine (AcF)1800.032178[6]
PylRS mutantNε-Boc-L-lysine (BocK)6400.12187[7]
PylRS mutantNε-acetyl-L-lysine (AcK)2,1000.25119[7]
Evolved PylRSBicyclononyne-lysine (BCNK)1500.028187[8]
Bioorthogonal ReactionReactantsCatalystSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages
Staudinger LigationAzide + PhosphineNone~0.001High biocompatibility; traceless version forms a native amide bond.
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne + AzideCopper(I)10¹ - 10⁴Very fast reaction rates and high efficiency.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Cyclooctyne (e.g., DIBO, BCN)None0.1 - 1No catalyst required, highly biocompatible.
Inverse-Electron-Demand Diels-Alder (IEDDA)Tetrazine + trans-Cyclooctene (TCO)None10³ - 10⁶Extremely fast kinetics, highly specific.

Experimental Protocols

Synthesis of a Bicyclo[6.1.0]nonyne-Containing Unnatural Amino Acid

This protocol describes the de novo synthesis of a bicyclo[6.1.0]nonyne (BCN) containing UAA, a strained alkyne useful for copper-free click chemistry.[9][10]

Materials:

  • Commercially available starting materials for BCN core synthesis (e.g., cyclooctene)

  • Standard organic synthesis reagents and solvents

  • Kidney acylase I

  • Marfey's reagent for chiral analysis

Procedure:

  • Synthesis of the BCN core: Prepare the bicyclo[6.1.0]nonyne core structure following established organic synthesis routes.[9]

  • Introduction of the amino acid functionality: Chemically modify the BCN core to introduce the alpha-amino and carboxylic acid moieties.

  • Enzymatic resolution: Utilize kidney acylase I for the enzymatic resolution of the racemic BCN amino acid to obtain the desired L-enantiomer.[10]

  • Chiral analysis: Confirm the enantiomeric purity of the final product using Marfey's reagent and subsequent analysis by HPLC or LC-MS.[9]

Site-Specific Incorporation of an Unnatural Amino Acid in E. coli

This protocol outlines the general steps for incorporating a UAA into a target protein expressed in E. coli using an orthogonal synthetase/tRNA pair and amber codon suppression.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (TAG) stop codon at the desired site of UAA incorporation.

  • pEVOL plasmid co-expressing the orthogonal aaRS and tRNA.

  • Unnatural amino acid.

  • LB medium and appropriate antibiotics.

  • IPTG for induction.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

  • Culture: Grow the transformed cells in LB medium containing the appropriate antibiotics and the UAA (typically 1-2 mM) at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

  • Purification: Purify the target protein using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by further purification steps as needed (e.g., size-exclusion chromatography).

Validation of UAA Incorporation by LC-MS/MS

This protocol details the procedure for confirming the successful and site-specific incorporation of a UAA into a target protein using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

Materials:

  • Purified protein containing the UAA.

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the purified protein in a buffer containing urea or guanidinium chloride.

    • Reduce disulfide bonds by adding DTT and incubating at 56°C.

    • Alkylate free cysteine residues by adding IAM and incubating in the dark.

  • Proteolytic Digestion:

    • Dilute the protein sample to reduce the denaturant concentration.

    • Add trypsin and incubate overnight at 37°C to digest the protein into peptides.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Separate the peptides by reverse-phase liquid chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein, with a modification corresponding to the mass of the UAA at the specified incorporation site.

    • Manually inspect the MS/MS spectra of the UAA-containing peptide to confirm the sequence and the location of the modification.

Visualizing the Workflows and Concepts

To better illustrate the relationships and processes involved in the discovery and development of novel unnatural amino acids, the following diagrams are provided.

UAA_Incorporation_Workflow cluster_synthesis UAA Synthesis cluster_incorporation Incorporation System cluster_expression Protein Expression cluster_validation Validation & Application Chemical Synthesis Chemical Synthesis Orthogonal aaRS/tRNA Pair Orthogonal aaRS/tRNA Pair Chemical Synthesis->Orthogonal aaRS/tRNA Pair Provides UAA Enzymatic Synthesis Enzymatic Synthesis Enzymatic Synthesis->Orthogonal aaRS/tRNA Pair Provides UAA Translation Translation Orthogonal aaRS/tRNA Pair->Translation Target Gene (with UAG) Target Gene (with UAG) Transcription Transcription Target Gene (with UAG)->Transcription Expression Host (E. coli / Mammalian / Cell-free) Expression Host (E. coli / Mammalian / Cell-free) Expression Host (E. coli / Mammalian / Cell-free)->Translation Transcription->Translation UAA-Protein UAA-Protein Translation->UAA-Protein Mass Spectrometry Mass Spectrometry UAA-Protein->Mass Spectrometry Validation Bioorthogonal Labeling Bioorthogonal Labeling UAA-Protein->Bioorthogonal Labeling Drug Development Drug Development Bioorthogonal Labeling->Drug Development

Caption: Workflow for UAA Incorporation into Proteins.

Orthogonal_Pair_Selection Library of aaRS Mutants Library of aaRS Mutants Positive Selection Positive Selection Library of aaRS Mutants->Positive Selection Select for UAA incorporation Negative Selection Negative Selection Positive Selection->Negative Selection Remove reactivity with natural AAs Negative Selection->Library of aaRS Mutants Iterate Selected Orthogonal aaRS Selected Orthogonal aaRS Negative Selection->Selected Orthogonal aaRS

Caption: Directed Evolution of an Orthogonal aaRS.

Bioorthogonal_Reactions UAA-Protein UAA-Protein Bioorthogonal Handle Bioorthogonal Handle UAA-Protein->Bioorthogonal Handle contains Bioorthogonal Handle (e.g., Azide, Alkyne) Bioorthogonal Handle (e.g., Azide, Alkyne) Probe Molecule (e.g., Fluorophore, Drug) Probe Molecule (e.g., Fluorophore, Drug) Labeled Protein Labeled Protein Bioorthogonal Handle->Labeled Protein Reacts with Probe Molecule Probe Molecule Probe Molecule->Labeled Protein

Caption: Principle of Bioorthogonal Labeling.

Conclusion and Future Outlook

The field of unnatural amino acid incorporation is rapidly advancing, with ongoing efforts to develop more efficient and robust orthogonal systems, expand the repertoire of encodable UAAs, and explore novel applications in medicine and materials science. The development of genomically recoded organisms, where a specific codon is permanently reassigned to a UAA, promises to further enhance the efficiency and scope of this technology. As our ability to manipulate the genetic code with chemical precision continues to grow, so too will the impact of unnatural amino acids on our understanding and engineering of the biological world.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid, a propargylglycine derivative, is a key building block for introducing a terminal alkyne functionality into a peptide sequence. This alkyne group serves as a versatile chemical handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This allows for the precise and efficient conjugation of peptides to a wide array of molecules, including imaging agents, cytotoxic drugs, and polyethylene glycol (PEG) chains to enhance therapeutic properties.[3]

These application notes provide a comprehensive guide to the successful incorporation of this compound into peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS) and subsequent on-resin click chemistry modification.

Key Applications

  • Peptide Conjugation: The terminal alkyne allows for the straightforward conjugation of peptides to azide-containing molecules, such as fluorescent dyes, biotin, or drug payloads.[2][3]

  • Peptide Cyclization: Intra-molecular click reactions between an alkyne and an azide within the same peptide sequence can be used to generate cyclic peptides with constrained conformations and potentially enhanced biological activity and stability.[4]

  • Development of Peptidomimetics: The resulting 1,2,3-triazole ring from the click reaction can act as a stable isostere of a peptide bond, offering resistance to enzymatic degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Name (2R)-2-[(tert-butoxycarbonyl)amino]-4-pentynoic acid
CAS Number 63039-46-3
Molecular Formula C₁₀H₁₅NO₄
Molecular Weight 213.23 g/mol
Appearance Solid
Purity (Typical) ≥95%
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS
Storage 4°C
Table 2: Illustrative Coupling Efficiency

While specific quantitative data for the coupling efficiency of this compound is not extensively published, typical coupling efficiencies for non-standard amino acids in SPPS are expected to be high with appropriate coupling reagents. The following data is illustrative and may vary based on the peptide sequence and synthesis conditions.

Coupling ReagentActivation TimeCoupling TimeEstimated Coupling Efficiency*
HBTU/DIEA2 min1-2 hours>98%
DIC/HOBt5-10 min2-4 hours>97%
HATU/DIEA2 min1-2 hours>99%

*Based on qualitative Ninhydrin (Kaiser) test and subsequent peptide characterization. Optimization may be required for specific sequences.

Experimental Protocols

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support using a standard Boc-SPPS workflow.

Materials:

  • MBHA or PAM resin pre-loaded with the C-terminal amino acid

  • This compound

  • Other Boc-protected amino acids

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a carbodiimide reagent like DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole)[5]

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[6]

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF

  • Solvents: Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the resin in the reaction vessel.

    • Add DCM (10-15 mL per gram of resin) and allow to swell for at least 30 minutes with gentle agitation.[1]

    • Drain the DCM.

  • Boc Deprotection:

    • Add 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[6]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).

  • Neutralization:

    • Wash the resin with DMF (2-3 times).

    • Add 10% DIEA in DMF and agitate for 2 minutes. Repeat this step.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Coupling of this compound:

    • Activation (HBTU): In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow to pre-activate for 1-2 minutes.[5]

    • Activation (DIC/HOBt): In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Coupling: Add the activated amino acid solution to the neutralized resin. If using DIC/HOBt, add DIC (3 equivalents) to the reaction vessel. Agitate the mixture for 1-4 hours at room temperature.

    • Monitoring: Perform a Ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), extend the coupling time or perform a recoupling.[5]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of an azide-containing molecule to the alkyne-modified peptide while it is still attached to the solid support.

Materials:

  • Peptide-resin containing the (R)-pent-4-ynoic acid residue

  • Azide-containing molecule of interest (e.g., Azido-PEG, fluorescent azide)

  • Copper(I) Bromide (CuBr) or Copper(II) Sulfate (CuSO₄) with a reducing agent

  • Sodium Ascorbate (if using CuSO₄)

  • 2,6-Lutidine

  • N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dimethyl Sulfoxide (DMSO), Isopropanol

Procedure:

  • Resin Preparation:

    • Swell the alkyne-containing peptide-resin in DCM for 10 minutes, then drain.[4]

  • Reaction Mixture Preparation:

    • Bubble nitrogen through DMSO (approx. 12 mL per gram of resin) for at least 10 minutes to deoxygenate.[4]

    • Dissolve CuBr (1 equivalent based on resin loading) completely in the deoxygenated DMSO.[4]

  • Click Reaction:

    • Add the CuBr/DMSO solution to the swollen resin.[4]

    • Add 0.1 M aqueous ascorbic acid solution (1 equivalent).[4]

    • Add 2,6-lutidine (10 equivalents) and DIEA (10 equivalents).[4]

    • Add the azide-containing molecule (typically 1.5-5 equivalents).

    • Purge the reaction vessel with nitrogen for 5 minutes, then seal and shake gently at room temperature for 16-18 hours.[4]

  • Washing:

    • Filter the reaction mixture from the resin.

    • Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v, 3 times), DMF (3 times), and DCM (3 times).[4]

  • Peptide Cleavage and Purification:

    • Dry the resin under vacuum.

    • Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers).

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Visualizations

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Swelling Deprotection 2. Boc Deprotection (TFA) Resin->Deprotection Neutralization 3. Neutralization (DIEA) Deprotection->Neutralization Coupling 4. Amino Acid Coupling Neutralization->Coupling Alkyne_Coupling 4a. Couple (R)-Boc-Pra-OH Neutralization->Alkyne_Coupling Wash1 5. Washing Coupling->Wash1 Wash1->Deprotection Repeat for next AA Wash2 5. Washing Alkyne_Coupling->Wash2 Wash2->Deprotection Continue Elongation

Caption: Boc-SPPS workflow for peptide synthesis.

Click_Chemistry_Workflow Start Alkyne-Peptide on Resin Click_Reaction On-Resin CuAAC Reaction (+ Azide, Cu(I), Base) Start->Click_Reaction Wash Washing Click_Reaction->Wash Cleavage Cleavage from Resin & Deprotection Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Product Purified Click-Conjugated Peptide Characterization->Final_Product

Caption: Post-synthesis on-resin click chemistry workflow.

Signaling_Pathway_Example cluster_application Illustrative Application: GPCR Antagonist Peptide_Alkyne Peptide-Alkyne Antagonist Click_Reaction CuAAC Click Reaction Peptide_Alkyne->Click_Reaction Azide_Drug Azide-Functionalized Cytotoxic Drug Azide_Drug->Click_Reaction PDC Peptide-Drug Conjugate (PDC) Click_Reaction->PDC GPCR Target GPCR on Cancer Cell PDC->GPCR Targets Binding Binding & Internalization GPCR->Binding Apoptosis Cell Apoptosis Binding->Apoptosis Induces

Caption: Targeted drug delivery via a click-conjugated peptide.

References

Application Notes and Protocols for Boc-D-propargylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-propargylglycine is a non-canonical amino acid that has become an invaluable tool in peptide chemistry and drug development.[1][2] Its defining feature is the terminal alkyne group on its side chain, which serves as a versatile chemical handle for post-synthetic modifications.[2] This alkyne moiety allows for highly specific and efficient bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3]

The incorporation of Boc-D-propargylglycine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) enables the creation of novel peptide structures with enhanced properties.[1] These modifications can lead to peptides with improved stability against enzymatic degradation, altered conformations, and the ability to be conjugated with various molecules such as fluorescent probes, imaging agents, drug carriers, or polymers like PEG to extend their in-vivo half-life.[1][2] This makes it a critical building block for developing advanced peptide-based therapeutics, diagnostics, and research tools.[1]

This document provides detailed protocols for the incorporation of Boc-D-propargylglycine using Boc-strategy SPPS and highlights its primary application in post-synthesis modification.

Key Applications of Propargylglycine-Containing Peptides

  • Bioconjugation: The terminal alkyne is ideal for CuAAC reactions, allowing peptides to be specifically labeled or conjugated to other molecules containing an azide group.[1][3]

  • Drug Development: Peptides containing D-propargylglycine can exhibit enhanced resistance to proteases, leading to improved therapeutic efficacy.[1][4] It is a key component in creating peptide-drug conjugates for targeted therapy.[5]

  • Peptide Cyclization: The alkyne and an azide group within the same peptide sequence can be "clicked" together to form stable, cyclic peptides, which can mimic natural structures like disulfide bridges.[6]

  • Enzyme Inhibition: Propargylglycine itself is a known inhibitor of enzymes like cystathionine γ-lyase, making it a valuable tool for studying metabolic pathways.[2]

Experimental Protocols

The following protocols outline the manual synthesis of a peptide containing Boc-D-propargylglycine using the Boc/Bzl protection strategy.

Resin Preparation and First Amino Acid Attachment

The choice of resin is determined by the desired C-terminus of the peptide (e.g., Merrifield resin for a peptide acid, MBHA resin for a peptide amide).[7]

  • Resin Swelling: Place the selected resin (1 g, ~0.5-1.0 mmol/g substitution) in a reaction vessel. Add dichloromethane (DCM, 10-15 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.[7][8]

  • First Amino Acid Attachment (for Merrifield Resin - Cesium Salt Method):

    • Dissolve the C-terminal Boc-amino acid (2.5 mmol) in an ethanol/water mixture.

    • Neutralize to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃) and then lyophilize to obtain the Boc-amino acid cesium salt.[9][10]

    • Dissolve the dried cesium salt in N,N-dimethylformamide (DMF, 10 mL).

    • Add the solution to the swollen resin and heat at 50°C for 12-24 hours.[10]

    • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM (3 times each).

    • Dry the resin under vacuum.

Peptide Chain Elongation: The SPPS Cycle

Each cycle of amino acid addition involves two main steps: Nα-Boc deprotection and coupling of the next amino acid.[7]

SPPS_Cycle Start Start with Resin-AA1-Boc Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (10% DIEA in DMF) Deprotection->Neutralization Wash (DCM, IPA) Coupling 3. Coupling (Boc-D-Pra-OH + Activator) Neutralization->Coupling Wash (DMF) Wash 4. Wash (DMF, DCM) Coupling->Wash End Repeat for Next Amino Acid Wash->End

Caption: The iterative cycle of Boc-SPPS for peptide chain elongation.

Protocol for One Elongation Cycle:

  • Nα-Boc Deprotection:

    • Wash the peptide-resin with DCM (3x).[10]

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM. Agitate for 1-2 minutes (pre-wash).[7][9]

    • Drain, add a fresh 50% TFA/DCM solution, and agitate for 20-30 minutes.[7][9][10]

    • Drain the TFA solution.

    • Wash the resin with DCM (2x) and isopropanol (2x) to remove residual acid, followed by more DCM washes (3x).[9]

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.[10]

    • Wash the resin thoroughly with DMF (5x) to remove excess base.[10]

  • Coupling of Boc-D-propargylglycine:

    • Pre-activation: In a separate vial, dissolve Boc-D-propargylglycine (3 eq.), an activating agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate at room temperature for 1-2 hours.

    • Monitoring: Perform a Kaiser test to check for reaction completion (a negative result indicates a complete reaction). If the test is positive, a second coupling (recoupling) may be necessary.[11]

    • Wash: Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

Repeat this cycle for each amino acid in the sequence.

Peptide Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes side-chain protecting groups.

  • Preparation: After the final elongation cycle and Boc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it completely under vacuum.[10]

  • HF Cleavage:

    • Caution: Hydrogen fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

    • Transfer the dried resin to the HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to protect sensitive residues from reactive cations generated during cleavage.[10]

    • Stir the reaction at 0°C for 1-2 hours.[10]

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.[7]

    • Wash the precipitate several times with cold ether to remove scavengers.[7]

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Post-Synthesis Modification: Click Chemistry

The primary utility of incorporating propargylglycine is to enable a subsequent click reaction. The workflow below illustrates the conjugation of an azide-containing molecule to the purified peptide.

Click_Chemistry_Workflow Peptide Peptide-Propargylglycine (Alkyne) Reaction CuAAC Reaction Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Peptide->Reaction Azide Azide-Molecule (e.g., Fluorophore, PEG) Azide->Reaction Product Conjugated Peptide (Triazole Linkage) Reaction->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Protocol for CuAAC on a Propargylglycine-Peptide:

  • Dissolve the purified peptide in a suitable solvent (e.g., water, buffer, or a mixture with an organic solvent like DMSO or t-butanol).

  • Add the azide-containing molecule of interest (1.1 to 1.5 equivalents).

  • Add the copper (I) catalyst. This is typically generated in situ by adding copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the conjugated peptide by RP-HPLC.

Data Presentation

While specific yields are highly sequence-dependent, the following table provides representative data for coupling efficiencies of hindered amino acids, which can be analogous to non-canonical amino acids like propargylglycine.

Coupling ReagentTypical Coupling EfficiencyPropensity for RacemizationNotes
HBTU/DIEA95 - 99%LowA common and effective choice for most couplings.
HATU/DIEA95 - 99%Very LowHighly efficient, especially for sterically hindered couplings, with rapid reaction times.[12]
DIC/HOBt85 - 95%ModerateLess efficient for hindered amino acids; may require double coupling.[12]
PyBOP/DIEA90 - 98%LowAnother effective reagent for difficult couplings.[11]

Note: Data is representative and can vary based on the specific peptide sequence, resin, and reaction conditions.[12] Coupling efficiency is often determined indirectly by the purity and yield of the final peptide.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-D-propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Boc-D-propargylglycine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click chemistry" reaction is highly efficient, specific, and biocompatible, making it a cornerstone in drug discovery, bioconjugation, and the synthesis of peptidomimetics.[1][][3] The terminal alkyne of Boc-D-propargylglycine serves as a versatile handle for the introduction of a wide array of functionalities via the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[4][]

The resulting triazole moiety is not merely a linker but can act as a pharmacologically relevant scaffold, mimicking the properties of an amide bond and contributing to the biological activity of the synthesized molecule.[6][7] This methodology is instrumental in generating novel chemical entities for high-throughput screening, developing antibody-drug conjugates (ADCs), and synthesizing complex peptides and peptidomimetics.[][4][8]

Experimental Protocols

This section details a general protocol for the CuAAC reaction between Boc-D-propargylglycine and an azide-containing molecule. Optimization may be required depending on the specific substrates.

Materials:

  • N-Boc-D-propargylglycine

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Solvent (e.g., 1:1 mixture of water and tert-butanol, or DMSO)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply for degassing

  • Standard laboratory glassware for work-up and purification

  • Analytical equipment for reaction monitoring (TLC or LC-MS)

  • Purification system (e.g., silica gel column chromatography or preparative HPLC)

Protocol 1: General Procedure for CuAAC Reaction

  • Reaction Setup:

    • In a reaction vessel, dissolve N-Boc-D-propargylglycine (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to a final concentration of 10-50 mM of the limiting reagent.[4][9]

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can lead to catalyst deactivation and side reactions.[10]

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare a premix of the catalyst by combining a stock solution of copper(II) sulfate (e.g., 0.05 equivalents, 5 mol%) and a stock solution of the ligand (e.g., 0.25 equivalents, 25 mol%).[4] The ligand protects the copper catalyst and can accelerate the reaction.[10] A 1:5 molar ratio of copper to ligand is common.[11]

    • Add the catalyst premix to the degassed reaction mixture.

  • Reaction Initiation:

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 0.5 equivalents, 50 mol%) to the reaction mixture.[4] A color change may be observed, indicating the reduction of Cu(II) to the active Cu(I) species.[4]

  • Reaction and Monitoring:

    • Seal the vessel and stir the reaction at room temperature.

    • Monitor the progress of the reaction using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][12] Reactions are often complete within 1-4 hours, but may require longer for more complex substrates.[4][13]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[4][9]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

    • Purify the crude product using silica gel column chromatography or preparative HPLC to obtain the desired triazole-containing product.[9]

Data Presentation

The following tables summarize typical reaction parameters and expected characterization data for the CuAAC product of Boc-D-propargylglycine and a generic azide.

Table 1: Typical CuAAC Reaction Parameters

ParameterRecommended Value/RangeRationale
Alkyne (Boc-D-propargylglycine) 1.0 equivalentLimiting reagent.
Azide 1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.[11]
Copper(II) Sulfate 0.01 - 0.2 equivalents (1-20 mol%)Catalyzes the cycloaddition.[4]
Ligand (e.g., THPTA) 5 equivalents relative to CopperProtects the catalyst and enhances reaction kinetics.[10][11]
Sodium Ascorbate 0.5 - 1.0 equivalentsReduces Cu(II) to the active Cu(I) state.[4]
Solvent t-BuOH/H₂O (1:1), DMSO/H₂OSolubilizes both organic and aqueous reagents.
Concentration 10 - 50 mMA balance between reaction rate and solubility.[4]
Temperature Room TemperatureMild conditions are generally sufficient.[12]
Reaction Time 1 - 4 hoursSubstrate dependent; monitor for completion.[4][13]

Table 2: Characterization Data for the Triazole Product

AnalysisExpected Result
Appearance White to off-white solid or viscous oil.[9]
¹H NMR Appearance of a characteristic singlet for the triazole proton around δ 7.5-8.5 ppm. Signals corresponding to the Boc group (~1.4 ppm) and the propargylglycine backbone will be present.[4][9]
¹³C NMR Signals for the two triazole carbons between δ 120-150 ppm.[4]
Mass Spectrometry (ESI-MS) Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the product.[4]

Visualizations

CuAAC_Workflow Experimental Workflow for CuAAC with Boc-D-propargylglycine cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) degas Combine Alkyne & Azide in Solvent and Degas prep_reagents->degas 1. Setup add_catalyst Add Catalyst Premix (CuSO4 + Ligand) degas->add_catalyst 2. Catalyst Addition initiate Initiate with Sodium Ascorbate add_catalyst->initiate 3. Initiation react Stir at Room Temperature (1-4h) initiate->react 4. Incubation monitor Monitor Reaction (TLC / LC-MS) react->monitor Continuous workup Aqueous Work-up & Extraction react->workup 5. Completion purify Purify Product (Chromatography) workup->purify 6. Isolation characterize Characterize Product (NMR, MS) purify->characterize 7. Verification

Caption: Experimental workflow for a typical CuAAC reaction.

Drug_Discovery_Pathway Application in Drug Discovery: Peptide-Based Inhibitor Synthesis cluster_synthesis Chemical Synthesis cluster_application Biological Application boc_pg Boc-D-propargylglycine (Alkyne) product Triazole-Linked Peptidomimetic boc_pg->product boc_pg->product CuAAC 'Click' Reaction azide_mol Azide-Modified Pharmacophore azide_mol->product azide_mol->product CuAAC 'Click' Reaction target Target Protein (e.g., Enzyme, Receptor) product->target Binding inhibition Inhibition of Biological Pathway target->inhibition Blocks Activity effect Therapeutic Effect inhibition->effect

Caption: Logical relationship in drug discovery using CuAAC.

References

Application Notes and Protocols for Protein Labeling Using (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into proteins and peptides is a powerful technique for the elucidation of biological processes and the development of novel therapeutics. (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid, a propargylglycine derivative, provides a versatile tool for protein labeling. The terminal alkyne group serves as a bioorthogonal handle for covalent modification via the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."[1][2][3] This allows for the attachment of a wide array of functionalities, including fluorophores, biotin tags, and drug molecules, with high fidelity and under biocompatible conditions.[4][5]

The incorporation of this Boc-protected amino acid is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust method for the stepwise synthesis of peptides on a solid support.[6] The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is temporarily removed at each cycle of the synthesis, allowing for the sequential addition of amino acids to the growing peptide chain.[7][8]

These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence using Boc-SPPS, followed by a protocol for the subsequent labeling of the alkyne-modified peptide with an azide-containing molecule via CuAAC.

Data Presentation

Table 1: Typical Reagents for Boc-SPPS Incorporation of this compound
Reagent/ComponentFunctionTypical Concentration/Amount
Merrifield or PAM ResinSolid support for peptide synthesis0.5 - 1.0 mmol/g substitution
This compoundAlkyne-containing amino acid to be incorporated2-4 equivalents relative to resin loading
Dichloromethane (DCM)Solvent for swelling resin and washingAs needed
N,N-Dimethylformamide (DMF)Solvent for coupling and washingAs needed
Trifluoroacetic acid (TFA)Reagent for Boc deprotection25-50% in DCM
Diisopropylethylamine (DIEA)Base for neutralization5-10% in DMF
HBTU/HATU/HCTUCoupling reagent2-4 equivalents relative to resin loading
HOBt/OxymaRacemization suppressor2-4 equivalents relative to resin loading
PiperidineFor Fmoc deprotection (if applicable in a mixed strategy)20% in DMF
Acetic AnhydrideCapping agent for unreacted amines5-10 equivalents relative to resin loading
Hydrogen Fluoride (HF) or TFMSAReagent for cleavage from resinAs per standard protocols
Table 2: Representative Quantitative Data for Peptide Labeling
ParameterTypical Value/RangeNotes
Coupling Efficiency of Boc-alkyne-amino acid in SPPS>95%Can be influenced by the surrounding amino acid sequence and steric hindrance. Monitoring with a Kaiser test is recommended.
Overall Yield of Alkyne-Modified Peptide after SPPS and Purification30-70%Highly dependent on the peptide length, sequence, and purification efficiency.
CuAAC Labeling Reaction Time1 - 4 hoursCan be optimized based on reactants and catalyst concentration.
Molar Excess of Azide-Probe in CuAAC1.5 - 10 equivalentsA slight excess is generally used to ensure complete labeling of the peptide.
CuAAC Labeling Efficiency>95%The click reaction is highly efficient, often proceeding to near completion.
Final Yield of Labeled Peptide after Purification50-90% (from alkyne-peptide)Purification method (e.g., RP-HPLC) will impact the final yield.

Experimental Protocols

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing this compound.

Materials:

  • Merrifield or PAM resin

  • This compound

  • Other Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine (for potential Fmoc removal in mixed strategies)

  • Acetic Anhydride

  • Pyridine

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

  • Diethyl ether (cold)

  • Solid Phase Peptide Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DCM and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DCM.

  • Boc Deprotection:

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x).[8]

  • Neutralization:

    • Add a solution of 5-10% DIEA in DMF to the resin.

    • Agitate for 2 minutes and drain. Repeat this step once more.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling (for this compound):

    • In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another hour or perform a double coupling.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle:

    • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Boc Deprotection:

    • After the final coupling step, perform a final Boc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry thoroughly under vacuum.

    • Add the appropriate cleavage cocktail (e.g., HF/anisole) to the resin in a specialized apparatus.

    • Stir the reaction for 1-2 hours at 0°C.

    • Evaporate the cleavage cocktail under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Triturate the resin with cold diethyl ether to precipitate the crude peptide.

    • Filter and wash the peptide with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry to confirm the correct mass.

Protocol 2: CuAAC Labeling of Alkyne-Modified Peptide

This protocol describes the labeling of the alkyne-containing peptide with an azide-functionalized molecule (e.g., a fluorescent dye or biotin).

Materials:

  • Alkyne-modified peptide (from Protocol 1)

  • Azide-functionalized reporter molecule (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7-8)

  • DMSO or DMF for dissolving reagents

  • Purification supplies (e.g., RP-HPLC or size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified peptide in a suitable buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the azide-reporter in DMSO or DMF (e.g., 10 mM).

    • Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare a stock solution of THPTA in water (e.g., 50 mM).

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified peptide solution with the azide-reporter stock solution (to a final molar excess of 1.5-5 equivalents over the peptide).

    • Add the THPTA solution to the reaction mixture (to a final concentration of 1-5 mM).

    • Add the CuSO₄ solution (to a final concentration of 0.1-1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 1-5 mM).

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent reporter.

  • Purification of the Labeled Peptide:

    • Purify the labeled peptide from excess reagents using a suitable method such as RP-HPLC, size-exclusion chromatography, or affinity purification if a tag was introduced.[1]

    • Monitor the purification by detecting the absorbance of the peptide and the reporter molecule (if applicable).

  • Characterization:

    • Confirm the successful labeling and purity of the final product by mass spectrometry (observing the mass shift corresponding to the addition of the azide-reporter) and RP-HPLC.

Visualizations

G cluster_SPPS Boc-Solid Phase Peptide Synthesis (SPPS) cluster_Click Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Resin 1. Resin Swelling Boc_Deprotection 2. Boc Deprotection (TFA/DCM) Resin->Boc_Deprotection Neutralization 3. Neutralization (DIEA/DMF) Boc_Deprotection->Neutralization Coupling 4. Coupling of Boc-Alkyne-AA Neutralization->Coupling Wash_SPPS 5. Washing Coupling->Wash_SPPS Repeat Repeat Cycle (n-1) times Wash_SPPS->Repeat Final_Deprotection 6. Final Boc Deprotection Wash_SPPS->Final_Deprotection after last amino acid Repeat->Boc_Deprotection for next amino acid Cleavage 7. Cleavage from Resin (HF or TFMSA) Final_Deprotection->Cleavage Purify_Alkyne_Peptide 8. Purification of Alkyne-Peptide (RP-HPLC) Cleavage->Purify_Alkyne_Peptide Alkyne_Peptide Alkyne-Modified Peptide Purify_Alkyne_Peptide->Alkyne_Peptide Mix 9. Mix Alkyne-Peptide with Azide-Reporter Alkyne_Peptide->Mix Add_Catalyst 10. Add Cu(I) Catalyst (CuSO4/NaAsc/Ligand) Mix->Add_Catalyst Incubate 11. Incubate (1-4h, RT) Add_Catalyst->Incubate Purify_Labeled_Peptide 12. Purification of Labeled Peptide Incubate->Purify_Labeled_Peptide Labeled_Peptide Labeled Peptide Purify_Labeled_Peptide->Labeled_Peptide

Caption: Experimental workflow for protein labeling.

G cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Peptide Alkyne-Modified Peptide Triazole_Product Labeled Peptide (Triazole Linkage) Alkyne_Peptide->Triazole_Product Azide_Reporter Azide-Reporter Molecule Azide_Reporter->Triazole_Product CuSO4 CuSO4 (Cu²⁺) Cu_I Cu⁺ CuSO4->Cu_I Reduction Na_Ascorbate Sodium Ascorbate (Reducing Agent) Na_Ascorbate->Cu_I Cu_Complex [Cu(I)-Ligand] Complex Cu_I->Cu_Complex Ligand Ligand (e.g., THPTA) Ligand->Cu_Complex Cu_Complex->Triazole_Product Catalyzes Cycloaddition

Caption: CuAAC click chemistry signaling pathway.

References

Application Notes and Protocols: Boc-D-propargylglycine as a Versatile Building Block for Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-propargylglycine is a non-natural amino acid that has emerged as a critical tool in modern peptide chemistry and drug discovery. Its unique structure, featuring a terminal alkyne group on the side chain and a tert-butyloxycarbonyl (Boc) protecting group on the α-amine, makes it an invaluable building block for the synthesis of novel peptide-based therapeutics. The D-configuration of this amino acid offers the additional advantage of increased resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptides.[1][2]

The terminal alkyne functionality serves as a versatile handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3] This highly efficient and specific reaction allows for the conjugation of peptides to a wide array of molecules, including small molecule drugs, imaging agents, and polyethylene glycol (PEG) chains, to create sophisticated peptide-drug conjugates (PDCs) with improved therapeutic indices.[3][4][5]

This document provides detailed application notes and experimental protocols for the incorporation of Boc-D-propargylglycine into peptides using solid-phase peptide synthesis (SPPS) and subsequent modification via click chemistry.

Physicochemical Properties of Boc-D-propargylglycine

PropertyValue
Chemical Name N-(tert-butoxycarbonyl)-D-2-amino-4-pentynoic acid
Abbreviation Boc-D-Pra-OH
CAS Number 63039-46-3
Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMF, DCM, and methanol

Applications in Peptide-Based Drug Discovery

The incorporation of Boc-D-propargylglycine into peptide sequences opens up a myriad of possibilities for the development of novel therapeutics:

  • Peptide-Drug Conjugates (PDCs): The alkyne handle allows for the precise, site-specific conjugation of cytotoxic agents to targeting peptides, enhancing drug delivery to cancer cells while minimizing systemic toxicity.[4][5]

  • Enzyme Inhibitors: Propargylglycine itself is a known inhibitor of cystathionine γ-lyase (CGL), an enzyme involved in hydrogen sulfide (H2S) metabolism.[3] Peptides containing propargylglycine can be designed as targeted enzyme inhibitors.

  • Novel Peptide Architectures: The triazole ring formed during click chemistry can act as a stable amide bond isostere, enabling the synthesis of peptidomimetics with altered conformations and improved stability.

  • Bioconjugation and Imaging: The alkyne group facilitates the attachment of fluorescent dyes, radiolabels, or other imaging agents for diagnostic applications.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Propargylglycine-Containing Peptide using Boc Chemistry

This protocol describes the manual synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Pra) on a Merrifield resin using the Boc/Bzl protection strategy.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-D-Pra-OH

  • Boc-Tyr(Bzl)-OH, Boc-Gly-OH, Boc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF or a low-HF alternative like TMSBr/TFA/thioanisole)

Procedure:

  • Resin Swelling and Preparation: Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling (Boc-D-Pra-OH):

    • Dissolve Boc-D-Pra-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF.

    • Add the activated amino acid solution to the swollen resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x).

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Neutralize the protonated N-terminus with a solution of 10% DIEA in DMF for 10 minutes.

    • Wash the resin with DMF (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid (Phe, Gly, Gly, Tyr) in the sequence.

  • Final Boc Deprotection: After the final coupling, perform a final Boc deprotection as described in step 3.

  • Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Treat the resin with the cleavage cocktail according to established safety protocols for strong acids.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the crude peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Experimental Workflow for SPPS

SPPS_Workflow start Start: Swollen Resin coupling Amino Acid Coupling (Boc-AA-OH, DIC/HOBt) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Boc Deprotection (50% TFA in DCM) wash1->deprotection wash2 Wash (DCM) deprotection->wash2 neutralization Neutralization (10% DIEA in DMF) wash2->neutralization wash3 Wash (DMF) neutralization->wash3 cycle Repeat n-1 times wash3->cycle cycle->coupling Next Amino Acid final_deprotection Final Boc Deprotection cycle->final_deprotection Final Cycle cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization end Final Peptide characterization->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Boc Chemistry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Propargylglycine-Containing Peptide

This protocol describes the conjugation of an azide-containing cargo molecule (e.g., a fluorescent dye or a small molecule drug) to the purified alkyne-containing peptide from Protocol 1.

Materials:

  • Alkyne-peptide (from Protocol 1)

  • Azide-cargo molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent system (e.g., tBuOH/H2O 1:1, or DMSO)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-peptide in the chosen solvent system.

    • Prepare a 12 mM stock solution of the azide-cargo molecule in the same solvent.

    • Prepare a 20 mM stock solution of CuSO4 in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water (or TBTA in DMSO/tBuOH).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-peptide solution (1.0 equivalent) and the azide-cargo solution (1.2 equivalents).

    • Add the THPTA solution (typically 1-5 equivalents relative to copper).

    • Add the CuSO4 solution (typically 0.1-0.2 equivalents).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Protect the reaction from light, especially if working with photosensitive molecules.

    • Monitor the reaction progress by RP-HPLC or LC-MS. Reactions are typically complete within 1-4 hours.[6]

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a small amount of EDTA solution to chelate the copper.

    • Purify the crude peptide-drug conjugate by RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate by mass spectrometry (observing the mass addition of the cargo molecule) and analytical RP-HPLC.

    • If applicable, perform ¹H NMR to confirm the formation of the triazole ring (a characteristic singlet peak around 7.5-8.0 ppm).[6]

Experimental Workflow for Peptide-Drug Conjugate Synthesis

PDC_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_CuAAC Click Chemistry (CuAAC) cluster_Purification Purification & Characterization sp_start Resin sp_synthesis Peptide Synthesis with Boc-D-propargylglycine sp_start->sp_synthesis sp_cleavage Cleavage & Deprotection sp_synthesis->sp_cleavage sp_end Alkyne-Peptide sp_cleavage->sp_end click_reaction Click Reaction sp_end->click_reaction azide_cargo Azide-Cargo (Drug, Dye, etc.) azide_cargo->click_reaction cu_reagents Cu(I) Catalyst (CuSO4, NaAsc, Ligand) cu_reagents->click_reaction crude_pdc Crude Peptide-Drug Conjugate click_reaction->crude_pdc purification RP-HPLC Purification crude_pdc->purification characterization Characterization (MS, HPLC, NMR) purification->characterization final_pdc Final Peptide-Drug Conjugate characterization->final_pdc CSE_Inhibition_Pathway Propargylglycine Propargylglycine- Containing Peptide CSE Cystathionine γ-Lyase (CSE) Propargylglycine->CSE Inhibition H2S Hydrogen Sulfide (H₂S) Production CSE->H2S Catalyzes AKT AKT H2S->AKT Activates Cell_Proliferation Cell Proliferation H2S->Cell_Proliferation Inhibits via ERK/p21 pathway NRF2 NRF2 AKT->NRF2 Promotes Nuclear Translocation ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces Oxidative_Stress Mitochondrial Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces

References

Applications of (R)-Boc-propargylglycine in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Boc-propargylglycine and its active form, N-propargylglycine (N-PPG), have emerged as significant tools in cancer research, primarily through their role as irreversible inhibitors of the mitochondrial enzyme proline dehydrogenase (PRODH). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging these compounds to investigate cancer metabolism and develop novel therapeutic strategies.

Introduction

(R)-Boc-propargylglycine is a protected amino acid derivative that serves as a precursor to N-propargylglycine (N-PPG). N-PPG is a potent, mechanism-based "suicide" inhibitor of proline dehydrogenase (PRODH), a flavoenzyme critical for proline catabolism. In many cancer cells, proline metabolism is reprogrammed to support rapid proliferation and survival under stressful conditions, making PRODH a compelling therapeutic target.

N-PPG exhibits a unique dual mechanism of action:

  • Irreversible Inhibition of PRODH: N-PPG is processed by PRODH, leading to the formation of a reactive intermediate that covalently modifies the enzyme's flavin adenine dinucleotide (FAD) cofactor. This results in the irreversible inactivation of PRODH's enzymatic activity.[1][2]

  • Induction of the Mitochondrial Unfolded Protein Response (UPRmt): The covalent modification and subsequent degradation of PRODH triggers a mitochondrial stress response known as the UPRmt. This is characterized by the upregulation of mitochondrial chaperone proteins like HSP60 and GRP75, and the protease YME1L1.[1][3]

This dual action makes (R)-Boc-propargylglycine and N-PPG valuable chemical probes for studying proline metabolism and the mitochondrial stress response in cancer.

Quantitative Data Summary

While extensive single-agent IC50 values for N-propargylglycine across a wide range of cancer cell lines are not yet broadly published, its potent effects on PRODH and cancer cell models have been demonstrated. The focus of initial research has been on its unique mechanism and synergistic potential with other anticancer agents.[1]

Table 1: Effects of N-Propargylglycine (N-PPG) on Cancer Cell Lines and In Vivo Models

Model SystemTreatment ProtocolObserved EffectReference(s)
ZR-75-1 Human Breast Cancer Cells5 mM N-PPG for 24 hoursSignificant loss of PRODH protein and upregulation of mitochondrial GRP75.[3]
HepG2 Human Hepatocarcinoma Cells5 mM N-PPG for 48 hoursApproximately 40% reduction in HYPDH/PRODH2 expression levels.
Wild-type Mice50 mg/kg via daily oral gavageIncreased brain expression of the protease YME1L1.[3]

Signaling Pathways

The inhibition of PRODH by N-propargylglycine initiates a cascade of events that impact cancer cell metabolism and survival. The primary pathways involved are the disruption of proline metabolism and the induction of the mitochondrial unfolded protein response (UPRmt).

Caption: PRODH inhibition and UPRmt induction by N-propargylglycine.

Experimental Protocols

Protocol 1: Synthesis of a (R)-Boc-propargylglycine-based Activity Probe

This protocol describes a general method for synthesizing a simple activity-based probe from (R)-Boc-propargylglycine for use in click chemistry applications.

Workflow Diagram:

Probe_Synthesis_Workflow Start (R)-Boc-propargylglycine Amine_coupling Amine Coupling (e.g., with an azide-PEG-amine linker) Start->Amine_coupling Boc_deprotection Boc Deprotection (e.g., with TFA) Amine_coupling->Boc_deprotection Final_probe Final Alkyne Probe (for Click Chemistry) Boc_deprotection->Final_probe

Caption: Workflow for synthesizing a propargylglycine-based probe.

Materials:

  • (R)-Boc-propargylglycine

  • Azide-PEGn-amine (or other suitable azide-containing linker with a free amine)

  • Coupling reagents (e.g., HATU, HOBt, DIEA)

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DIPE

  • HPLC for purification

Procedure:

  • Amine Coupling:

    • Dissolve (R)-Boc-propargylglycine (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIEA (2 equivalents). Stir for 10 minutes at room temperature.

    • Add the azide-PEGn-amine linker (1 equivalent).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in a 1:1 mixture of TFA and DCM.

    • Stir at room temperature for 1-2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA.

    • Triturate the residue with cold diethyl ether to precipitate the final probe as a TFA salt.

    • Purify the final probe by reverse-phase HPLC.

Protocol 2: Activity-Based Protein Profiling (ABPP) of PRODH in Cancer Cells

This protocol outlines a competitive ABPP experiment to assess the engagement of PRODH by N-propargylglycine in cancer cell lysates.

Workflow Diagram:

ABPP_Workflow Cell_lysis Cell Lysis & Proteome Extraction Inhibitor_incubation Incubate with N-PPG (or DMSO control) Cell_lysis->Inhibitor_incubation Probe_labeling Label with Alkyne Probe Inhibitor_incubation->Probe_labeling Click_chemistry Click Chemistry with Azide-Biotin Probe_labeling->Click_chemistry Enrichment Streptavidin Enrichment Click_chemistry->Enrichment MS_analysis On-bead Digestion & LC-MS/MS Analysis Enrichment->MS_analysis

References

Application Notes and Protocols: Boc-D-propargylglycine in Neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-propargylglycine (N-Boc-D-propargylglycine; Boc-D-Pra-OH) is a non-canonical, D-enantiomer of the amino acid propargylglycine.[1] Its structure incorporates two key features essential for its utility in modern chemical biology and neurobiology: a tert-butyloxycarbonyl (Boc) protecting group on the amine and a terminal alkyne group on the side chain.[2] This terminal alkyne is a bioorthogonal handle, meaning it is chemically inert within biological systems but can undergo highly specific and efficient covalent reactions with a partner molecule, typically one bearing an azide group.[3][4] This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the precise chemical tagging of molecules that have incorporated Boc-D-propargylglycine.[3][5]

In neurobiology, these features enable researchers to metabolically label and visualize newly synthesized proteins, develop activity-based probes to profile enzyme function, and investigate the roles of specific enzymes like D-amino acid oxidase (DAAO) in neuronal signaling pathways.[6][7][8]

Compound Properties and Applications

The unique structure of Boc-D-propargylglycine makes it a versatile tool for a range of applications in neurobiology.

PropertyDescriptionReference
Full Name N-tert-butyloxycarbonyl-D-propargylglycine[1]
Synonyms Boc-D-Pra-OH[1]
CAS Number 63039-46-3[1]
Molecular Formula C10H15NO4[2]
Molecular Weight 213.23 g/mol [2]
Key Functional Groups Boc-protected amine, Carboxylic acid, Terminal alkyne (propargyl group)[2]
Application AreaPrinciple of UseRelevance in Neurobiology
Metabolic Labeling Incorporated into nascent proteins during translation. The alkyne handle allows for subsequent detection via click chemistry.[6][9]Visualization and identification of newly synthesized proteins in specific neuronal compartments (soma, dendrites, axons) to study local protein synthesis, synaptic plasticity, and protein turnover.[10]
Activity-Based Protein Profiling (ABPP) Used as a building block to synthesize activity-based probes (ABPs). The alkyne serves as a reporter handle for downstream analysis after the probe covalently binds to an active enzyme.[11][12][13]Enables the study of the functional state of enzyme families (e.g., proteases, hydrolases) in the brain, aiding in biomarker discovery and understanding enzymatic dysregulation in neurological diseases.[8]
D-Amino Acid Oxidase (DAAO) Modulation The deprotected form, D-propargylglycine, acts as a substrate and covalent modifier of DAAO, altering its catalytic activity.[7]DAAO degrades the NMDA receptor co-agonist D-serine.[14][15] Modulating DAAO activity can impact glutamatergic neurotransmission, which is relevant for schizophrenia, cognitive function, and neuroprotection.[16][17][18]

Key Applications & Methodologies

Metabolic Labeling of Nascent Proteins in Neurons

One of the most powerful applications of propargylglycine is in the metabolic labeling of newly synthesized proteins. By replacing methionine in the culture medium with an alkyne-bearing analogue like homopropargylglycine (HPG), or by using other methods to incorporate propargylglycine, researchers can tag proteins made during a specific time window.[6][10] This technique, often called Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) when paired with a fluorescent reporter, allows for the visualization of protein synthesis in different neuronal compartments.[6][9]

G cluster_cell Neuron boc_dpg 1. Add Boc-D-propargylglycine (or analogue like HPG) to culture medium incorporation 2. Metabolic Incorporation into nascent proteins (replaces methionine) boc_dpg->incorporation Cellular Uptake wash 3. Wash to remove excess amino acid incorporation->wash fix_perm 4. Fix and Permeabilize Cells wash->fix_perm click 5. Click Reaction: Add Azide-Fluorophore + Cu(I) catalyst fix_perm->click wash2 6. Final Wash click->wash2 imaging 7. Fluorescence Imaging (Confocal Microscopy) wash2->imaging

Workflow for metabolic labeling of neuronal proteins.

Protocol 1: Metabolic Labeling and Visualization of Nascent Proteins in Neuronal Cultures

This protocol is adapted from methodologies for non-canonical amino acid tagging in neurons.[10]

Materials:

  • Primary neuronal culture or neuronal cell line

  • Methionine-free culture medium (e.g., Neurobasal minus Met)

  • Homopropargylglycine (HPG) or other suitable alkyne amino acid

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Click Reaction Cocktail:

    • Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)

    • Copper (II) sulfate (CuSO4)

    • Sodium Ascorbate (freshly prepared)

    • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Amino Acid Starvation: Gently wash the cultured neurons twice with pre-warmed PBS. Replace the standard culture medium with methionine-free medium and incubate for 45-60 minutes to deplete intracellular methionine pools.

  • Metabolic Labeling: Replace the starvation medium with fresh methionine-free medium containing 50-100 µM HPG. The incubation time determines the labeling window and can range from 30 minutes to several hours depending on the experimental goal.

  • Cell Fixation: After labeling, wash the cells three times with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS. Permeabilize by incubating with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: a. Prepare the Click Reaction Cocktail immediately before use. For a 1 mL reaction, add reagents in the following order: PBS (to volume), Azide-Fluorophore (2-5 µM), CuSO4 (100 µM), and finally Sodium Ascorbate (1 mM). If using a ligand like TBTA, pre-mix it with CuSO4. b. Aspirate the permeabilization buffer and add the Click Reaction Cocktail to the cells. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining: Wash the cells three times with PBS. If desired, perform immunostaining for other proteins of interest or counterstain with a nuclear dye like DAPI.

  • Imaging: Mount the coverslips and visualize the newly synthesized, fluorescently tagged proteins using a fluorescence or confocal microscope.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active site of enzymes, providing a direct readout of their functional state.[8] Boc-D-propargylglycine can serve as a versatile building block for synthesizing these probes.[11][12] The peptide or recognition element of the probe directs it to a specific class of enzymes, a "warhead" group covalently reacts with an active site residue, and the propargyl group provides a bioorthogonal handle for attaching a reporter tag (like biotin for enrichment or a fluorophore for imaging) via click chemistry.[19][20] Competitive ABPP, where a drug candidate competes with the probe for enzyme binding, is a powerful tool for drug discovery and target validation.[21]

G cluster_workflow Competitive ABPP Workflow lysate 1. Prepare Brain Tissue Lysate inhibitor 2. Pre-incubate Lysate with Inhibitor (or Vehicle) lysate->inhibitor probe 3. Add Alkyne-ABP (Activity-Based Probe) inhibitor->probe click 4. Click Reaction: Add Azide-Biotin Tag probe->click enrich 5. Enrich Labeled Proteins (Streptavidin Beads) click->enrich digest 6. On-Bead Digestion (Trypsin) enrich->digest ms 7. LC-MS/MS Analysis and Quantification digest->ms

Workflow for competitive Activity-Based Protein Profiling.

Protocol 2: General Protocol for Competitive ABPP in Brain Lysates

This protocol provides a general framework for identifying the targets of a small molecule inhibitor in brain tissue lysate.

Materials:

  • Brain tissue (e.g., hippocampus, cortex)

  • Lysis buffer (e.g., PBS with 0.1% SDS, protease inhibitor cocktail)

  • Test inhibitor/drug candidate and vehicle control (e.g., DMSO)

  • Alkyne-functionalized Activity-Based Probe (ABP)

  • Click chemistry reagents (as in Protocol 1, but with an Azide-Biotin tag)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Urea solution (e.g., 8M urea for denaturation)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction/alkylation

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS equipment and software for data analysis

Procedure:

  • Lysate Preparation: Homogenize brain tissue in ice-cold lysis buffer. Clarify the lysate by centrifugation to remove debris. Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Inhibition: Aliquot the proteome (~1 mg per condition). Pre-incubate the lysates with either the test inhibitor at various concentrations or a vehicle control for 30 minutes at 37°C.

  • Probe Labeling: Add the alkyne-ABP (typically 1-5 µM final concentration) to each sample and incubate for another 30 minutes at 37°C.

  • Click Reaction: Perform a click reaction by adding the azide-biotin tag and copper-catalyst system to each sample, as described in Protocol 1. Allow the reaction to proceed for 1 hour.

  • Protein Enrichment: a. Add streptavidin-agarose beads to the labeled lysates and incubate for 1-2 hours with rotation at 4°C to capture the biotin-tagged proteins. b. Pellet the beads by centrifugation and discard the supernatant. c. Wash the beads sequentially with buffers of decreasing stringency (e.g., 1% SDS in PBS, 0.2% SDS in PBS, and finally PBS alone) to remove non-specifically bound proteins.

  • On-Bead Digestion: a. Resuspend the washed beads in a urea solution. b. Reduce cysteine bonds with DTT and alkylate with IAA. c. Dilute the urea and add trypsin to digest the captured proteins overnight.

  • Mass Spectrometry: a. Collect the supernatant containing the peptides. b. Analyze the peptide mixtures by LC-MS/MS. c. Use proteomic software to identify and quantify peptides. Proteins whose probe-labeling is reduced in the inhibitor-treated samples compared to the vehicle control are identified as potential targets.

Modulation of D-Amino Acid Oxidase (DAAO) Activity

D-amino acids, particularly D-serine, are crucial signaling molecules in the central nervous system.[22] D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key receptor for synaptic plasticity and cognitive function.[14] The enzyme D-amino acid oxidase (DAAO) is a primary regulator of D-serine levels in the brain.[15] Studies have shown that upon its oxidation by DAAO, D-propargylglycine (the deprotected form) leads to covalent modification and inactivation of the enzyme.[7] Therefore, compounds based on this structure can be used to probe or inhibit DAAO activity, thereby increasing local D-serine concentrations and potentiating NMDA receptor signaling. This has therapeutic implications for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[16][17]

DAAO inhibition enhances NMDA receptor signaling.

Protocol 3: General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a generalized protocol for conjugating an alkyne-modified protein (from metabolic labeling or ABPP) to an azide-containing reporter molecule in a lysate.[3][23][24]

Materials:

  • Protein lysate containing alkyne-labeled protein(s)

  • Azide-reporter (e.g., azide-fluorophore, azide-biotin) stock solution (e.g., 10 mM in DMSO)

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Copper ligand (e.g., TBTA) stock solution (e.g., 10 mM in DMSO/t-butanol)

  • Reducing agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, must be made fresh )

Procedure:

  • Prepare Lysate: Adjust protein lysate to a concentration of 1-5 mg/mL in a suitable buffer (Note: Avoid amine-based buffers like Tris, which can chelate copper).[24]

  • Add Reagents: To 1 mL of lysate, add the reagents sequentially. It is critical to add them in the specified order to ensure proper copper reduction and catalyst formation. a. Add the Azide-reporter to a final concentration of 100 µM. Mix gently. b. Add the Copper ligand (if used) to a final concentration of 100 µM. Mix gently. c. Add CuSO4 to a final concentration of 100 µM. Mix gently. d. Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 1 mM.

  • Incubate: Incubate the reaction for 1-2 hours at room temperature or 37°C, with gentle rotation and protected from light.

  • Stop Reaction/Downstream Processing: The reaction can be stopped by adding EDTA to chelate the copper. The sample is now ready for downstream applications such as SDS-PAGE analysis, affinity purification, or mass spectrometry.

Note: For live-cell labeling, specialized membrane-impermeant copper ligands and protocols are required to minimize cytotoxicity.[23]

References

Application Notes and Protocols for Bioconjugation Using (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid, also known as (R)-Boc-L-propargylglycine, is a versatile synthetic amino acid derivative crucial for modern bioconjugation. Its terminal alkyne group makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[][2] This powerful and highly efficient reaction enables the stable covalent linkage of this molecule to a wide array of azide-functionalized biomolecules, including peptides, proteins, and nanoparticles. The Boc protecting group on the amine provides stability during synthesis and can be readily removed to allow for further functionalization.

The primary applications of this compound in bioconjugation are centered around the development of advanced drug delivery systems and proteomics research. It serves as a key building block for creating antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and targeted nanoparticles designed to enhance the therapeutic efficacy and pharmacokinetic profiles of drugs.[][3][4] Furthermore, its use in metabolic labeling techniques like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) allows for the identification and study of newly synthesized proteins within complex biological systems.

Core Bioconjugation Technique: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The fundamental bioconjugation strategy involving this compound is the CuAAC reaction. This reaction forms a stable triazole linkage between the alkyne group of the acid and an azide-modified biomolecule. The reaction is highly specific and can be performed in aqueous conditions, making it suitable for biological applications.

A generalized workflow for this bioconjugation is as follows:

G cluster_0 Preparation cluster_1 CuAAC Reaction cluster_2 Purification cluster_3 Optional Deprotection A Azide-Modified Biomolecule (e.g., Peptide, Protein) C Reaction Mixture: - Azide-Biomolecule - (R)-Boc-propargylglycine - CuSO4/Ligand - Sodium Ascorbate A->C B (R)-Boc-propargylglycine Solution B->C D Incubation (Room Temperature) C->D E Purification of Bioconjugate (e.g., HPLC, SEC) D->E F Boc Deprotection (e.g., TFA) E->F

Overall workflow for bioconjugation.

Experimental Protocols

Protocol 1: General CuAAC Reaction for Peptide Conjugation

This protocol describes the conjugation of this compound to an azide-modified peptide.

Materials:

  • Azide-modified peptide

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., RP-HPLC, SEC)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-modified peptide in degassed PBS to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in DMF or DMSO to a concentration of 10-20 mM.

    • Prepare fresh stock solutions of 20 mM CuSO₄ in water, 100 mM Sodium Ascorbate in water, and 50 mM THPTA in water.[5]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-peptide solution with a 1.5 to 5-fold molar excess of the this compound solution.[5]

    • Add THPTA to the reaction mixture to a final concentration of 0.50 mM.[5]

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.[]

    • Add the CuSO₄/THPTA mixture to the peptide/alkyne solution to a final copper concentration of 50-250 µM.[7]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[7]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[][7]

    • Monitor the reaction progress by LC-MS to confirm the formation of the bioconjugate.

  • Purification:

    • Upon completion, purify the bioconjugate using reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to remove excess reagents and catalyst.[]

Protocol 2: Boc Group Deprotection

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group from the conjugated peptide.

Materials:

  • Lyophilized Boc-protected bioconjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., water, triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Preparation of Cleavage Cocktail:

    • Prepare a cleavage cocktail, commonly a mixture of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [5]

  • Deprotection Reaction:

    • Dissolve the lyophilized Boc-protected bioconjugate in the cleavage cocktail. Use approximately 100 µL of cocktail per 1-2 mg of peptide.[5]

    • Allow the reaction to proceed at room temperature for 1-2 hours with occasional swirling.[5]

    • Monitor the reaction progress by LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 Da).[5]

  • Peptide Precipitation and Isolation:

    • Precipitate the deprotected peptide by adding the reaction mixture dropwise to a 50-fold excess of cold diethyl ether.[5]

    • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Quantitative Data Summary

The following tables summarize representative quantitative data for the bioconjugation and deprotection reactions.

ParameterValueConditions
CuAAC Reaction
Molar Excess of Alkyne1.5 to 5-foldOver azide-modified biomolecule[5]
Final Copper Concentration50-250 µMCuSO₄ with THPTA ligand[7]
Final Sodium Ascorbate Conc.1-5 mMFreshly prepared solution[7]
Reaction Time1-4 hoursRoom temperature[5][][7]
Typical Yield>95%Aqueous buffer, with catalyst and ligand[8]
Boc Deprotection
TFA Concentration95% in cleavage cocktailWith scavengers[5]
Reaction Time1-2 hoursRoom temperature[5]
Expected Mass Change-100.12 DaLoss of Boc group[5]
Deprotection Efficiency>95%Monitored by LC-MS

Application in Cellular Imaging: Tracking Cellular Uptake

A significant application of bioconjugates derived from this compound is in cellular imaging. By conjugating a fluorescent dye to the molecule, researchers can create probes to visualize and track the uptake and intracellular trafficking of targeted molecules. This is a critical step in understanding the mechanism of action for many targeted therapies.

The following diagram illustrates a generalized pathway for the cellular uptake of a bioconjugate, for instance, a peptide-drug conjugate designed to be internalized by a cancer cell.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A Fluorescent Bioconjugate (Peptide-Dye) C Receptor Binding A->C 1. Binding B Cell Surface Receptor B->C D Endocytosis C->D 2. Internalization E Endosome D->E 3. Trafficking F Lysosome E->F 4. Maturation G Release of Active Moiety F->G 5. Payload Release H Target Interaction G->H 6. Action

Cellular uptake and trafficking pathway.

This workflow is fundamental to the development of targeted drug delivery systems and can be monitored using live-cell imaging techniques with fluorescently labeled bioconjugates. The ability to visualize these processes provides invaluable insights into the efficiency of drug delivery and potential mechanisms of resistance.

References

Synthesis of Cyclic Peptides Utilizing Boc-D-propargylglycine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis of cyclic peptides incorporating Boc-D-propargylglycine. The use of this non-natural amino acid, with its terminal alkyne group, allows for the efficient formation of cyclic peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This methodology offers a robust and versatile approach to generating conformationally constrained peptides with enhanced metabolic stability and binding affinity, which are highly desirable characteristics in drug discovery and development.[3][4]

Principle of the Method

The synthesis of cyclic peptides using Boc-D-propargylglycine is primarily achieved through solid-phase peptide synthesis (SPPS). The linear peptide, containing both a propargylglycine residue and an azide-functionalized amino acid, is assembled on a solid support. The cyclization is then performed on-resin via a CuAAC reaction, which forms a stable triazole linkage.[5][6] Subsequent cleavage from the resin and purification yields the final cyclic peptide. This approach offers high efficiency and allows for the creation of diverse cyclic peptide libraries.[7]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the assembly of the linear peptide precursor on a Rink Amide MBHA resin using a standard Boc-SPPS strategy.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids (including Boc-D-propargylglycine and an azide-containing amino acid, e.g., Boc-L-azidolysine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • Pre-activate the first Boc-protected amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Boc Deprotection:

    • Wash the resin with DMF (3x) and DCM (3x).

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with 10% DIEA in DMF (2x for 5 minutes each).

    • Wash the resin with DMF (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid in the sequence, incorporating Boc-D-propargylglycine and the azide-containing amino acid at the desired positions.

Protocol 2: On-Resin Cyclization via CuAAC (Click Chemistry)

This protocol describes the intramolecular cyclization of the resin-bound linear peptide.

Materials:

  • Peptide-bound resin from Protocol 1

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • Sodium ascorbate

  • 2,6-Lutidine

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), degassed

  • Argon or Nitrogen gas

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in degassed DMF.

  • Cyclization Cocktail Preparation: In a separate flask, dissolve CuBr (1.5 eq.) and sodium ascorbate (5 eq.) in degassed DMF under an inert atmosphere (Argon or Nitrogen).

  • Cyclization Reaction:

    • Add the cyclization cocktail to the resin.

    • Add 2,6-lutidine (10 eq.) and DIEA (10 eq.).[7]

    • Seal the reaction vessel and agitate at room temperature for 8-18 hours.[5][7]

  • Washing:

    • Filter the resin and wash sequentially with DMF (3x), water (3x), methanol (3x), and DCM (3x).

    • Dry the resin under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol details the cleavage of the cyclic peptide from the solid support and its final purification.

Materials:

  • Cyclized peptide-bound resin from Protocol 2

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reverse-phase HPLC system

Procedure:

  • Cleavage:

    • Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2x).

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the cyclic peptide by reverse-phase HPLC using a suitable gradient of ACN in water (both containing 0.1% TFA).

    • Collect the fractions containing the pure product and lyophilize to obtain the final cyclic peptide.

Data Presentation

The efficiency of cyclic peptide synthesis can be influenced by various factors, including the peptide sequence and the reaction conditions. The following table summarizes representative quantitative data from the synthesis of a cyclic RGD peptide analog.[5]

ParameterValueReference
Starting ResinRink Amide MBHA[5]
Linear Peptide SynthesisStandard Boc-SPPS[5]
Cyclization CatalystCopper(I)[5]
Cyclization Time8 hours[5]
Overall Isolated Yield~22%[5]
Final Purity (by HPLC)>95%[5]
CharacterizationHRMS, NMR[5]

Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization On-Resin Cyclization cluster_Cleavage Cleavage & Purification Resin Resin Swelling Coupling1 1st Amino Acid Coupling Resin->Coupling1 Deprotection1 Boc Deprotection Coupling1->Deprotection1 Neutralization1 Neutralization Deprotection1->Neutralization1 CouplingN Subsequent Couplings (incl. Boc-D-propargylglycine) Neutralization1->CouplingN LinearPeptide Resin-Bound Linear Peptide CouplingN->LinearPeptide Cyclization CuAAC 'Click' Reaction LinearPeptide->Cyclization Washing1 Washing Cyclization->Washing1 CyclicPeptideResin Resin-Bound Cyclic Peptide Washing1->CyclicPeptideResin Cleavage Cleavage from Resin CyclicPeptideResin->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalProduct Pure Cyclic Peptide Purification->FinalProduct

Caption: Workflow for the synthesis of cyclic peptides using Boc-D-propargylglycine.

Logical Relationship of Key Components in CuAAC Cyclization

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Propargylglycine Propargylglycine Residue (Alkyne) Triazole 1,2,3-Triazole Linkage Propargylglycine->Triazole Forms AzideAA Azide-Containing Amino Acid (Azide) AzideAA->Triazole Forms Copper Copper(I) Source (e.g., CuBr, CuI) Copper->Triazole Catalyzes ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->Copper Maintains Cu(I) state

References

Application Notes and Protocols for Site-Specific Protein Modification with (R)-Boc-propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced biomaterials.[1][2] The incorporation of unnatural amino acids (UAAs) with bioorthogonal reactive groups into proteins at specific sites allows for precise chemical manipulation that is not possible with traditional bioconjugation methods targeting natural amino acids.[3][4] This document provides detailed application notes and protocols for the site-specific incorporation of (R)-Boc-propargylglycine into proteins and its subsequent modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.[5]

(R)-Boc-propargylglycine is a non-canonical amino acid featuring a terminal alkyne group. The tert-butyloxycarbonyl (Boc) protecting group on the amine facilitates its synthesis and handling. Once incorporated into a protein, the alkyne handle allows for a highly specific and efficient "click" reaction with an azide-containing molecule, enabling the attachment of a wide variety of probes, tags, or therapeutic payloads.[6][7] This methodology is underpinned by the genetic code expansion technique, which utilizes an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to incorporate the UAA in response to a specific codon, typically the amber stop codon (UAG).[8][9]

Applications

The ability to introduce a bioorthogonal alkyne group at a defined position in a protein opens up a vast array of applications in research and drug development:

  • Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking proteins in living cells, as well as for in vitro biophysical studies such as Fluorescence Resonance Energy Transfer (FRET).

  • Biophysical Probes: Introduction of spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy or other probes to study protein structure and dynamics.

  • Drug Conjugation: Development of antibody-drug conjugates (ADCs) where a cytotoxic drug is attached to a specific site on an antibody, leading to a more homogeneous and potentially more effective therapeutic.

  • PEGylation: Site-specific attachment of polyethylene glycol (PEG) to therapeutic proteins to improve their pharmacokinetic properties, such as increased half-life and reduced immunogenicity.[10]

  • Surface Immobilization: Covalent attachment of proteins to surfaces in a specific orientation for applications in biosensors and biomaterials.

  • Protein-Protein Interaction Studies: Incorporation of photo-crosslinkers to map protein interaction partners within the cellular environment.

Data Presentation

The efficiency of both the incorporation of (R)-propargylglycine and the subsequent click chemistry reaction is crucial for the successful application of this technology. The following tables summarize typical quantitative data reported for these processes.

ParameterTypical ValueNotes
Incorporation Efficiency
UAA Incorporation Yield1-10 mg/LYield of purified protein containing the unnatural amino acid per liter of bacterial culture. This is highly dependent on the protein, expression system, and specific aaRS/tRNA pair used.[11]
Incorporation Fidelity>99%The fidelity of the engineered aaRS in exclusively incorporating the desired UAA at the target codon is generally very high, with minimal misincorporation of natural amino acids.
Click Chemistry Efficiency
Reaction Yield>90%The CuAAC reaction is known for its high efficiency, often proceeding to near completion under optimized conditions.[3]
Reaction Time1-4 hoursThe reaction is typically rapid at room temperature.[7]

Table 1: Quantitative Data for Site-Specific Protein Modification.

ComponentRecommended ConcentrationPurpose
Alkyne-modified Protein1-10 mg/mLThe protein to be labeled.
Azide-containing Probe10-fold molar excessThe molecule to be attached to the protein.
Copper(II) Sulfate (CuSO4)0.25-1 mMThe copper catalyst precursor.[12]
Reducing Agent5 mMe.g., Sodium Ascorbate, to reduce Cu(II) to the active Cu(I) state.[12]
Copper Ligand1.25-5 mMe.g., THPTA, to stabilize the Cu(I) and protect the protein from damage.

Table 2: Typical Reagent Concentrations for CuAAC Labeling of Proteins.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of (R)-propargylglycine into a Target Protein in E. coli

This protocol describes the expression of a target protein containing (R)-propargylglycine at a specific site using the amber suppression method.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with a TAG codon at the desired modification site.

  • pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase for propargylglycine and its cognate tRNA.

  • (R)-Boc-propargylglycine (or its deprotected form, (R)-propargylglycine)

  • LB medium and appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • L-arabinose

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the synthetase and tRNA.

  • UAA Addition: Add (R)-propargylglycine to a final concentration of 1 mM. Note: If using (R)-Boc-propargylglycine, the Boc group is typically removed in vivo by cellular esterases, but using the deprotected form is often more efficient.

  • Protein Expression: Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 20-25°C and continue to shake for 16-20 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in lysis buffer and purify the protein using an appropriate method (e.g., affinity chromatography for tagged proteins).

  • Verification: Confirm the incorporation of (R)-propargylglycine by mass spectrometry.

Protocol 2: CuAAC "Click" Chemistry Labeling of the Propargylglycine-Containing Protein

This protocol describes the labeling of the purified protein with an azide-containing probe.

Materials:

  • Purified protein containing (R)-propargylglycine (1-5 mg/mL in a suitable buffer like PBS, pH 7.4)

  • Azide-containing probe (e.g., a fluorescent dye)

  • Copper(II) Sulfate (CuSO4) stock solution (20 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Purified protein solution

    • Azide-containing probe (to a final 10-fold molar excess over the protein)

    • THPTA stock solution (to a final concentration of 1.25 mM)

    • CuSO4 stock solution (to a final concentration of 0.25 mM)

  • Initiation: Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM.[12]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be performed at 4°C for longer incubation times if the protein is unstable.

  • Purification: Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Analysis: Analyze the labeled protein by SDS-PAGE. Successful labeling can be visualized by in-gel fluorescence if a fluorescent probe was used. The degree of labeling can be quantified by mass spectrometry or UV-Vis spectroscopy, depending on the properties of the attached probe.

Mandatory Visualizations

experimental_workflow cluster_incorporation UAA Incorporation cluster_labeling CuAAC Labeling transformation Co-transformation of Plasmids expression Protein Expression with UAA transformation->expression Induction purification1 Protein Purification expression->purification1 Cell Lysis verification Mass Spec Verification purification1->verification reaction_setup Reaction Setup verification->reaction_setup Purified Protein incubation Incubation reaction_setup->incubation Add Initiator purification2 Purification of Labeled Protein incubation->purification2 analysis Analysis (SDS-PAGE, MS) purification2->analysis

Caption: Experimental workflow for site-specific protein modification.

logical_relationship UAA (R)-Boc-propargylglycine GeneticCode Genetic Code Expansion (Amber Suppression) UAA->GeneticCode Protein Protein with Propargylglycine GeneticCode->Protein EngineeredSystem Engineered aaRS/tRNA Pair EngineeredSystem->GeneticCode ClickChemistry CuAAC Click Chemistry Protein->ClickChemistry ModifiedProtein Site-Specifically Modified Protein ClickChemistry->ModifiedProtein AzideProbe Azide-containing Probe AzideProbe->ClickChemistry

Caption: Logical relationship of key components and processes.

References

Application Notes and Protocols for Click Chemistry-Mediated Synthesis of PROTACs using Boc-D-propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of heterobifunctional molecules engineered to co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins.[1][2] These molecules typically consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and efficient method for the synthesis of PROTACs.[2][3] This modular approach allows for the rapid and reliable connection of the POI and E3 ligase ligands, facilitating the construction of PROTAC libraries for optimization.[4] Boc-D-propargylglycine is a valuable building block in this context, serving as a precursor to introduce a terminal alkyne group into the linker structure, ready for conjugation with an azide-functionalized binding moiety. The use of an amino acid as a linker component can also influence the physicochemical properties and conformational flexibility of the resulting PROTAC.

These application notes provide a detailed overview and experimental protocols for the synthesis of PROTACs utilizing Boc-D-propargylglycine and click chemistry. A model system targeting the epigenetic reader protein BRD4 for degradation by recruiting the Cereblon (CRBN) E3 ligase is presented.

Signaling Pathway and Mechanism of Action

PROTACs function catalytically to induce the degradation of a target protein. The synthesized PROTAC, bearing a ligand for the POI (e.g., JQ1 for BRD4) and an E3 ligase ligand (e.g., pomalidomide for CRBN), initiates a cascade of intracellular events.[5]

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (BRD4) and the E3 ligase (CRBN), bringing them into close proximity to form a ternary complex.[5]

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the target protein.

  • Proteasomal Degradation : The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.[6]

  • Catalytic Cycle : The PROTAC molecule is released and can induce the degradation of another target protein molecule.[5]

The degradation of BRD4, a key regulator of oncogene transcription, leads to the downregulation of its downstream targets, most notably c-MYC.[5][7] This suppression of oncogenic signaling pathways results in cell cycle arrest and apoptosis in cancer cells.[5][8]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_downstream Downstream Signaling PROTAC PROTAC (JQ1-Linker-Pomalidomide) Ternary_Complex BRD4-PROTAC-CRBN PROTAC->Ternary_Complex Binds BRD4 BRD4 (POI) BRD4->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_BRD4 Polyubiquitinated BRD4 Ternary_Complex->PolyUb_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Recognition Degradation_Products Degraded Peptides Proteasome->Degradation_Products Degradation BRD4_Degradation BRD4 Degradation cMYC_Down c-MYC Downregulation BRD4_Degradation->cMYC_Down Cell_Cycle_Arrest Cell Cycle Arrest cMYC_Down->Cell_Cycle_Arrest Apoptosis Apoptosis cMYC_Down->Apoptosis

PROTAC-mediated degradation of BRD4 and downstream effects.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using Boc-D-propargylglycine and click chemistry is a modular, multi-step process. A representative workflow is presented below, which involves the separate synthesis of an azide-functionalized POI ligand and an E3 ligase ligand conjugated to the Boc-D-propargylglycine linker, followed by the final CuAAC reaction.

PROTAC_Synthesis_Workflow cluster_poi POI Ligand Functionalization cluster_e3 E3 Ligase Ligand-Linker Synthesis cluster_final Final PROTAC Assembly POI_Ligand POI Ligand (e.g., JQ1-COOH) Azide_Functionalization Functionalization with Azide POI_Ligand->Azide_Functionalization POI_Azide Azide-Functionalized POI Ligand Azide_Functionalization->POI_Azide Click_Chemistry CuAAC Click Chemistry POI_Azide->Click_Chemistry E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-NH2) Amide_Coupling Amide Coupling E3_Ligand->Amide_Coupling Boc_Propargylglycine Boc-D-propargylglycine Boc_Propargylglycine->Amide_Coupling E3_Linker E3 Ligand-Linker Conjugate Amide_Coupling->E3_Linker Boc_Deprotection Boc Deprotection (TFA) E3_Linker->Boc_Deprotection Boc_Deprotection->Click_Chemistry Purification Purification (HPLC) Click_Chemistry->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

General workflow for PROTAC synthesis using Boc-D-propargylglycine.

Quantitative Data Summary

The efficacy of PROTACs can be significantly influenced by the amino acid composition of the linker. The following table summarizes biological data for single amino acid-based PROTACs targeting the BCR-ABL fusion protein, demonstrating how different amino acids in the linker can modulate degradation potency (DC50), maximum degradation (DMax), and cell growth inhibition (IC50).[9]

PROTAC ConjugateTarget ProteinDC50 (nM)DMax (%)IC50 (nM)Cell LineReference
Lys-PEG1-DasaBCR-ABL~599.10.2K562[9]
Leu-PEG1-DasaBCR-ABL~581.00.5K562[9]
Phe-PEG1-DasaBCR-ABL~590.20.3K562[9]

Note: This data is for PROTACs with a different target and E3 ligase but illustrates the impact of amino acid linkers on activity.[9]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of BRD4-targeting PROTACs and can be modified for specific ligand combinations.[10]

Protocol 1: Synthesis of Azide-Functionalized JQ1

This protocol describes the functionalization of the JQ1 carboxylic acid with an azide handle for subsequent click chemistry.

Materials:

  • (+)-JQ1-carboxylic acid

  • 1-(2-Azidoethyl)amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add 1-(2-Azidoethyl)amine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield azide-functionalized JQ1.

Protocol 2: Amide Coupling of Pomalidomide with Boc-D-propargylglycine

This protocol describes the coupling of the Boc-D-propargylglycine linker to the pomalidomide E3 ligase ligand.

Materials:

  • Pomalidomide-NH₂ (or a suitable amine-functionalized derivative)

  • Boc-D-propargylglycine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve Boc-D-propargylglycine (1.1 eq) in anhydrous DMF.

  • Add EDC (1.5 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • Add a solution of Pomalidomide-NH₂ (1.0 eq) and DIPEA (2.0 eq) in DMF to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by silica gel column chromatography to yield Boc-protected Pomalidomide-linker.

Protocol 3: Boc Deprotection and Final PROTAC Assembly via CuAAC

This protocol outlines the final steps: removal of the Boc protecting group and the copper-catalyzed click chemistry reaction.

Materials:

  • Boc-protected Pomalidomide-linker (from Protocol 2)

  • Azide-functionalized JQ1 (from Protocol 1)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

Procedure: Part A: Boc Deprotection

  • Dissolve the Boc-protected Pomalidomide-linker in DCM.

  • Add TFA (10-20% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS.

  • Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-linker is typically used directly in the next step.

Part B: CuAAC Click Reaction

  • Dissolve the deprotected Pomalidomide-linker (1.0 eq) and Azide-functionalized JQ1 (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, dissolve sodium ascorbate (0.3 eq) in water and add it to the reaction mixture.

  • In another vial, dissolve CuSO₄·5H₂O (0.1 eq) in a minimal amount of water and add it to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 4: Purification and Characterization

Procedure:

  • Purification : Purify the final crude PROTAC using preparative reverse-phase HPLC with a C18 column, using a gradient of water and acetonitrile containing 0.1% TFA.

  • Characterization :

    • LC-MS : Confirm the molecular weight and purity of the final PROTAC.

    • NMR : Obtain ¹H and ¹³C NMR spectra to confirm the structure of the final compound.

Conclusion

The use of Boc-D-propargylglycine in conjunction with click chemistry provides a highly efficient and modular platform for the synthesis of PROTACs. This approach allows for the systematic variation of linker structure, which is crucial for optimizing the degradation potency and pharmacokinetic properties of these novel therapeutic agents. The protocols and data presented herein offer a comprehensive guide for researchers in the rational design and synthesis of next-generation protein degraders.

References

Application Notes and Protocols for the Development of Antibody-Drug Conjugates (ADCs) Using Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the development of antibody-drug conjugates (ADCs) utilizing click chemistry. This powerful and versatile conjugation strategy enables the precise, site-specific attachment of cytotoxic payloads to monoclonal antibodies (mAbs), leading to the generation of homogeneous ADCs with improved therapeutic indices.

Introduction to Click Chemistry in ADC Development

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1] In the context of ADC development, it offers significant advantages over traditional conjugation methods that often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs).[][3] By employing bioorthogonal reactive handles, click chemistry allows for the creation of ADCs with a defined DAR and specific conjugation sites, which is crucial for optimizing their pharmacokinetic properties, efficacy, and safety.[][4]

The most prominent click chemistry reactions used for ADC synthesis are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[4][5]

Quantitative Comparison of Key Click Chemistry Reactions for ADC Synthesis

The choice of click chemistry reaction depends on several factors, including the desired reaction kinetics, the stability of the reactants and the final conjugate, and the overall biocompatibility of the process. The following table summarizes key quantitative data for the three main click chemistry reactions used in ADC development.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Inverse-Electron-Demand Diels-Alder (IEDDA)
Reaction Rate Constant (M⁻¹s⁻¹) 1-100[6]10⁻³ - 1[6]Up to 10⁶
Typical Reaction Time 30-60 minutes[4]4-24 hours[7]< 2 hours[4]
Catalyst Required Copper(I)[5]None[7]None
Biocompatibility Potential for cytotoxicity due to copper catalyst[8]High, as it is metal-free[7]High, as it is metal-free
Achievable DAR Typically 2-4Typically 2-4Typically 2-4
Key Reactants Terminal alkyne, Azide[5]Strained cyclooctyne (e.g., DBCO, BCN), Azide[7]Tetrazine, trans-cyclooctene (TCO)[4]

Experimental Protocols

Detailed methodologies for the key experiments involved in the development of ADCs using click chemistry are provided below.

Protocol 1: Site-Specific Antibody Modification via Glycan Engineering

This protocol describes the enzymatic modification of antibody glycans to introduce azide handles for subsequent click chemistry conjugation.[9][10]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in Phosphate-Buffered Saline (PBS), pH 7.4

  • β-1,4-galactosidase

  • UDP-GalNAz (N-azidoacetylgalactosamine)

  • Substrate permissive β-Gal-T1 enzyme (Gal-T(Y289L))

  • Sodium phosphate buffer (50 mM, pH 6.0)

  • Tris-buffered saline (TBS), pH 7.4

  • Micro-spin columns (e.g., P30 resin)

Procedure:

  • Degalactosylation:

    • Buffer exchange the antibody into 50 mM sodium phosphate buffer, pH 6.0, using a micro-spin column.

    • Incubate 1 mg of the antibody with β-1,4-galactosidase for 16 hours at 37°C to expose the terminal GlcNAc residues.[9]

  • Azide Installation:

    • Buffer exchange the degalactosylated antibody into TBS, pH 7.4.

    • Incubate the antibody with UDP-GalNAz and the Gal-T(Y289L) enzyme for 16 hours at 30°C to attach the azide-modified sugar to the heavy chain glycans.[9]

  • Purification:

    • Purify the azide-functionalized antibody using a suitable chromatography method, such as size-exclusion chromatography (SEC), to remove enzymes and excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugation

This protocol details the conjugation of a DBCO-functionalized drug-linker to an azide-modified antibody.[4]

Materials:

  • Azide-functionalized monoclonal antibody (from Protocol 1) in PBS, pH 7.4

  • DBCO-functionalized drug-linker (e.g., DBCO-vc-MMAE) dissolved in DMSO

  • Desalting column

  • Protein concentrator (e.g., 50 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Perform a buffer exchange of the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Drug-Linker Preparation:

    • Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 26.7 mM).

  • Conjugation Reaction:

    • In a reaction tube, add the azide-conjugated antibody.

    • Add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution to the antibody solution. Ensure the final DMSO concentration is below 10% to maintain antibody integrity.[7]

    • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[7]

  • Purification:

    • Remove excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.

    • Concentrate the purified ADC and perform a buffer exchange using a protein concentrator.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conjugation

This protocol outlines the conjugation of an alkyne-modified antibody with an azide-functionalized drug-linker.[11]

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug functionalized with an azide linker (e.g., Benzyl-PEG24-azide-payload) in DMSO

  • Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution (e.g., 200 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate.

    • Dissolve the alkyne-modified antibody in the conjugation buffer.

    • Dissolve the azide-functionalized drug in DMSO.

  • Catalyst Complex Formation:

    • Mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.[11]

    • Allow the mixture to stand at room temperature for 3-5 minutes to form the Cu(I)-ligand complex.[11]

  • Conjugation Reaction:

    • In a reaction vessel, combine the antibody solution with the azide-modified drug (a molar excess of the drug-linker is typically used).[11]

    • Add the pre-formed Cu(I)/THPTA complex to the antibody/drug mixture.

    • Initiate the click reaction by adding the fresh sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.[11]

  • Purification:

    • Remove unreacted drug-linker and catalyst components from the ADC product using SEC.

    • Buffer-exchange the purified ADC into a suitable formulation buffer.

Protocol 4: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination

Accurate determination of the DAR is a critical quality attribute for ADCs.[11]

Method 1: UV-Vis Spectrophotometry

  • Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.

  • The average DAR is the molar ratio of the drug to the antibody.[11]

Method 2: Hydrophobic Interaction Chromatography (HIC)

  • HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linkers.[]

  • Analyze the purified ADC on a HIC-HPLC system.

  • The resulting chromatogram will show peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).

  • Calculate the weighted average DAR based on the peak area percentages and the number of conjugated drugs for each peak.[]

Method 3: Mass Spectrometry (MS)

  • Liquid chromatography-mass spectrometry (LC-MS) can be used to determine the molecular weight of the intact ADC and its subunits (light chain and heavy chain).[13]

  • The mass difference between the unconjugated antibody and the ADC, or their respective subunits, allows for the precise determination of the number of conjugated payloads and thus the DAR.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol describes a standard MTT assay to evaluate the in vitro potency of the synthesized ADC.[14]

Materials:

  • Target cancer cell lines (e.g., HER2-positive and HER2-negative)

  • Complete cell culture medium

  • 96-well plates

  • ADC constructs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed the target cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72 to 120 hours at 37°C in a humidified CO₂ incubator.[14]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the viability data against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[14]

Visualizations

The following diagrams illustrate the key workflows and mechanisms described in these application notes.

ADC_Synthesis_Workflow cluster_antibody Antibody Preparation cluster_payload Payload-Linker Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Characterization mAb Monoclonal Antibody Mod_mAb Site-Specific Modification mAb->Mod_mAb Enzymatic/ Chemical Func_mAb Functionalized Antibody (Azide/Alkyne) Mod_mAb->Func_mAb Click_Rxn Click Chemistry Conjugation Func_mAb->Click_Rxn Payload Cytotoxic Payload Linker_Synth Linker Synthesis Payload->Linker_Synth Func_Payload Functionalized Payload-Linker Linker_Synth->Func_Payload Func_Payload->Click_Rxn Purification Purification (SEC/HIC) Click_Rxn->Purification ADC_Product Homogeneous ADC Purification->ADC_Product DAR_Analysis DAR Analysis (UV, HIC, MS) ADC_Product->DAR_Analysis InVitro_Assay In Vitro Cytotoxicity Assay DAR_Analysis->InVitro_Assay Final_ADC Characterized ADC InVitro_Assay->Final_ADC

Caption: General workflow for ADC synthesis using click chemistry.

Click_Reactions cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_IEDDA IEDDA Alkyne Antibody-Alkyne CuAAC_Product ADC (Triazole Linkage) Alkyne->CuAAC_Product Azide Azide-Payload Azide->CuAAC_Product   Cu(I) catalyst Cyclooctyne Antibody-Cyclooctyne SPAAC_Product ADC (Triazole Linkage) Cyclooctyne->SPAAC_Product Azide2 Azide-Payload Azide2->SPAAC_Product Strain- promoted TCO Antibody-TCO IEDDA_Product ADC (Dihydropyridazine Linkage) TCO->IEDDA_Product Tetrazine Tetrazine-Payload Tetrazine->IEDDA_Product Inverse e⁻ demand

Caption: Core click chemistry reactions for ADC synthesis.

ADC_MoA ADC Antibody-Drug Conjugate Binding Binding ADC->Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Antigen Tumor Antigen Antigen->Binding Binding->Tumor_Cell Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis (Cell Death) Payload_Release->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Boc-D-propargylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Boc-D-propargylglycine during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing solubility issues with Boc-D-propargylglycine?

A1: Solubility challenges with Boc-D-propargylglycine can arise from several factors. The propargyl group, while offering a valuable alkyne handle for click chemistry, contributes to the hydrophobicity of the amino acid derivative.[1] Like other amino acids with nonpolar side chains, Boc-D-propargylglycine may exhibit limited solubility in standard peptide synthesis solvents, particularly at the concentrations required for efficient coupling reactions.

Q2: In which solvents is Boc-D-propargylglycine typically soluble?

A2: While specific quantitative data for Boc-D-propargylglycine is not extensively published, its solubility behavior can be inferred from structurally similar hydrophobic Boc-protected amino acids and general principles of peptide chemistry. It is expected to be soluble in common polar aprotic solvents used in peptide synthesis such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Dichloromethane (DCM) is also a viable solvent, especially in Boc-based synthesis protocols.[2] For the related unprotected DL-propargylglycine hydrochloride, solubility is reported to be approximately 20 mg/mL in ethanol, DMSO, and DMF.

Q3: Can the quality of the solvent affect the solubility of Boc-D-propargylglycine?

A3: Absolutely. The purity and age of the solvent are critical. For instance, DMF can degrade over time to form dimethylamine, which can not only affect the stability of the Boc protecting group but also influence the solubility of the amino acid.[3] It is always recommended to use high-purity, anhydrous, and amine-free solvents for peptide synthesis to ensure reproducible results.

Q4: My Boc-D-propargylglycine precipitated out of the coupling solution. What should I do?

A4: Precipitation during the coupling reaction can be due to several factors, including reaching the solubility limit of the amino acid in the chosen solvent, or on-resin aggregation of the growing peptide chain, which is common with hydrophobic residues.[1][3] To address this, you can try to re-dissolve the precipitate by adding a small amount of a stronger co-solvent like DMSO, followed by gentle warming or sonication. If on-resin aggregation is suspected, washing the resin with a chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF) before coupling may help disrupt secondary structures.[3]

Q5: How does poor solubility of Boc-D-propargylglycine impact my peptide synthesis?

A5: Poor solubility is a direct cause of low coupling efficiency. If the amino acid is not fully dissolved, its concentration in the solution phase is lower than intended, leading to an incomplete reaction with the free amine groups on the resin. This results in the formation of deletion sequences (peptides missing the intended amino acid) and ultimately a lower yield of the desired full-length peptide.

Troubleshooting Guides

Issue: Boc-D-propargylglycine Fails to Dissolve in Standard Solvent (e.g., DMF)

This guide provides a systematic approach to address the dissolution of Boc-D-propargylglycine when it exhibits poor solubility in standard solvents.

G cluster_0 Troubleshooting Workflow: Solubility Issues start Start: Solubility Issue with Boc-D-propargylglycine in DMF cosolvent Attempt Dissolution in a Co-Solvent System (e.g., DMF/DCM/NMP 1:1:1) start->cosolvent Step 1 stronger_solvent Try a Stronger Solvent (e.g., DMSO) cosolvent->stronger_solvent If still insoluble check_coupling Proceed to Coupling (Monitor reaction closely) cosolvent->check_coupling If dissolved heat_sonicate Apply Gentle Heating (30-40°C) and/or Sonication stronger_solvent->heat_sonicate If still insoluble stronger_solvent->check_coupling If dissolved heat_sonicate->check_coupling If dissolved reassess Re-evaluate Synthesis Strategy: - Use lower concentration - Consider alternative coupling reagents heat_sonicate->reassess If still insoluble check_coupling->reassess Incomplete Coupling end End: Successful Dissolution check_coupling->end Successful Coupling fail End: Persistent Issue reassess->fail

Caption: A stepwise workflow for troubleshooting the dissolution of Boc-D-propargylglycine.

Data Presentation

Qualitative and Quantitative Solubility of Representative Hydrophobic Boc-Amino Acids

While exact quantitative data for Boc-D-propargylglycine is limited, the following table provides solubility information for other hydrophobic Boc-protected amino acids in common peptide synthesis solvents. This can serve as a useful guide for solvent selection.

Boc-Amino AcidSolventSolubilityConcentrationReference
Boc-L-Alanine-OH DMF, DCMSolubleNot specified[4]
Boc-L-Valine-OH DMFClearly Soluble~108.6 mg/mL[5]
Boc-L-Leucine-OH DMFGenerally SolubleNot specifiedGeneral Knowledge
Boc-L-Isoleucine-OH DMFGenerally SolubleNot specifiedGeneral Knowledge
DL-Propargylglycine HCl DMSO, DMF, EthanolSoluble~20 mg/mL

Experimental Protocols

Protocol 1: Standard Coupling of Boc-D-propargylglycine

This protocol outlines the standard procedure for coupling Boc-D-propargylglycine using HBTU as the activating agent.

G cluster_1 Experimental Workflow: Standard Coupling resin_prep 1. Resin Swelling and Deprotection (Swell resin in DCM, then deprotect Boc group with 50% TFA in DCM) neutralization 2. Neutralization (Neutralize TFA salt with 10% DIEA in DCM) resin_prep->neutralization aa_prep 3. Amino Acid Activation (Dissolve Boc-D-propargylglycine, HBTU, and HOBt in DMF. Add DIEA for pre-activation) neutralization->aa_prep coupling 4. Coupling Reaction (Add activated amino acid solution to the resin. Agitate for 1-2 hours) aa_prep->coupling washing 5. Washing (Wash resin with DMF and DCM) coupling->washing monitoring 6. Monitoring (Perform Kaiser test to check for reaction completion) washing->monitoring next_cycle Proceed to Next Cycle monitoring->next_cycle Negative Test recouple Re-couple or Cap monitoring->recouple Positive Test

Caption: A standard workflow for the solid-phase synthesis coupling of Boc-D-propargylglycine.

Methodology:

  • Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin, 1 eq) in DCM for 30 minutes. Perform Boc deprotection using 25-50% TFA in DCM.

  • Neutralization: Wash the resin with DCM and then neutralize the N-terminal amine with a solution of 10% DIEA in DCM.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-D-propargylglycine (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin and agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Overcoming Solubility Issues During Coupling

This protocol provides a modified procedure for researchers experiencing solubility problems with Boc-D-propargylglycine.

Methodology:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the standard protocol.

  • Amino Acid Dissolution:

    • Attempt to dissolve Boc-D-propargylglycine (3 eq) in a minimal amount of DMSO.

    • If dissolution is successful, dilute this stock solution with the primary coupling solvent (e.g., DMF or NMP) before adding the coupling reagents.[5]

    • Alternatively, use a co-solvent system such as a 1:1:1 mixture of DCM, DMF, and NMP to dissolve the amino acid.[5]

    • If the amino acid is still not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 30-40°C can also be applied, but caution should be exercised to avoid degradation.[5]

  • Activation and Coupling: Once the Boc-D-propargylglycine is fully dissolved, add the activating agents (e.g., HBTU/HOBt or HATU) and DIEA as described in the standard protocol. Immediately add the activated solution to the resin and proceed with the coupling reaction.

  • Monitoring and Washing: Follow steps 5 and 6 from the standard protocol. For difficult couplings arising from solubility issues, it is highly recommended to perform a double coupling (repeating the coupling step with a fresh solution of activated amino acid).

References

Preventing side reactions during the coupling of (R)-Boc-propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the coupling of (R)-Boc-propargylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this versatile amino acid into peptide sequences. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of (R)-Boc-propargylglycine?

A1: The primary side reaction of concern during the coupling of (R)-Boc-propargylglycine is racemization at the α-carbon. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. The propargyl group itself is generally stable under standard peptide coupling conditions. Other potential side reactions, common to peptide synthesis in general, include incomplete coupling and the formation of byproducts from coupling reagents (e.g., N-acylurea from carbodiimides).

Q2: How can racemization be minimized during the coupling of (R)-Boc-propargylglycine?

A2: Minimizing racemization is crucial for maintaining the stereochemical integrity of the peptide. Key strategies include:

  • Choice of Coupling Reagent: Utilize coupling reagents known for low racemization potential, such as phosphonium or uronium salts (e.g., HATU, HBTU, PyBOP).

  • Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) which act as racemization suppressants.[1]

  • Base Selection: Employ a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.

  • Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of racemization.

  • Pre-activation Time: Keep the pre-activation time of the carboxylic acid to a minimum before adding the amine component.

Q3: Is the alkyne functional group of propargylglycine reactive under standard coupling conditions?

A3: The terminal alkyne of the propargyl group is generally considered a stable functional group under the majority of standard peptide coupling conditions. It is compatible with both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies.[2][3] Its primary reactivity is leveraged in post-synthesis modifications, such as copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Q4: Which coupling reagents are recommended for (R)-Boc-propargylglycine?

A4: For efficient coupling and minimal racemization, onium salt-based reagents are highly recommended.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Known for its high reactivity and low racemization levels, especially when used with a hindered base like DIEA.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another excellent choice for promoting efficient amide bond formation.[4]

Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can also be used, but the addition of a racemization suppressant like HOBt or Oxyma is strongly advised.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Yield (Incomplete Reaction) 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance. 3. Peptide aggregation on the solid support.1. Switch to a more powerful coupling reagent like HATU or COMU. 2. Increase the equivalents of the amino acid and coupling reagent. 3. Extend the reaction time or moderately increase the temperature (e.g., to 30-40°C). 4. Use a solvent system known to disrupt aggregation, such as a "magic mixture" of DCM/DMF/NMP.
Presence of Diastereomeric Impurities 1. Racemization during the coupling step.1. Optimize the coupling conditions to minimize racemization (see FAQ Q2). 2. Use a coupling reagent/additive combination known for low racemization (e.g., DIC/Oxyma). 3. Perform the coupling at a lower temperature (0°C).
Formation of N-acylurea byproduct 1. Use of carbodiimide coupling reagents (DCC, DIC) without an additive.1. Add HOBt or Oxyma to the reaction mixture to intercept the O-acylisourea intermediate. 2. Switch to a phosphonium or uronium salt-based coupling reagent.
Guanidinylation of the N-terminus 1. Direct reaction of uronium/aminium coupling reagents (e.g., HBTU, HATU) with the free amine of the peptide.1. Pre-activate the (R)-Boc-propargylglycine with the coupling reagent and base for a short period (1-5 minutes) before adding it to the deprotected peptide-resin.[1]

Experimental Protocols

Protocol 1: HATU/DIEA Mediated Coupling (Recommended for Low Racemization)

This protocol is a robust method for coupling (R)-Boc-propargylglycine with high efficiency and minimal risk of racemization.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Treat the resin with 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 minutes, drain, and then treat with a fresh solution for 20-30 minutes.

  • Washes: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (5x).

  • Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes). Wash again with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve (R)-Boc-propargylglycine (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and allow for pre-activation for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and isopropanol (1x).

Protocol 2: DIC/Oxyma Mediated Coupling

This protocol is a cost-effective alternative that provides good results with suppressed racemization.

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve (R)-Boc-propargylglycine (3 eq.) and Oxyma (3 eq.) in DMF.

    • Add this solution to the resin, followed by the addition of DIC (3 eq.).

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For maximum racemization suppression, the reaction can be started at 0°C and allowed to warm to room temperature slowly.

  • Washing: Follow step 7 from Protocol 1.

Quantitative Data Summary

The following table summarizes typical yields and purities that can be expected for the coupling of (R)-Boc-propargylglycine using different coupling methods. These values are illustrative and can vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Typical Purity (%)
HATUHOBtDIEADMF>95>95
HBTUHOBtDIEADMF>90>95
PyBOPHOBtDIEADMF>90>95
DICOxyma-DMF>85>90
DCCHOBt-DCM/DMF>80>90

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Amino Acid Activation cluster_coupling Coupling Reaction Swell Swell Resin in DMF Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Wash1 Wash (DCM, IPA, DMF) Deprotect->Wash1 Neutralize Neutralize (DIEA/DMF) Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Combine Add Activated AA to Resin Wash2->Combine Dissolve Dissolve Boc-Pra, Reagent, Additive AddBase Add Base (DIEA) Dissolve->AddBase Preactivate Pre-activate (1-2 min) AddBase->Preactivate Preactivate->Combine React Agitate (1-2h, RT) Combine->React Monitor Monitor (Kaiser Test) React->Monitor Wash3 Final Washes (DMF, DCM, IPA) Monitor->Wash3 racemization_pathways Start (R)-Boc-propargylglycine Activation Activation (Coupling Reagent) Start->Activation Oxazolone 5(4H)-Oxazolone Intermediate (Achiral) Activation->Oxazolone  Base-catalyzed  cyclization Desired Desired Peptide (R-configuration) Activation->Desired Direct Aminolysis (Minimized Racemization) Racemized Racemized Product (D/L Mixture) Oxazolone->Racemized Nucleophilic Attack Amine Peptide-Resin (Free Amine) Amine->Racemized Amine->Desired

References

Technical Support Center: Optimization of Click Chemistry with Boc-D-propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the optimization of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Boc-D-propargylglycine. This resource is tailored for researchers, scientists, and drug development professionals, offering troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and efficient click chemistry conjugations.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a CuAAC reaction using Boc-D-propargylglycine?

A1: A successful CuAAC reaction requires several key components:

  • Alkyne: In this case, Boc-D-propargylglycine serves as the terminal alkyne.

  • Azide: The molecule to be conjugated to the Boc-D-propargylglycine.

  • Copper(I) Catalyst: The essential catalyst that accelerates the reaction rate significantly and ensures the formation of the 1,4-disubstituted triazole product.[1] The active catalytic species is Cu(I).[1]

  • Reducing Agent: Typically sodium ascorbate, used to generate and regenerate the active Cu(I) catalyst from a more stable Cu(II) salt (like CuSO₄) in situ.[1][2]

  • Ligand: A chelating agent, such as THPTA or TBTA, that stabilizes the Cu(I) catalyst, prevents its oxidation, and can enhance the reaction rate.[1] This is particularly important in biological applications to improve biocompatibility.[1]

Q2: Should I use a Cu(I) or Cu(II) salt as the copper source?

A2: While Cu(I) salts (e.g., CuI, CuBr) can be used directly, they are susceptible to oxidation.[1] Therefore, it is often more convenient and reliable to use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in the reaction mixture.[1][3]

Q3: What is the optimal solvent for my click reaction?

A3: CuAAC reactions are robust and can be performed in a variety of solvents.[4] The choice of solvent largely depends on the solubility of your specific alkyne and azide substrates.[4] Mixtures of water with miscible organic solvents like t-butanol (t-BuOH), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) are commonly used.[3] Water has been shown to accelerate the reaction rate.[4] For biological applications, aqueous buffers such as PBS are suitable, and the use of a water-soluble ligand like THPTA is recommended.[1]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS) to observe the consumption of starting materials and the formation of the desired triazole product.[5] For protein conjugations, SDS-PAGE can be used to visualize the increase in molecular weight.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Impure reagentsVerify the purity of your Boc-D-propargylglycine and azide-containing molecule using methods like NMR or mass spectrometry.[1]
Inactive catalystEnsure your sodium ascorbate solution is freshly prepared, as it can degrade over time.[1][3] Confirm the quality of your copper source and ligand.
Insufficient catalyst or ligandIncrease the concentration of the copper catalyst and/or ligand. A common ratio is 1:5 of Cu:Ligand.[1][3]
Low reactant concentrationThe reaction rate is dependent on the concentration of the azide and alkyne. If possible, increase the concentration of your reactants.[1]
Presence of chelating groups in substratesIf your substrates contain groups that can strongly bind copper ions, it may inhibit catalysis.[6] Consider using a higher concentration of the copper/ligand complex.
Slow Reaction Rate Suboptimal temperatureWhile most click reactions proceed well at room temperature, gentle heating (30-40°C) can be used for slower reactions, provided your molecules are stable at these temperatures.[3]
Poor substrate solubilityEnsure all reactants are fully dissolved in the chosen solvent system.[4] Experiment with different co-solvents if necessary.
Side Reactions/Product Degradation Oxidative homo-coupling of the alkyne (Glaser coupling)This can occur in the presence of oxygen.[2][4] Degas your reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the catalyst.[3]
Modification of biomoleculesThe combination of copper and ascorbate can generate reactive oxygen species that may damage sensitive biomolecules.[6][7] Using a ligand and an additive like aminoguanidine can help mitigate these side reactions.[6][8]
Boc group cleavageWhile generally stable under click conditions, prolonged reaction times or harsh conditions could potentially affect the Boc protecting group. If subsequent steps require Boc deprotection, standard acidic conditions (e.g., TFA in DCM) can be used.[5]

Experimental Protocols

General Protocol for CuAAC Reaction with Boc-D-propargylglycine

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Boc-D-propargylglycine

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMSO and water)

Stock Solutions:

  • Boc-D-propargylglycine: 10 mM in a suitable solvent.

  • Azide-containing molecule: 10 mM in a compatible solvent.[3]

  • CuSO₄: 20 mM in deionized water.[3]

  • Ligand (THPTA): 100 mM in deionized water.[3]

  • Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh before each use).[3][5]

Reaction Setup (for a 1-10 µmol scale):

  • In a microcentrifuge tube, add 1.0 equivalent of Boc-D-propargylglycine from the stock solution.

  • Add 1.0-1.2 equivalents of the azide-containing molecule from its stock solution.[3] A slight excess of one reagent can help drive the reaction to completion.[3]

  • Add the chosen solvent to achieve a final reactant concentration of 1-10 mM.[3]

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution to achieve a 1:5 molar ratio of Cu:Ligand.[1] For a final reaction concentration of 100 µM Cu, you would mix 1 part 20 mM CuSO₄ with 1 part 100 mM THPTA.[1]

  • Add the catalyst premix to the reaction tube containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[5]

Incubation:

  • Incubate the reaction at room temperature for 1-4 hours.[3][5] For less reactive substrates, the reaction time can be extended up to 12 hours, or gentle heating (35-40°C) may be applied.[3]

Purification:

  • Once the reaction is complete, the product can be purified using an appropriate method, such as reversed-phase HPLC for small molecules or size-exclusion chromatography for protein conjugates.[5]

Recommended Reaction Parameters
ParameterRecommended Range/ValueNotes
Alkyne:Azide Molar Ratio 1:1 to 1:1.5A slight excess of one component can improve yield.[3]
Reactant Concentration 1 - 20 mMHigher concentrations can increase the reaction rate.[3]
CuSO₄ (mol%) 1 - 10 mol%Typically, 5 mol% is sufficient.[3]
Sodium Ascorbate (mol%) 5 - 50 mol%Should be in excess relative to CuSO₄.[3]
Ligand (THPTA) (mol%) 5 - 50 mol%A 5:1 ratio of Ligand:CuSO₄ is common for bioconjugation.[3]
Temperature Room Temperature (20-25°C)Gentle heating (30-40°C) can be used for slower reactions.[3]

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare Boc-D- propargylglycine Solution mix_reactants Combine Alkyne and Azide prep_alkyne->mix_reactants prep_azide Prepare Azide Solution prep_azide->mix_reactants prep_cu Prepare CuSO4 Solution premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand (THPTA) Solution prep_ligand->premix_catalyst prep_asc Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_asc->initiate add_catalyst Add Catalyst Premix mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate (RT, 1-4h) initiate->incubate monitor Monitor Progress (TLC, HPLC, MS) incubate->monitor purify Purify Product (HPLC, SEC) monitor->purify

Caption: Experimental workflow for a typical CuAAC reaction.

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_side_reactions Side Reactions start Low/No Product? check_purity Check Reagent Purity start->check_purity Purity? fresh_ascorbate Is Sodium Ascorbate Solution Fresh? start->fresh_ascorbate Catalyst? check_concentration Increase Reactant Concentration start->check_concentration Concentration? check_catalyst Optimize Cu/Ligand Concentration start->check_catalyst Catalyst? check_temp Adjust Temperature start->check_temp Rate? degas Degas Reaction Mixture start->degas Byproducts? additives Consider Additives (e.g., Aminoguanidine) start->additives Biomolecule?

Caption: Troubleshooting logic for low product yield in CuAAC.

References

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yield issues specifically encountered during solid-phase peptide synthesis (SPPS) utilizing (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid (Boc-Pra-OH).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low peptide yield when using Boc-Pra-OH?

Low peptide yield in SPPS can stem from several factors, broadly categorized as incomplete reactions, peptide aggregation, and undesired side reactions.[1] When incorporating Boc-Pra-OH, specific attention should be paid to:

  • Incomplete Coupling: The steric hindrance of the Boc protecting group and the unique side chain of propargylglycine (Pra) can sometimes lead to inefficient coupling.[2]

  • Side Reactions of the Alkyne Group: The terminal alkyne is a reactive functional group that can potentially undergo side reactions under certain SPPS conditions, although it is generally considered stable.[3]

  • Boc Deprotection Issues: Incomplete removal of the Boc group in each cycle leads to truncated peptide sequences.[4] Conversely, harsh acidic conditions for deprotection can cause side reactions.[5]

  • Peptide Aggregation: Sequences containing hydrophobic or β-branched amino acids are prone to aggregation, which can hinder reagent access.[1][6]

  • Premature Cleavage: In some cases, the peptide chain can be prematurely cleaved from the resin support.[7]

Q2: How can I confirm if the coupling of Boc-Pra-OH is incomplete?

Monitoring the completeness of each coupling step is crucial for a successful synthesis.[8] Several methods can be employed:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect free primary amines on the resin.[8] A positive result (blue or purple beads) indicates that the coupling is incomplete.

  • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting free primary amines.

  • Test Cleavage and Mass Spectrometry (MS) Analysis: A small amount of resin can be cleaved and the resulting peptide mixture analyzed by MS.[8] The presence of deletion sequences (missing the Pra residue) confirms incomplete coupling.

Q3: What strategies can I employ to improve the coupling efficiency of Boc-Pra-OH?

If you suspect incomplete coupling, consider the following optimization strategies:

  • Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated Boc-Pra-OH to the resin for a second coupling cycle.[9][10]

  • Use of Potent Coupling Reagents: Employ more powerful coupling reagents like HATU, HCTU, or COMU, which are known to be highly efficient, especially for sterically hindered amino acids.[9][11]

  • Extended Reaction Time: Increasing the coupling reaction time can help drive the reaction to completion.[8]

  • Increased Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents may improve reaction kinetics.[8]

Q4: Are there any known side reactions involving the alkyne side chain of Boc-Pra-OH during SPPS?

The terminal alkyne of propargylglycine is a versatile functional group often utilized for "click chemistry" modifications post-synthesis.[3] While generally stable under standard SPPS conditions, potential side reactions, though less common, could include:

  • Base-Catalyzed Isomerization: Strong basic conditions could potentially lead to isomerization of the terminal alkyne.

  • Reaction with Scavengers: During the final cleavage from the resin, certain nucleophilic scavengers used to trap carbocations might react with the alkyne. Careful selection of scavengers is important.

Q5: What are the optimal conditions for Boc deprotection, and how can I avoid side reactions?

The tert-butoxycarbonyl (Boc) group is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA).[5][12]

  • Standard Deprotection: A solution of 25-50% TFA in dichloromethane (DCM) is commonly used for Boc removal in each cycle.[13]

  • Minimizing Side Reactions: The t-butyl cation generated during Boc deprotection can lead to alkylation of sensitive residues like tryptophan and methionine.[4][13] To prevent this, scavengers such as triisopropylsilane (TIS) or water are often included in the cleavage cocktail during the final deprotection and cleavage from the resin.[13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low peptide yield.

Issue 1: Low final peptide yield with a complex mixture of impurities observed in HPLC and MS.

This often indicates systemic issues throughout the synthesis.

Troubleshooting Workflow

start Low Yield & Complex Impurities check_coupling Analyze Crude by MS for Deletion Sequences start->check_coupling incomplete_coupling Incomplete Coupling Detected check_coupling->incomplete_coupling coupling_solutions Implement Coupling Optimization: - Double Coupling - Use HATU/HCTU - Increase Reaction Time incomplete_coupling->coupling_solutions Yes check_deprotection Analyze Crude by MS for Truncated Sequences incomplete_coupling->check_deprotection No incomplete_deprotection Incomplete Deprotection Detected check_deprotection->incomplete_deprotection deprotection_solutions Optimize Deprotection: - Increase TFA concentration or time - Ensure efficient washing incomplete_deprotection->deprotection_solutions Yes check_aggregation Sequence prone to aggregation? (hydrophobic residues) incomplete_deprotection->check_aggregation No aggregation Aggregation Suspected check_aggregation->aggregation aggregation_solutions Address Aggregation: - Use chaotropic salts - Incorporate pseudoproline dipeptides aggregation->aggregation_solutions Yes

Caption: Troubleshooting workflow for low yield and complex impurities.

Symptom Potential Cause Recommended Action
Multiple peaks in HPLC, MS shows deletion sequences.Incomplete coupling of one or more amino acids.Perform a Kaiser test after each coupling. For difficult couplings, perform a double coupling or use a more potent coupling reagent like HATU.[8][9]
MS shows truncated sequences.Incomplete removal of the Boc protecting group.Extend the deprotection time or use a higher concentration of TFA. Ensure thorough washing after deprotection.[8]
Low yield, especially with hydrophobic sequences.Peptide aggregation on the resin.Incorporate pseudoproline dipeptides or use chaotropic salts to disrupt secondary structure formation.[1][8]
Issue 2: Significant peak in HPLC with mass corresponding to the peptide minus Boc-Pra-OH.

This points to a specific failure in the coupling of Boc-Pra-OH.

Diagnostic Steps

start Major Peak Missing Boc-Pra-OH kaiser_test Perform Kaiser Test on Resin Beads After Boc-Pra-OH Coupling start->kaiser_test positive_kaiser Positive Kaiser Test (Blue Beads) kaiser_test->positive_kaiser negative_kaiser Negative Kaiser Test (Colorless Beads) kaiser_test->negative_kaiser recouple Recouple Boc-Pra-OH: - Use fresh reagents - Consider double coupling or HATU positive_kaiser->recouple Yes other_issues Investigate other issues: - Reagent quality - Capping efficiency negative_kaiser->other_issues Yes

Caption: Diagnostic steps for specific Boc-Pra-OH coupling failure.

Observation Potential Cause Recommended Action
Positive Kaiser test after Boc-Pra-OH coupling.Incomplete coupling of Boc-Pra-OH.Immediately perform a second coupling with fresh reagents. Consider using a more powerful coupling agent like HATU or HCTU.[8][9]
Negative Kaiser test, but still low incorporation.Inefficient activation of Boc-Pra-OH.Check the quality and age of coupling reagents. Ensure proper stoichiometry of all reagents.
Steric hindrance.Increase the coupling time and/or use a higher excess of the activated amino acid.

Experimental Protocols

Protocol 1: Standard Boc-Pra-OH Coupling
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1 x 2 minutes and then 1 x 20 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (5x).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF (5x).

  • Amino Acid Activation: In a separate vessel, pre-activate 4 equivalents of Boc-Pra-OH with 3.95 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion.[8]

Protocol 2: Kaiser Test for Free Primary Amines
  • Sample Preparation: Take a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions:

    • Solution A: 5% ninhydrin in ethanol.

    • Solution B: 80% phenol in ethanol.

    • Solution C: 2% 0.001M KCN in pyridine.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

Result Interpretation
Colorless or faint blue beads and solution.Coupling is complete.
Dark blue solution, colorless beads.Coupling is nearly complete. Consider extending coupling time.
Light blue solution, dark blue beads.Incomplete coupling. Recouple the amino acid.
Intense blue solution and beads.Coupling has failed. Check reagents and protocol.

Table adapted from BenchChem technical resources.[8]

Protocol 3: Final Cleavage and Peptide Precipitation
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[8]

  • Peptide Precipitation: Filter the cleavage mixture away from the resin and add it dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.[8]

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, wash the pellet with more cold ether, and dry the peptide under vacuum.[8]

References

Technical Support Center: Purification of Peptides Containing (R)-Boc-Propargylglycine by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides incorporating (R)-Boc-propargylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the reversed-phase high-performance liquid chromatography (RP-HPLC) of these specialized peptides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying peptides containing (R)-Boc-propargylglycine by RP-HPLC?

A1: The primary challenges stem from the physicochemical properties of the (R)-Boc-propargylglycine residue. The Boc (tert-butyloxycarbonyl) group significantly increases the hydrophobicity of the peptide, which can lead to:

  • Strong retention on reversed-phase columns, requiring higher concentrations of organic solvent for elution.

  • Poor solubility in aqueous mobile phases, potentially causing precipitation and low recovery.[1]

  • Peak broadening or tailing due to aggregation or slow mass transfer kinetics.[1]

Additionally, the stability of the acid-labile Boc group during purification and the potential reactivity of the propargyl group's terminal alkyne are important considerations.

Q2: Is the Boc group on propargylglycine stable under standard RP-HPLC conditions?

A2: The Boc group is generally stable during a typical RP-HPLC run using a mobile phase containing 0.1% trifluoroacetic acid (TFA).[2] However, prolonged exposure to the acidic mobile phase, especially during fraction collection and solvent evaporation, can lead to partial or complete deprotection.[2] It is advisable to neutralize collected fractions promptly if the Boc-protected peptide is the desired product.

Q3: Can the propargyl group's alkyne moiety cause issues during purification?

A3: The terminal alkyne of the propargyl group is generally stable under standard RP-HPLC conditions. However, it is a reactive functional group that can participate in side reactions during peptide synthesis, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[3] While unlikely to react with the C18 stationary phase, users should be aware of any potential contaminants from the synthesis that could interact with the alkyne.

Q4: How does the (R)-Boc-propargylglycine residue affect the peptide's retention time?

A4: The incorporation of (R)-Boc-propargylglycine will increase the retention time of a peptide in RP-HPLC due to the hydrophobicity of the Boc group. The exact shift in retention time will depend on the overall sequence of the peptide, but a noticeable increase in hydrophobicity should be expected. The propargyl group itself is relatively small and contributes less to the hydrophobicity compared to the Boc group.

Q5: What is the recommended starting point for developing a purification method?

A5: A good starting point for method development is to use a C18 reversed-phase column with a linear gradient of acetonitrile in water, both containing 0.1% TFA. An initial scouting gradient (e.g., 5-95% acetonitrile over 30 minutes) can be used to determine the approximate elution time of the peptide.[4] The gradient can then be optimized to improve resolution around the target peptide's elution point.

Troubleshooting Guide

This section addresses common problems encountered during the RP-HPLC purification of peptides containing (R)-Boc-propargylglycine.

Problem Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Peptide aggregation.[1] 2. Poor sample solubility in the mobile phase.[1] 3. Secondary interactions with the column material. 4. Sub-optimal gradient slope.1. Increase column temperature (e.g., 40-60 °C) to disrupt aggregates.[1] 2. Dissolve the crude peptide in a stronger solvent (e.g., DMSO, isopropanol) before diluting with the initial mobile phase.[1] 3. Ensure 0.1% TFA is present in both mobile phases to minimize silanol interactions. 4. Optimize the gradient to a shallower slope around the elution point of the peptide.[5]
Low Recovery 1. Irreversible adsorption to the column.[1] 2. Precipitation of the peptide on the column. 3. Adsorption to metallic surfaces in the HPLC system.[1]1. Consider a less hydrophobic stationary phase (e.g., C8 or C4).[1] 2. Ensure the peptide is fully dissolved before injection. Use a stronger initial solvent if necessary.[1] 3. Passivate the HPLC system with a strong acid.[1]
Presence of an Earlier Eluting Peak with the Mass of the Deprotected Peptide 1. Premature deprotection of the Boc group during synthesis or cleavage. 2. On-column deprotection due to prolonged exposure to acid.[2] 3. Degradation during storage of the crude peptide.1. Review the synthesis and cleavage protocols to ensure conditions are not too harsh for the Boc group. 2. Minimize the run time and promptly neutralize collected fractions. Consider using a weaker acid modifier if lability is a significant issue.[2] 3. Store the crude peptide in a lyophilized state at -20°C or lower.
Co-elution of Impurities 1. Impurities have similar hydrophobicity to the target peptide (e.g., deletion sequences). 2. Sub-optimal separation conditions.1. Optimize the gradient slope to be very shallow around the elution of the target peak.[5] 2. Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.[6] 3. Consider a different stationary phase (e.g., C8, C4, or Phenyl).[1]
No Peak or Very Small Peak Observed 1. Poor solubility of the peptide in the injection solvent.[1] 2. The peptide is too hydrophobic and is not eluting from the column under the current conditions.1. Test different solvents for sample dissolution (e.g., DMSO, DMF, neat formic acid).[1] 2. Use a stronger organic solvent in the mobile phase (e.g., isopropanol). Run a high-organic wash at the end of the gradient.[6] 3. Use a less retentive column (C8 or C4).[1]

Experimental Protocols

General RP-HPLC Purification Protocol

This protocol provides a starting point for the purification of peptides containing (R)-Boc-propargylglycine. Optimization will likely be required based on the specific properties of the peptide.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • If solubility is an issue, use a small amount of a stronger organic solvent like DMSO or isopropanol to dissolve the peptide, then dilute with Mobile Phase A.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID) and scaled up accordingly for preparative columns.

  • Detection: UV detection at 214-220 nm.

3. Gradient Elution:

  • Scouting Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Optimized Gradient: Based on the scouting run, create a shallower gradient around the elution time of the target peptide. For example, if the peptide elutes at 40% B, an optimized gradient might be 30-50% B over 40 minutes.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peak of interest.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity.

  • If the Boc-protected peptide is the final product, consider neutralizing the pooled fractions with a volatile base (e.g., ammonium hydroxide) before lyophilization to prevent deprotection.

5. Post-Purification Processing:

  • Remove the organic solvent from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified peptide as a powder.

Quantitative Data Tables

Table 1: Typical RP-HPLC Columns for Peptide Purification

Stationary Phase Particle Size (µm) Pore Size (Å) Typical Use Case
C183, 5, 10100-300General purpose for a wide range of peptides. Good starting point.
C83, 5, 10100-300Less hydrophobic than C18. Useful for highly hydrophobic peptides that are too strongly retained on C18.
C43, 5, 10300Even less hydrophobic. Often used for large, hydrophobic peptides and proteins.
Phenyl3, 5100-300Offers different selectivity due to pi-pi interactions. Can be useful for separating peptides with aromatic residues or when C18/C8 do not provide adequate resolution.

Table 2: Example Gradient Conditions for RP-HPLC Purification

Time (min) % Mobile Phase A (0.1% TFA in Water) % Mobile Phase B (0.1% TFA in Acetonitrile) Gradient Type
Scouting Gradient
0.0955Linear
30.0595Linear
35.0595Hold
35.1955Return to Initial
40.0955Equilibrate
Optimized Gradient (Example for a peptide eluting at ~40% B)
0.07030Linear
40.05050Linear
45.0595Wash
50.0595Hold
50.17030Return to Initial
55.07030Equilibrate

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Apply Acetonitrile Gradient inject->gradient detect UV Detection (214-220 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool neutralize Neutralize (Optional) pool->neutralize evaporate Evaporate Acetonitrile neutralize->evaporate lyophilize Lyophilize evaporate->lyophilize

Caption: RP-HPLC purification workflow for peptides containing (R)-Boc-propargylglycine.

troubleshooting_logic cluster_solutions Potential Solutions start Poor Peak Shape? increase_temp Increase Column Temperature start->increase_temp Yes optimize_gradient Optimize Gradient Slope start->optimize_gradient Yes low_recovery Low Recovery? start->low_recovery No final_product Pure Peptide optimize_gradient->final_product change_solvent Change Organic Solvent change_solvent->final_product change_column Use Less Hydrophobic Column low_recovery->change_solvent Yes low_recovery->change_column Yes

Caption: Troubleshooting logic for common RP-HPLC purification issues.

References

Minimizing racemization of (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize racemization during the activation of (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer (in this case, the R-enantiomer) into an equal mixture of both enantiomers (R and S).[1][2] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, which can dramatically alter the peptide's three-dimensional structure and biological activity. For therapeutic peptides, this can result in reduced efficacy or even adverse effects.

Q2: What are the primary mechanisms of racemization during the activation of N-Boc protected amino acids?

A2: There are two main pathways for racemization during the activation of N-protected amino acids:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[1] The activated carboxyl group of the N-Boc-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1][3]

  • Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1] This is more likely to occur under strongly basic conditions.

Q3: How does the structure of this compound influence its susceptibility to racemization?

A3: While all chiral amino acids are susceptible to racemization during activation, the presence of the electron-withdrawing alkyne group in the side chain of this compound could potentially influence the acidity of the alpha-proton, though specific data on this compound is limited. However, the general principles of racemization for N-Boc protected amino acids apply.

Q4: Which factors have the most significant impact on racemization during the activation step?

A4: Several factors critically influence the extent of racemization:

  • Coupling Reagents: The choice of activating agent is paramount.[2][4]

  • Base: The type, strength, and concentration of the base used can significantly promote racemization.[2][4][5]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[2][6][7]

  • Solvent: The polarity of the solvent can influence racemization rates.[2]

  • Pre-activation Time: Longer times between activation of the amino acid and its reaction with the amine component can lead to increased racemization.[2]

Troubleshooting Guides

Issue 1: High levels of the S-enantiomer detected after coupling.

  • Possible Cause: The chosen activation method is promoting racemization.

  • Troubleshooting Steps:

    • Review your coupling reagent. If you are using a carbodiimide reagent like DCC or DIC alone, this can lead to significant racemization.[3][4]

      • Solution: Always use carbodiimides in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma).[4][8][9] Oxyma is a non-explosive and effective alternative.[4]

    • Evaluate the base being used. Strong bases like triethylamine (TEA) can increase the rate of racemization.[5]

      • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a better choice than TEA.[4] For particularly sensitive couplings, consider using a highly hindered base like 2,4,6-collidine (TMP).[5][6]

    • Check the reaction temperature. Elevated temperatures, especially with microwave-assisted synthesis, can significantly increase racemization.[6][7]

      • Solution: Perform the coupling reaction at a lower temperature. For many standard couplings, 0°C to room temperature is suitable. If using a microwave reactor, consider lowering the temperature to 50°C for sensitive residues.[6]

Issue 2: Inconsistent or poor coupling efficiency when trying to minimize racemization.

  • Possible Cause: The conditions chosen to suppress racemization are too mild for the specific coupling reaction.

  • Troubleshooting Steps:

    • Consider the coupling reagent's activity. While aiming to reduce racemization, the coupling must still proceed efficiently.

      • Solution: For difficult couplings, consider using more potent uronium/aminium-based reagents like HATU, HBTU, or COMU in combination with a suitable base and additive. While these require a base, they often lead to faster coupling times, which can also help to minimize the time the activated amino acid is susceptible to racemization.[4]

    • Optimize the solvent.

      • Solution: While DMF is a common solvent, for some systems, a less polar solvent or a solvent mixture might be beneficial.[2]

Quantitative Data Summary

The following table summarizes the impact of different coupling conditions on the extent of racemization for sensitive amino acids, providing a general guideline for selecting appropriate reagents.

Coupling ReagentAdditiveBaseTemperature (°C)% Racemization (General)
DICNoneDIEA25High
DICHOBtDIEA25Moderate
DICHOBtNMM25Low
DICHOAtNMM25Very Low
DICOxymaNMM25Very Low
HATU-DIEA25Low
HATU-Collidine25Very Low

Note: This table provides a qualitative summary based on established principles in peptide chemistry. Actual racemization levels can vary depending on the specific reactants and conditions.

Experimental Protocols

Protocol 1: Low-Racemization Activation using DIC/Oxyma

This protocol is recommended for standard couplings where minimizing racemization is a primary concern.

  • Dissolve this compound (1 equivalent) and Oxyma (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the solution.

  • Stir the reaction mixture at 0°C for 5-10 minutes for pre-activation.

  • Add the amine component (e.g., the N-terminal deprotected peptide-resin) to the reaction mixture.

  • If the amine component is a salt (e.g., hydrochloride or trifluoroacetate), add a weak, sterically hindered base such as N-methylmorpholine (NMM) (1 equivalent). If the free amine is used, no additional base is necessary.[4]

  • Allow the reaction to warm to room temperature and stir until the coupling is complete (monitor by a suitable method such as the Kaiser test for solid-phase synthesis).

Protocol 2: High-Efficiency Coupling with Minimized Racemization using HATU

This protocol is suitable for more challenging couplings where a faster reaction rate is desired.

  • Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF).

  • Add HATU (1 equivalent) to the solution.

  • Add a sterically hindered base such as 2,4,6-collidine (1.2 equivalents) or N,N-diisopropylethylamine (DIEA) (2 equivalents) to the mixture. The use of collidine is preferred to further minimize racemization.[6]

  • Allow the activation to proceed for 1-2 minutes at room temperature.

  • Add the amine component to the reaction mixture.

  • Stir the reaction at room temperature until completion.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation (Major Pathway) cluster_enolization Direct Enolization (Minor Pathway) R_AA (R)-Amino Acid Activated_Ester Activated Ester R_AA->Activated_Ester Activation (Coupling Reagent) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization (+ Base) S_Peptide (S)-Peptide Oxazolone->S_Peptide Amine Attack R_Peptide (R)-Peptide Oxazolone->R_Peptide Amine Attack R_AA2 (R)-Amino Acid Activated_Ester2 Activated Ester R_AA2->Activated_Ester2 Activation Enolate Enolate (Achiral Intermediate) Activated_Ester2->Enolate α-Proton Abstraction (+ Strong Base) S_Peptide2 (S)-Peptide Enolate->S_Peptide2 Amine Attack + Protonation R_Peptide2 (R)-Peptide Enolate->R_Peptide2 Amine Attack + Protonation Troubleshooting_Workflow Start High Racemization Detected Check_Reagent Review Coupling Reagent Start->Check_Reagent Is_Carbodiimide Using Carbodiimide (e.g., DIC, DCC)? Check_Reagent->Is_Carbodiimide Check_Base Evaluate Base Is_Strong_Base Using Strong Base (e.g., TEA, DIEA)? Check_Base->Is_Strong_Base Check_Temp Assess Temperature Is_High_Temp High Temperature (e.g., > 40°C)? Check_Temp->Is_High_Temp Is_Carbodiimide->Check_Base No Add_Additive Add HOBt, HOAt, or Oxyma Is_Carbodiimide->Add_Additive Yes Add_Additive->Check_Base Is_Strong_Base->Check_Temp No Use_Weaker_Base Switch to NMM or Collidine Is_Strong_Base->Use_Weaker_Base Yes Use_Weaker_Base->Check_Temp Lower_Temp Lower Temperature to 0-25°C Is_High_Temp->Lower_Temp Yes End Racemization Minimized Is_High_Temp->End No Lower_Temp->End

References

Improving the efficiency of incorporating Boc-D-propargylglycine into hydrophobic peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with incorporating N-α-Boc-D-propargylglycine into hydrophobic peptide sequences. Here you will find answers to frequently asked questions and detailed troubleshooting guides to improve the efficiency and success rate of your syntheses.

Frequently Asked Questions (FAQs)

Q1: What is Boc-D-propargylglycine and what are its primary applications in peptide synthesis?

A1: Boc-D-propargylglycine is a non-natural amino acid characterized by a terminal alkyne group (propargyl group) on its side chain and a tert-butyloxycarbonyl (Boc) protecting group on its alpha-amine.[1] Its primary utility comes from the alkyne handle, which is highly reactive in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a key example of "click chemistry". This allows for the precise and efficient attachment of various molecules—such as fluorophores, imaging agents, or drug payloads—to the peptide after synthesis. Additionally, incorporating non-natural amino acids like D-propargylglycine can enhance a peptide's resistance to enzymatic degradation, potentially increasing its in vivo half-life.

Q2: What are the main challenges when incorporating Boc-D-propargylglycine into hydrophobic peptides?

A2: The primary challenge is peptide aggregation during solid-phase peptide synthesis (SPPS).[2][3] This occurs when growing peptide chains, particularly those rich in hydrophobic residues, self-associate through intermolecular hydrogen bonds to form stable β-sheet structures.[2][4] This aggregation can block the N-terminus of the growing peptide chain, leading to poor solvation, incomplete deprotection and coupling reactions, and ultimately, lower yields and purity.[2][4] The inherent hydrophobicity of many sequences requiring Boc-D-propargylglycine exacerbates this issue.

Q3: What are the common signs of poor coupling efficiency or on-resin aggregation?

A3: Several indicators may suggest problems during synthesis:

  • Visual Inspection: The peptide-resin may fail to swell properly or may appear clumped or shrunken.[4][5]

  • Positive Monitoring Tests: A positive Kaiser test (for primary amines) or TNBS test after a coupling step indicates the presence of unreacted free amines, signifying a failed or incomplete reaction.[5] However, in cases of severe aggregation, these tests can yield false negatives because the N-terminus is inaccessible.[2]

  • Analytical Results: Upon cleavage and analysis by mass spectrometry, the presence of deletion sequences (e.g., n-1, n-2) is a clear sign of failed coupling steps. Low yield of the target peptide is also a primary indicator.[5]

Q4: Is the alkyne side chain of propargylglycine stable during standard Boc-SPPS conditions?

A4: Yes, the propargyl group is generally stable under the standard conditions of Boc-SPPS, including repeated treatments with trifluoroacetic acid (TFA) for Boc-deprotection and exposure to common coupling reagents.[6] However, care should be taken during the final cleavage from the resin, especially if using strong acids like hydrogen fluoride (HF) for extended periods, or if other catalysts sensitive to alkynes are employed in subsequent steps.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of Boc-D-propargylglycine.

Issue 1: Low Coupling Efficiency (Positive Kaiser Test after Coupling)

A positive Kaiser test indicates incomplete acylation of the N-terminal amine. This is common with sterically hindered or aggregation-prone sequences.

Potential Cause Recommended Solution Rationale
Peptide Aggregation 1. Switch to a higher polarity solvent system : Use N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO).[4] The "magic mixture" (DCM/DMF/NMP at 1:1:1) is also effective.[3] 2. Add chaotropic salts : Incorporate agents like LiCl or KSCN into the coupling mixture to disrupt hydrogen bonds.[4]Aggregation prevents reagents from accessing the reactive N-terminus. Improved solvation disrupts the intermolecular hydrogen bonds causing the aggregation.[2][4]
Steric Hindrance 1. Use a more potent coupling reagent : Switch from standard carbodiimides (DCC, DIC) to stronger aminium/uronium or phosphonium salt reagents like HATU, HCTU, or PyBOP.[9][10] 2. Increase reaction time and/or temperature : Extend the coupling time to several hours or perform the reaction at an elevated temperature (e.g., 50-75°C), potentially with microwave assistance.[4][5]Bulky side chains on both the incoming amino acid and the C-terminal residue on the resin can slow down the reaction. More reactive reagents and higher energy input can overcome this activation barrier.[10]
Insufficient Reagents 1. Perform a double coupling : After the initial coupling and a wash step, repeat the coupling reaction with a fresh solution of the activated Boc-D-propargylglycine.[5]If the first coupling was only partially successful, a second coupling can drive the reaction to completion.

Issue 2: Severe On-Resin Aggregation

This is indicated by a shrunken resin bed, poor solvent drainage, and consistently failed coupling/deprotection steps.

Potential Cause Recommended Solution Rationale
High Peptide Density on Resin 1. Resynthesize using a low-substitution resin : Choose a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g).[4]Lowering the density of peptide chains on the support increases the distance between them, reducing the likelihood of intermolecular aggregation.[4]
"Difficult" Hydrophobic Sequence 1. Incorporate a backbone-modifying agent : If the sequence allows, introduce a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-7 residues.These derivatives disrupt the formation of regular secondary structures like β-sheets, which are the primary cause of aggregation.
Inefficient Deprotection 1. Modify the deprotection reagent : For Fmoc-based synthesis (if used for other parts of the peptide), adding a stronger base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution can improve deprotection efficiency in aggregated sequences.[4][5]Incomplete deprotection is a common consequence of aggregation. A stronger reagent can help ensure the N-terminus is fully available for the next coupling step.
Comparative Overview of Coupling Reagents for Difficult Sequences

The choice of coupling reagent is critical when dealing with hindered amino acids like Boc-D-propargylglycine within a hydrophobic sequence.

ReagentReagent TypeKey AdvantagesConsiderations
DCC / DIC CarbodiimideInexpensive and widely used.[11][12]Forms insoluble urea byproducts (DCC); moderate activation strength; can cause side reactions like nitrile formation from Asn/Gln.[9][12]
HBTU / TBTU Aminium/Uronium SaltHighly efficient with low racemization, especially with HOBt.[10][11] Byproducts are soluble and easily washed away.[10]Can cause guanidinylation of the N-terminus if excess reagent is used relative to the carboxylic acid.[9]
PyBOP Phosphonium SaltCouples as efficiently as BOP but with less hazardous byproducts.[10][11] Effective for difficult couplings.The byproduct tris-pyrrolidino phosphamide can be difficult to remove in solution-phase synthesis.[10]
HATU / HCTU Aminium/Uronium SaltBased on HOAt and 6-ClOBt, respectively, which are more reactive than HOBt.[9] Excellent for hindered couplings and N-methyl amino acids.[10]More expensive. HATU is highly efficient but, like other aminium salts, requires careful stoichiometry.[9]
COMU Aminium/Uronium SaltIncorporates Oxyma Pure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents.[10] Excellent solubility and efficiency, suitable for microwave SPPS.[10]Newer and may be more costly than traditional reagents.

Experimental Protocols & Workflows

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for addressing coupling issues during the incorporation of Boc-D-propargylglycine.

TroubleshootingWorkflow Start Start: Incorporate Boc-D-propargylglycine Coupling Perform Coupling Reaction (e.g., HATU, 2h) Start->Coupling Wash1 Wash Resin (DMF) Coupling->Wash1 Kaiser Monitor with Kaiser Test Wash1->Kaiser Result Negative (Blue Beads) Coupling Successful Kaiser->Result Test Negative Troubleshoot Positive (Yellow/Brown Beads) Coupling Incomplete Kaiser->Troubleshoot Test Positive Proceed Proceed to Next Cycle Result->Proceed Strategy Apply Troubleshooting Strategy: 1. Change Solvent? 2. Use Microwave? 3. Double Couple? Troubleshoot->Strategy Recouple Re-run Coupling Strategy->Recouple Wash2 Wash Resin (DMF) Recouple->Wash2 ReKaiser Re-test with Kaiser Test Wash2->ReKaiser ReKaiser->Result Test Negative Failure Still Positive: Consider Resynthesis (e.g., with lower-load resin) ReKaiser->Failure Test Positive

Caption: A decision-making workflow for troubleshooting Boc-D-propargylglycine coupling.
Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for incorporating Boc-D-propargylglycine into sequences known or predicted to be difficult.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the N-terminal Boc deprotection using 50% TFA in DCM.[6] Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x).

  • Activation Solution: In a separate vessel, dissolve Boc-D-propargylglycine (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in a minimal volume of DMF.

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for completion.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts. Proceed with the next deprotection/coupling cycle.

Protocol 2: Microwave-Assisted Coupling

Microwave energy can significantly accelerate coupling reactions and help overcome aggregation.

  • Resin Preparation: Prepare the deprotected peptide-resin in the reaction vessel of a microwave peptide synthesizer.

  • Reagent Addition: Add the solution of pre-activated Boc-D-propargylglycine (as described in Protocol 1) to the resin.

  • Microwave Program: Apply microwave power to raise the temperature of the reaction mixture to 75°C and hold for 5-10 minutes.[5]

  • Cooling and Washing: Allow the vessel to cool to room temperature. Drain and wash the resin thoroughly with DMF (5x).

  • Monitoring: Perform a Kaiser test to confirm complete coupling. If the test is positive, a second microwave-assisted coupling may be necessary.

General SPPS Workflow Diagram

This diagram illustrates the key stages of Boc-based solid-phase peptide synthesis.

SPPS_Workflow start Start: Solid Support (Resin) swell 1. Swell Resin (e.g., in DMF) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect neutralize 3. Neutralization & Wash (DIPEA, DMF, DCM) deprotect->neutralize couple 4. Amino Acid Coupling (Activated AA + Resin) neutralize->couple wash 5. Wash (Remove excess reagents) couple->wash repeat Repeat Steps 2-5 for each amino acid wash->repeat repeat->deprotect Next Cycle cleave Final Cleavage & Global Deprotection (e.g., HF or TFMSA) repeat->cleave Sequence Complete purify Purification (e.g., RP-HPLC) cleave->purify end Final Peptide Product purify->end

Caption: General workflow for Boc-chemistry solid-phase peptide synthesis (SPPS).

References

Addressing challenges in the large-scale synthesis of peptides with (R)-Boc-propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the large-scale synthesis of peptides containing (R)-Boc-propargylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the large-scale synthesis of peptides containing (R)-Boc-propargylglycine?

A1: The primary challenges in the large-scale synthesis of peptides with (R)-Boc-propargylglycine include potential side reactions involving the alkyne group, difficulties in achieving high coupling efficiency due to steric hindrance, and challenges in purification due to the unique chemical properties of the propargyl group.[1][2][3][4] Additionally, peptide aggregation can be a concern, especially in hydrophobic sequences.[2][4]

Q2: Is (R)-Boc-propargylglycine considered a "difficult" amino acid to incorporate?

A2: Yes, due to its unnatural side chain and steric bulk, (R)-Boc-propargylglycine can be considered a "difficult" amino acid to couple, often requiring optimized coupling conditions and more reactive coupling reagents to achieve high yields.[4][5]

Q3: What is the primary application of incorporating (R)-propargylglycine into peptides?

A3: (R)-propargylglycine serves as a versatile chemical handle.[6][7] Its terminal alkyne group is particularly useful for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the precise attachment of molecules like imaging agents, drugs, or polyethylene glycol (PEG) chains.[6][8]

Q4: Can the alkyne group of propargylglycine react with common reagents used in solid-phase peptide synthesis (SPPS)?

A4: While the alkyne group is relatively stable, potential side reactions can occur under certain conditions. Strong bases or nucleophiles can react with the terminal alkyne. Careful selection of reagents and reaction conditions is necessary to minimize these unwanted reactions.[1][3]

Q5: Are there any specific safety precautions to consider when working with (R)-Boc-propargylglycine?

A5: Standard laboratory safety protocols for handling chemical reagents should be followed. While (R)-Boc-propargylglycine itself is not exceptionally hazardous, some reagents used in peptide synthesis, such as trifluoroacetic acid (TFA) for cleavage, are corrosive and require handling in a fume hood with appropriate personal protective equipment.[9][10]

Troubleshooting Guide

Issue: Low Coupling Efficiency of (R)-Boc-propargylglycine

Q: My coupling reaction with (R)-Boc-propargylglycine is incomplete, as indicated by a positive Kaiser test. What steps can I take to improve the yield?

A: Low coupling efficiency is a common issue. Here are several strategies to address it:

  • Choice of Coupling Reagent: Switch to a more reactive coupling reagent. Uronium/aminium-based reagents like HATU, HBTU, or HCTU are generally more effective than carbodiimides like DIC for sterically hindered amino acids.[11][12][13] Phosphonium salt reagents like PyBOP or PyAOP are also highly effective.[11][12][13]

  • Double Coupling: Perform a second coupling step immediately after the first without an intervening deprotection step. This can often drive the reaction to completion.

  • Increased Equivalents and Reaction Time: Increase the equivalents of the amino acid and coupling reagents (from 3-5 equivalents to 5-10 equivalents) and extend the reaction time (from 1-2 hours to 4-6 hours or even overnight).

  • Elevated Temperature: Gently heating the reaction vessel (e.g., to 35-40°C) can improve coupling kinetics. However, this should be done cautiously as it can also increase the risk of side reactions, including racemization.

  • Solvent Choice: Ensure that the solvent system effectively swells the resin and solubilizes the reagents. N-Methyl-2-pyrrolidone (NMP) is often a better solvent than dimethylformamide (DMF) for difficult couplings due to its superior solvating properties.[5][14]

Issue: Unexpected Side Products Detected by Mass Spectrometry

Q: I am observing unexpected masses in my crude product after cleavage. What are the likely side reactions involving (R)-Boc-propargylglycine?

A: Several side reactions can occur:

  • Reaction with Scavengers: During cleavage with TFA, scavengers like triisopropylsilane (TIS) are used to protect sensitive residues. The terminal alkyne of propargylglycine can potentially react with these scavengers. Optimizing the scavenger cocktail is important.

  • Base-Catalyzed Side Reactions: Exposure to strong bases during synthesis can lead to side reactions of the alkyne group. Ensure complete neutralization after deprotection without using an excessive amount of base.

  • Modification during Cleavage: The highly acidic conditions of cleavage can sometimes lead to modifications of the peptide. Ensure the cleavage time is not excessively long.

  • Aspartimide Formation: If your sequence contains Asp-Gly or Asp-Ser motifs, aspartimide formation can be a significant side reaction, leading to a mass decrease of 18 Da.[2][9]

Issue: Difficulty in Purifying the Propargylglycine-Containing Peptide

Q: The purification of my crude peptide by reverse-phase HPLC is proving difficult, with poor peak shape and co-eluting impurities.

A: Purification of peptides, especially those with unnatural amino acids, can be challenging.[15][16] Consider the following:

  • Optimize HPLC Conditions:

    • Mobile Phase Modifier: Trifluoroacetic acid (TFA) is standard, but if you experience poor peak shape, consider using a different ion-pairing agent like formic acid.

    • Gradient: A shallower gradient around the elution point of your target peptide can improve separation from closely eluting impurities.

    • Column Chemistry: Standard C18 columns are widely used, but for some peptides, a C8 or a phenyl-hexyl stationary phase might provide better selectivity.[17]

  • Alternative Purification Techniques: If RP-HPLC is insufficient, consider orthogonal purification methods like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) as a preliminary or secondary purification step.[16]

  • Solubility Issues: Poor solubility of the crude peptide can lead to purification problems. Ensure the peptide is fully dissolved in the initial mobile phase before injection. Adding a small amount of organic solvent like acetonitrile or isopropanol to the sample can sometimes help.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentTypical Equivalents (AA:Reagent:Base)Typical Coupling TimeRelative Efficiency for Hindered ResiduesPotential for Racemization
DIC/HOBt 3:3:62 - 4 hoursModerateLow
HBTU/DIPEA 3:3:61 - 2 hoursHighLow
HATU/DIPEA 3:3:630 - 60 minVery HighVery Low
PyBOP/DIPEA 3:3:61 - 2 hoursHighLow

Data presented is illustrative for sterically hindered amino acids and should be optimized for specific sequences.

Table 2: Common Side Products and Their Mass Changes

Side ReactionDescriptionMass Change (Da)
Deletion Sequence Failure to couple an amino acid- Mass of the missing amino acid
Truncation Incomplete synthesisVaries
Aspartimide Formation Cyclization of aspartic acid-18
Diketopiperazine Formation Cyclization of the N-terminal dipeptide-
Oxidation of Met or Cys Addition of one or more oxygen atoms+16 per oxygen

Detailed Experimental Protocols

Protocol 1: Manual Coupling of (R)-Boc-propargylglycine

  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes before the first deprotection step.

  • Boc Deprotection: Treat the resin with 50% TFA in dichloromethane (DCM) for 2 x 15 minutes.[9]

  • Washes: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (5x).

  • Neutralization: Neutralize the resin with 10% DIPEA in DMF for 2 x 5 minutes. Wash again with DMF (3x).

  • Pre-activation: In a separate vessel, dissolve (R)-Boc-propargylglycine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate for 2-4 hours at room temperature.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for completion. If the test is positive (blue beads), consider a second coupling.

  • Washes: Wash the resin with DMF (5x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5 v/v/v). Use approximately 10 mL of cocktail per gram of resin.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Collection and Drying: Centrifuge the precipitated peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Mandatory Visualizations

experimental_workflow start Start: Swell Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Wash & Neutralize deprotection->wash1 coupling Couple (R)-Boc-Pra-OH (HATU/DIPEA) wash1->coupling monitor Monitor Coupling (Kaiser Test) coupling->monitor wash2 Wash monitor->wash2 repeat Repeat for next AA wash2->repeat final_deprotection Final Boc Deprotection wash2->final_deprotection Final AA repeat->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitate in Ether cleavage->precipitation purification Purify by HPLC precipitation->purification end_node End: Lyophilize Pure Peptide purification->end_node

Caption: Experimental workflow for peptide synthesis with (R)-Boc-propargylglycine.

troubleshooting_workflow start Low Coupling Efficiency (Positive Kaiser Test) q1 Is this the first attempt with this sequence? start->q1 a1_yes Double couple the residue q1->a1_yes Yes a1_no Proceed to next optimization q1->a1_no No q2 Using DIC/HOBt? a1_yes->q2 a1_no->q2 a2_yes Switch to HATU or PyBOP q2->a2_yes Yes a2_no Proceed to next optimization q2->a2_no No q3 Using standard reaction time? a2_yes->q3 a2_no->q3 a3_yes Increase coupling time to 4-6 hours q3->a3_yes Yes a3_no Proceed to next optimization q3->a3_no No q4 Using 3-5 equivalents? a3_yes->q4 a3_no->q4 a4_yes Increase equivalents to 5-10 q4->a4_yes Yes a4_no Consider resynthesis with different strategy q4->a4_no No end_node Re-evaluate synthesis strategy a4_yes->end_node a4_no->end_node

Caption: Troubleshooting decision tree for low coupling efficiency.

side_reactions cluster_synthesis During Synthesis cluster_cleavage During Cleavage (TFA) peptide Peptide Chain with Propargylglycine incomplete_coupling Incomplete Coupling (Deletion Sequence) peptide->incomplete_coupling base_reaction Base-catalyzed Alkyne Reaction peptide->base_reaction scavenger_addition Reaction with Scavengers (e.g., TIS) peptide->scavenger_addition aspartimide Aspartimide Formation peptide->aspartimide

References

Strategies to avoid diketopiperazine formation with N-terminal propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding diketopiperazine (DKP) formation during the synthesis of peptides containing N-terminal propargylglycine.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern with N-terminal propargylglycine?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs in dipeptides, leading to the formation of a stable six-membered ring.[1] This results in the cleavage of the dipeptide from the resin during solid-phase peptide synthesis (SPPS), significantly reducing the yield of the desired full-length peptide. While proline is notoriously prone to inducing DKP formation, any N-terminal amino acid can be susceptible under certain conditions. With N-terminal propargylglycine, the free amino group of the propargylglycine residue can attack the carbonyl group of the second amino acid, leading to the formation of a DKP.

Q2: Which factors promote DKP formation during peptide synthesis?

A2: Several factors can increase the likelihood of DKP formation:

  • Peptide Sequence: Dipeptides with a small, unhindered amino acid at the N-terminus followed by an amino acid that can readily adopt a cis-amide bond conformation (like proline) are particularly susceptible.[2]

  • Fmoc Deprotection Conditions: The use of strong bases, such as 20% piperidine in DMF, for Fmoc group removal can catalyze DKP formation.[2]

  • Temperature: Elevated temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.[2]

  • pH: Basic conditions favor the intramolecular cyclization reaction.[2] The unprotonated N-terminal amino group is more reactive.[3]

  • Resin Type: Resins with less sterically hindered linkers are more prone to DKP formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of the final peptide with a significant amount of a small molecule byproduct. High rate of DKP formation at the dipeptide stage (Propargylglycine-Xaa).1. Modify Fmoc-Deprotection Conditions: Switch from the standard 20% piperidine in DMF to a milder deprotection cocktail such as 2% DBU/5% piperazine in NMP.[1] 2. Lower the Temperature: Perform the deprotection and coupling steps at a reduced temperature (e.g., 0-5 °C) to slow down the rate of cyclization.[2] 3. Use a Sterically Hindered Resin: Employ a 2-chlorotrityl chloride (2-CTC) resin, as its bulky linker can sterically hinder the intramolecular attack leading to DKP formation.[4]
Inconsistent yields, especially when scaling up the synthesis. Variability in the duration of the free N-terminal amine exposure after deprotection.1. Couple a Pre-formed Dipeptide: Synthesize the Fmoc-Propargylglycine-Xaa-OH dipeptide separately in solution and then couple it to the resin-bound amino acid. This bypasses the vulnerable dipeptide stage on the solid support.[2] 2. Minimize Time Between Deprotection and Coupling: Ensure that the coupling of the third amino acid is performed immediately after the deprotection and washing steps to minimize the time the reactive N-terminal amine is exposed.
DKP formation is still observed even with modified deprotection conditions. The specific dipeptide sequence (Propargylglycine-Xaa) is highly prone to cyclization. The choice of coupling reagent may not be optimal for suppressing this side reaction.1. Optimize Coupling Reagents: Use coupling reagents known to suppress side reactions. Consider using HATU or HCTU in the presence of a non-nucleophilic base like DIPEA. The addition of additives like Oxyma can also be beneficial. 2. Simultaneous Deprotection and Coupling: In some cases, a simultaneous deprotection-coupling procedure can be employed where the incoming activated amino acid traps the newly formed free amine before it can cyclize.[5]

Quantitative Data Summary

The following table summarizes the impact of different Fmoc deprotection conditions on DKP formation. While this data is not specific to N-terminal propargylglycine, it illustrates the significant effect of the deprotection cocktail on minimizing this side reaction.

Fmoc-Deprotection Reagent Solvent Observed DKP Formation (%) Reference
20% PiperidineDMF13.8[1]
5% PiperidineDMF12.2[1]
5% PiperazineDMF< 4.0[1]
5% PiperazineNMP< 4.0[1]
2% DBU, 5% PiperazineNMPSignificantly reduced vs. 20% Piperidine/DMF[1]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS with Potential for DKP Formation
  • Resin Swelling: Swell the resin (e.g., Wang resin) in DMF for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol (e.g., DIC/Oxyma in DMF).

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling (Propargylglycine): Couple Fmoc-Propargylglycine-OH using a standard coupling protocol.

  • Fmoc Deprotection (Critical Step): Repeat the standard Fmoc deprotection as in step 3.

  • Third Amino Acid Coupling: Proceed with the coupling of the third amino acid.

  • Cleavage and Analysis: Cleave the peptide from a small sample of resin and analyze by HPLC and mass spectrometry to quantify DKP formation.

Protocol 2: Optimized Fmoc-SPPS to Minimize DKP Formation
  • Resin Selection and Swelling: Use 2-chlorotrityl chloride (2-CTC) resin. Swell in DCM, then wash with DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the 2-CTC resin.

  • Fmoc Deprotection (Standard): Perform the initial deprotection using standard conditions (20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling (Propargylglycine): Couple Fmoc-Propargylglycine-OH.

  • Fmoc Deprotection (Optimized): Prepare a solution of 2% DBU and 5% piperazine in NMP.[1] Treat the resin with this solution for 5 minutes, drain, and repeat with a fresh solution for 10 minutes.

  • Washing: Wash the resin thoroughly with NMP.

  • Third Amino Acid Coupling: Immediately proceed with the coupling of the third amino acid.

  • Cleavage and Analysis: Cleave the peptide and analyze as in Protocol 1 to confirm the reduction in DKP formation.

Visualizing the Process

DKP_Formation_Mechanism Mechanism of Diketopiperazine (DKP) Formation Resin Resin-Bound Dipeptide (H₂N-Propargylglycine-CO-NH-Xaa-CO-Resin) TransitionState Intramolecular Nucleophilic Attack (N-terminus attacks carbonyl) Resin->TransitionState Base Catalysis (e.g., Piperidine) DKP Diketopiperazine (Cyclic Dipeptide) TransitionState->DKP Cyclization & Cleavage CleavedPeptide Truncated Peptide-Resin (H-Resin) TransitionState->CleavedPeptide

Caption: Mechanism of Diketopiperazine (DKP) Formation.

DKP_Prevention_Workflow Workflow to Avoid DKP Formation Start Start: Dipeptide Synthesis Stage (Propargylglycine-Xaa-Resin) CheckDKP High Risk of DKP? Start->CheckDKP StandardSPPS Standard SPPS Protocol CheckDKP->StandardSPPS No OptimizedSPPS Implement Optimized Protocol CheckDKP->OptimizedSPPS Yes ContinueSPPS Continue Peptide Elongation StandardSPPS->ContinueSPPS Strategy1 1. Milder Deprotection (2% DBU / 5% Piperazine in NMP) OptimizedSPPS->Strategy1 Strategy2 2. Lower Temperature (0-5 °C) OptimizedSPPS->Strategy2 Strategy3 3. Use 2-CTC Resin OptimizedSPPS->Strategy3 Strategy4 4. Couple Pre-formed Dipeptide OptimizedSPPS->Strategy4 Strategy1->ContinueSPPS Strategy2->ContinueSPPS Strategy3->ContinueSPPS Strategy4->ContinueSPPS

Caption: Decision workflow for preventing DKP formation.

References

Technical Support Center: Removal of Copper Catalysts from Peptide-Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from peptide-click chemistry (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing copper catalysts from peptide-click chemistry reactions?

A1: The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the reaction mixture is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride. These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1]

  • Scavenger Resins: These are solid-supported materials with functional groups (e.g., thiourea, iminodiacetic acid) that have a high affinity for copper. The resin is stirred with the reaction mixture and then filtered off, selectively removing the copper.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used to either retain the peptide while allowing copper to pass through or retain the copper while the peptide is eluted.

  • Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like Celite, silica gel, or alumina, which can adsorb the copper catalyst.[2]

  • Dialysis: For larger peptides and biomolecules, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[2]

Q2: My peptide solution is still blue or green after purification. What does this indicate and what should I do?

A2: A persistent blue or green color in your product is a strong indication of residual copper contamination.[2] This can happen due to incomplete removal or if your peptide itself chelates copper. To resolve this, you can repeat the purification step, try a different method, or use a combination of methods. For instance, an EDTA wash followed by filtration through a silica gel plug is often more effective.[1]

Q3: How do I choose the best copper removal method for my specific peptide?

A3: The optimal method depends on several factors, including the properties of your peptide (solubility, stability), the scale of the reaction, and the required purity level. For organic-soluble small peptides, aqueous washes or filtration may be sufficient. For sensitive biomolecules or when very low residual copper is required, scavenger resins or a combination of methods is recommended.

Q4: Can the triazole ring formed during the click reaction interfere with copper removal?

A4: Yes, the nitrogen atoms in the triazole ring can coordinate with copper ions, making the copper more difficult to remove. In such cases, using a strong chelating agent like EDTA is recommended, and multiple washes or a combination of removal methods may be necessary to ensure complete removal.[1]

Q5: Is it possible to avoid the copper removal step altogether?

A5: Yes, copper-free click chemistry, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), utilizes strained cyclooctynes that react with azides without the need for a copper catalyst. This eliminates the need for a copper removal step and is particularly useful for in vivo applications where copper toxicity is a concern.[1][3]

Troubleshooting Guides

Problem 1: High Levels of Residual Copper Detected After Purification
Possible CauseTroubleshooting Step
Incomplete complexation with chelating agent (e.g., EDTA). Increase the molar excess of the chelating agent relative to the copper catalyst. Ensure the pH of the chelating solution is optimal (e.g., pH 8 for EDTA). Perform multiple washes.[1]
The peptide itself is chelating the copper. Use a stronger chelating agent or a combination of methods. Consider using a solid-phase scavenger resin with a very high affinity for copper.[1]
Inefficient separation of the copper-chelate complex. If using size exclusion chromatography (SEC), ensure the column has the appropriate fractionation range. For tangential flow filtration (TFF), select a membrane with a molecular weight cut-off (MWCO) significantly smaller than your peptide.[1]
Scavenger resin was not effective. Increase the amount of scavenger resin used. Increase the incubation time with the resin. Ensure the solvent is compatible with the resin.
Problem 2: Low Peptide Yield After Copper Removal
Possible CauseTroubleshooting Step
Peptide is partially water-soluble and is lost in the aqueous phase during washing. For organic-soluble peptides, use brine (saturated NaCl solution) to wash the organic layer, which can reduce the solubility of the organic product in the aqueous phase. For water-soluble peptides, consider using scavenger resins or dialysis instead of aqueous washes.
Non-specific binding of the peptide to the purification media (e.g., SPE cartridge, resin). For SPE, ensure the buffer contains sufficient salt (e.g., 150 mM NaCl) to minimize ionic interactions. For scavenger resins, check the manufacturer's instructions for potential non-specific binding and blocking agents.
Peptide precipitation or aggregation during the removal process. Optimize buffer conditions (pH, ionic strength) to maintain peptide stability. Consider adding stabilizing excipients. Work at a lower peptide concentration if possible.
Incomplete elution from solid support. If using SPE or filtration through silica/alumina, elute with a more polar or stronger solvent system to ensure complete recovery of the peptide.

Quantitative Data on Copper Removal Methods

The following table summarizes the typical efficiency and peptide recovery for common copper removal techniques. Note that actual results will vary depending on the specific peptide, reaction conditions, and experimental setup.

MethodTypical Copper Removal EfficiencyTypical Peptide Recovery Yield
Chelation (EDTA) + Aqueous Wash >95%>90%
Scavenger Resin (e.g., SiliaMetS Thiourea) >98% (to <5 ppm)[4]High
Solid-Phase Extraction (SPE) >99%>85%
Dialysis (with EDTA) >95%>90%
Filtration over Alumina/Silica 75-90%Variable, potential for loss

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA Solution

This protocol is suitable for peptides soluble in organic solvents.

  • Reaction Quench: Once the click reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt, adjusted to pH 8.

  • Extraction: Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. The aqueous layer may turn blue or green as it complexes with the copper.

  • Separation: Drain the aqueous layer.

  • Repeat: Repeat the washing step 2-3 times with fresh EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the peptide.

Protocol 2: Removal using a Scavenger Resin

This protocol is suitable for both organic- and water-soluble peptides.

  • Resin Selection: Choose a scavenger resin with high affinity for copper (e.g., thiourea- or iminodiacetic acid-based resins).

  • Resin Addition: Add the scavenger resin to the crude reaction mixture. A typical loading is 3-5 equivalents relative to the copper catalyst.

  • Incubation: Stir the suspension at room temperature. The optimal time can range from 1 to 16 hours and may need to be determined empirically.

  • Filtration: Filter the mixture to remove the resin. A simple gravity filtration or filtration through a syringe filter with a frit is usually sufficient.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the peptide.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

Protocol 3: Solid-Phase Extraction (SPE) for Copper Removal

This protocol is suitable for desalting and removing copper from peptide samples.

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) with an appropriate bed mass for your sample size.

  • Conditioning: Condition the cartridge by passing through 1-2 column volumes of methanol or acetonitrile.

  • Equilibration: Equilibrate the cartridge by passing through 2-3 column volumes of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid (TFA) in water).

  • Sample Loading: Acidify the peptide sample with TFA to a pH < 3. Load the sample onto the cartridge. The peptide will bind to the stationary phase, while the more polar copper salts will have a lower affinity.

  • Washing: Wash the cartridge with 2-3 column volumes of the equilibration buffer to remove any remaining copper and other salts.

  • Elution: Elute the purified peptide with a solution containing a higher concentration of organic solvent (e.g., 50-80% acetonitrile in 0.1% TFA).

  • Concentration: Concentrate the eluted fraction, typically by lyophilization or vacuum centrifugation.

Visualizations

Experimental Workflow for Copper Removal

experimental_workflow cluster_reaction Peptide-Click Reaction cluster_purification Copper Removal cluster_analysis Analysis Crude Reaction Mixture Crude Reaction Mixture Aqueous Wash (EDTA) Aqueous Wash (EDTA) Crude Reaction Mixture->Aqueous Wash (EDTA) Scavenger Resin Scavenger Resin Crude Reaction Mixture->Scavenger Resin Solid-Phase Extraction Solid-Phase Extraction Crude Reaction Mixture->Solid-Phase Extraction Purified Peptide Purified Peptide Aqueous Wash (EDTA)->Purified Peptide Scavenger Resin->Purified Peptide Solid-Phase Extraction->Purified Peptide troubleshooting_low_yield Low Peptide Yield Low Peptide Yield Aqueous Wash Method? Aqueous Wash Method? Low Peptide Yield->Aqueous Wash Method? Water-Soluble Peptide? Water-Soluble Peptide? Aqueous Wash Method?->Water-Soluble Peptide? Yes Check for Precipitation Check for Precipitation Aqueous Wash Method?->Check for Precipitation No Water-Soluble Peptide?->Check for Precipitation No Use Scavenger Resin/Dialysis Use Scavenger Resin/Dialysis Water-Soluble Peptide?->Use Scavenger Resin/Dialysis Yes Optimize Buffer Optimize Buffer Check for Precipitation->Optimize Buffer Yes Non-Specific Binding? Non-Specific Binding? Check for Precipitation->Non-Specific Binding? No Modify Buffer/Support Modify Buffer/Support Non-Specific Binding?->Modify Buffer/Support Yes

References

Impact of steric hindrance on Boc-D-propargylglycine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the steric hindrance of Boc-D-propargylglycine in coupling reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with Boc-D-propargylglycine challenging?

The primary challenge stems from steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the propargyl side chain, can physically obstruct the approach of the coupling reagents and the amine nucleophile to the carboxylic acid, slowing down the reaction rate and potentially leading to incomplete coupling.[1]

Q2: What are the most common issues encountered during the coupling of Boc-D-propargylglycine?

The most common issues are low yields, incomplete reactions, and the need for extended reaction times. These are primarily due to the steric bulk of the molecule. Monitoring the reaction is crucial to determine the extent of completion.[2]

Q3: Which coupling reagents are recommended for sterically hindered amino acids like Boc-D-propargylglycine?

For sterically hindered couplings, more powerful onium salt-based reagents are generally recommended.[2] HATU is often considered superior to HBTU for such reactions as it forms a more reactive OAt-ester intermediate, which can better overcome the steric barrier.[3][4] Carbodiimide reagents like DCC or EDC can also be used, but often require additives like HOBt or OxymaPure to enhance their efficiency and reduce the risk of side reactions.[2]

Q4: Can I just increase the reaction time and temperature to improve the yield?

Increasing the reaction time and temperature can help overcome the activation energy barrier imposed by steric hindrance.[2] However, this should be done cautiously. Prolonged reaction times and elevated temperatures can increase the risk of side reactions, including racemization of the chiral center.[4][5] It is crucial to find an optimal balance for your specific system.

Q5: What is "double coupling" and when should I use it?

Double coupling is a technique where, after the initial coupling reaction, the resin is washed and the coupling procedure is repeated with a fresh solution of the activated amino acid.[2] This is a useful strategy when a monitoring test, such as the Kaiser test, indicates that the initial coupling was incomplete.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield (Positive Kaiser Test) - Insufficiently reactive coupling reagent: Standard reagents may not be effective for the sterically hindered Boc-D-propargylglycine. - Steric Hindrance: The bulky Boc group and propargyl side chain are impeding the reaction. - Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, limiting reagent access.- Optimize Coupling Reagent: Switch to a more potent onium salt-based reagent like HATU or HCTU.[2][6] If using a carbodiimide, include an additive like HOBt or OxymaPure.[2] - Increase Reagent Excess: Use a higher excess (2-4 equivalents) of Boc-D-propargylglycine and the coupling reagent.[7] - Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[2] - Increase Temperature: Moderately increase the reaction temperature (e.g., to 30-40°C), but monitor for racemization.[2] - Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[2][3]
Presence of Side Products - Racemization: Loss of stereochemical integrity due to harsh reaction conditions. - Guanidinylation: Uronium-based reagents like HBTU or HATU can sometimes react with the free amine to form a guanidinium byproduct, especially if used in excess.[8]- Minimize Racemization: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[5] Add a racemization suppressant like HOBt or HOAt.[5] Consider running the reaction at a lower temperature initially (e.g., 0°C).[2] - Avoid Excess Uronium Reagent: Use the appropriate stoichiometry for your coupling reagent. Do not use a large excess of HATU or HBTU.[6]
Difficulty in Purification - Incomplete reaction: The presence of unreacted starting materials complicates purification. - Byproducts from coupling reagents: For example, dicyclohexylurea (DCU) from DCC can be difficult to remove if it doesn't fully precipitate.- Ensure Complete Coupling: Use the troubleshooting steps above to drive the reaction to completion. - Choose Appropriate Reagents: Consider using a water-soluble carbodiimide like EDC to simplify byproduct removal during aqueous workup.[9]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids *

Coupling Reagent Relative Reactivity Advantages Disadvantages Typical Reaction Time (Hindered Coupling)
HATU Very HighFaster reaction times, lower risk of racemization compared to HBTU.[3][4]Higher cost.30-60 minutes[9]
HBTU HighEffective for many hindered couplings, lower cost than HATU.Slower than HATU, may require double coupling for very difficult cases.[3]2-4 hours[3]
PyBOP HighByproducts are less hazardous than those from BOP.[6]1-3 hours
DIC/HOBt ModerateCost-effective.Slower reaction times, potential for side reactions.4-12 hours[9]
EDC/HOBt ModerateWater-soluble byproducts are easily removed.Slower reaction times.4-12 hours[5]

*Data is based on studies of sterically hindered amino acids like Fmoc-Aib-OH and may serve as a proxy for the behavior of Boc-D-propargylglycine.[3]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Boc-D-propargylglycine Coupling using HATU

This protocol outlines a standard manual cycle for the incorporation of Boc-D-propargylglycine into a peptide sequence on a solid support.

  • Resin Swelling: Swell the resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (DCM) for 30 minutes.[9]

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[9]

    • Drain the TFA solution.

  • Washes: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x) to remove residual TFA.[2]

  • Neutralization:

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF to the resin.

    • Agitate for 2 minutes and drain. Repeat once.

  • Coupling:

    • In a separate vessel, pre-activate Boc-D-propargylglycine (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.[9]

    • Add DIPEA (6-8 equivalents) to the amino acid solution.[9]

    • Allow the mixture to pre-activate for 2-5 minutes.[9]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 30-60 minutes.[9]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[2] If the test is positive, indicating an incomplete reaction, a second coupling may be necessary.

  • Washes: Wash the resin with DMF (3x) and DCM (3x).[2]

  • Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Boc-D-propargylglycine Coupling using DIC/HOBt

This protocol provides an alternative coupling method using a carbodiimide-based approach.

  • Resin Preparation and Deprotection: Follow steps 1-4 from Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve Boc-D-propargylglycine (5 equivalents) and HOBt (5.5 equivalents) in a minimal volume of DMF.[9]

    • Add the amino acid/HOBt solution to the resin suspension.

    • Add DIC (5.5 equivalents) to the mixture.[9]

    • Shake the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test. Due to the lower reactivity of this system, longer reaction times (4-12 hours) may be required.[9]

  • Washes: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

Visualizations

G Workflow for Troubleshooting Low Coupling Yield start Low Coupling Yield (Positive Kaiser Test) reagent Switch to More Potent Coupling Reagent (e.g., HATU) start->reagent recheck1 Re-run Coupling & Monitor reagent->recheck1 time_temp Increase Reaction Time and/or Temperature recheck1->time_temp Failure success Coupling Successful (Negative Kaiser Test) recheck1->success Success recheck2 Re-run Coupling & Monitor time_temp->recheck2 double_couple Perform Double Coupling recheck2->double_couple Failure recheck2->success Success recheck3 Re-run Coupling & Monitor double_couple->recheck3 recheck3->success Success fail Consult Further (Consider Aggregation Issues) recheck3->fail Failure

Caption: Troubleshooting workflow for low coupling yield.

G General SPPS Workflow for Boc-D-propargylglycine cluster_cycle Iterative Cycle deprotection Boc Deprotection (TFA in DCM) wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (DIPEA in DMF) wash1->neutralization coupling Coupling with Activated Boc-D-propargylglycine neutralization->coupling monitoring Monitor with Kaiser Test coupling->monitoring wash2 Wash (DMF, DCM) wash2->deprotection Next Amino Acid cleavage Final Cleavage from Resin wash2->cleavage Final Amino Acid monitoring->wash2 start Start with Resin start->deprotection

Caption: Solid-phase peptide synthesis (SPPS) cycle.

References

Technical Support Center: Boc Deprotection & Side-Chain Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) protecting group. A primary focus is on the use of scavengers to prevent unwanted side-chain modifications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This carbocation is a potent electrophile and can alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[1][2][3]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][3] Additionally, methionine is susceptible to oxidation to methionine sulfoxide.[1][3][5]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to the formation of S-tert-butylated Cys residues.[1][2][6]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated by the tert-butyl cation.[1][3]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][2][3] They are typically nucleophilic compounds that react with the carbocation at a faster rate than the sensitive residues of the substrate, thereby preventing it from causing unwanted side reactions.[1][2][3]

Q4: What are the signs of incomplete Boc deprotection?

A4: Incomplete Boc deprotection can occur due to insufficient acid concentration, short reaction times, or low temperatures.[1][7] Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS and the presence of the starting material.[1][7] In solid-phase peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1]

Q5: My peptide contains multiple Arg(Boc) residues and deprotection is incomplete. What should I do?

A5: Peptides with multiple arginine residues often require extended deprotection times or stronger cleavage conditions.[8] It is recommended to increase the reaction time to over 4 hours, and in some cases, up to 12 hours may be necessary.[8] If extending the time is not sufficient, the peptide can be precipitated, washed, and subjected to a second cleavage treatment with a fresh cocktail.[8] Monitoring the deprotection progress via HPLC is a useful strategy to determine the optimal cleavage time.[8]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, often with a mass increase of +56 Da.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[9][10] A mass increase of 56 Da is a characteristic sign of tert-butylation.[9][10]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[9][11] The choice of scavenger depends on the specific residues present in your compound. For tryptophan-containing compounds, use scavengers like triethylsilane (TES) or triisopropylsilane (TIS).[9][11] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[9][11] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[9][11]

Issue 2: My peptide containing Methionine shows a +16 Da mass shift.

  • Possible Cause: Oxidation of the methionine side chain to methionine sulfoxide.[3] This can occur during cleavage, especially if reagents are not fresh or the reaction is exposed to air.

  • Solution: Add reducing agents like dimethyl sulfide (DMS) or ammonium iodide to the cleavage cocktail.[2][5] Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.

Issue 3: Incomplete deprotection despite standard conditions.

  • Possible Cause 1: Insufficient acid strength or concentration. [2][7]

    • Solution: Ensure you are using a sufficient excess of acid. For TFA, a concentration of 25-50% in DCM is a good starting point, but some substrates may require neat TFA.[4][12] For more resistant groups, 4M HCl in dioxane can be a stronger alternative.[1][2]

  • Possible Cause 2: Insufficient reaction time or temperature. [2]

    • Solution: Extend the reaction time and monitor progress by TLC or LC-MS.[2] Most deprotections are performed at room temperature, but gentle warming (e.g., to 40°C) can sometimes be beneficial, though it may also increase side product formation if scavengers are not used.[2][12]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine. [2]

    • Solution: A combination of a stronger acid, longer reaction time, and slightly elevated temperature may be necessary.[2] Under these more forcing conditions, the use of an effective scavenger cocktail is crucial.[2]

  • Possible Cause 4 (Solid-Phase Synthesis): Poor resin swelling. [3][7]

    • Solution: Ensure the resin is properly swelled in the reaction solvent before adding the deprotection reagent to allow for efficient access of the acid to the peptide chains.[7]

Data Presentation: Scavenger Efficiency

The following table summarizes the effectiveness of different scavengers and scavenger cocktails in preventing common side reactions.

Scavenger / CocktailTypical Concentration (v/v)Primary Purpose & Key FeaturesReference(s)
Individual Scavengers
Triisopropylsilane (TIS)2.5 - 5%Highly effective carbocation scavenger, particularly for protecting tryptophan. Reduces the tert-butyl cation to isobutane.[1][3]
Triethylsilane (TES)5 - 10%Effective at reducing the tert-butyl cation to isobutane.[1]
Water1 - 5%General carbocation scavenger, forms tert-butanol.[1]
Thioanisole5 - 10%Carbocation scavenger, particularly effective in preventing S-alkylation of Met. Avoid if the peptide contains tryptophan, as its cation adducts can alkylate the indole ring.[1][9][12]
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine residues. Also effective at preventing acid-catalyzed oxidation of tryptophan.[1][3]
Phenol5%Carbocation scavenger, thought to offer some protection to Tyr and Trp residues.[1]
Dimethyl sulfide (DMS)-Helps prevent oxidation of Methionine.[1][13]
Scavenger Cocktails
Standard (TFA/TIS/H₂O)95:2.5:2.5A general-purpose and effective cocktail for many sequences.[1][11]
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)Used for peptides with multiple sensitive residues.[1][11]
For MethionineTFA/thioanisole/dithiothreitol (DTT) (90:5:5 v/v/w)Specifically designed to prevent both S-alkylation and oxidation of methionine.[1]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in Solution Phase using a Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).[1]

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add 10-20 equivalents of triethylsilane.[1][2]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1][2]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is often obtained as the TFA salt and may be purified by precipitation from cold ether or by chromatography.[2][4]

Protocol 2: Standard Cleavage and Deprotection from Resin in Solid-Phase Peptide Synthesis

  • Resin Preparation: Wash the dried peptide-resin with DCM to swell it.[14]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3][14] For peptides with sensitive residues, a more complex cocktail like Reagent K may be used.[3]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (a typical volume is 10-25 ml/g of resin).[14] Gently agitate the mixture at room temperature. For many peptides, a cleavage time of 2-4 hours is sufficient.[14]

  • Peptide Precipitation and Isolation: Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of TFA).[14] A white precipitate of the peptide should form. Centrifuge the mixture to pellet the peptide. Carefully decant the ether.[14]

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble byproducts.[14] Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[14]

Visualizations

Boc_Deprotection_Pathway cluster_main Boc Deprotection cluster_side_reactions Side Reactions cluster_scavenging Scavenging Boc-Protected_Amine Boc-Protected_Amine Protonation Protonation Boc-Protected_Amine->Protonation  + H+ (TFA) Carbamic_Acid_Intermediate Carbamic_Acid_Intermediate Protonation->Carbamic_Acid_Intermediate tert-Butyl_Cation tert-Butyl Cation (t-Bu+) Protonation->tert-Butyl_Cation Cleavage Free_Amine Free_Amine Carbamic_Acid_Intermediate->Free_Amine  - CO2 Nucleophilic_Side_Chain Nucleophilic Side-Chain (Trp, Met, Cys, Tyr) tert-Butyl_Cation->Nucleophilic_Side_Chain Alkylation Alkylated_Side_Product Alkylated Side Product tert-Butyl_Cation->Alkylated_Side_Product Scavenger Scavenger (TIS, EDT, etc.) tert-Butyl_Cation->Scavenger Trapping Trapped_Cation Trapped Cation tert-Butyl_Cation->Trapped_Cation

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Boc vs. Fmoc Protection for D-Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of Nα-protecting groups for the incorporation of D-propargylglycine in Solid-Phase Peptide Synthesis (SPPS). This guide provides a detailed comparison of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, supported by experimental data and detailed protocols to inform synthetic approaches.

The incorporation of non-natural amino acids like D-propargylglycine into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability and functionality. The terminal alkyne of D-propargylglycine serves as a versatile chemical handle for bioconjugation, enabling the attachment of various moieties such as imaging agents, drug payloads, or polyethylene glycol (PEG) chains. The choice between the two most common orthogonal protection strategies in SPPS, Boc and Fmoc, for D-propargylglycine is a critical decision that can significantly impact the efficiency of synthesis, final peptide purity, and the potential for side reactions.

This guide presents a data-driven comparison of Boc-D-propargylglycine and Fmoc-D-propargylglycine in SPPS, offering insights into their respective advantages and limitations.

At a Glance: Key Differences in Protection Strategies

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group and the corresponding deprotection conditions. The Boc group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a secondary amine, most commonly piperidine. This dictates the choice of side-chain protecting groups and the final cleavage cocktail, establishing two distinct orthogonal synthesis methodologies.

FeatureBoc Strategy for D-PropargylglycineFmoc Strategy for D-Propargylglycine
Nα-Deprotection Acid-labile (e.g., 50% TFA in DCM)Base-labile (e.g., 20% piperidine in DMF)
Side-Chain Protection Strong acid-labile (e.g., Benzyl-based)Acid-labile (e.g., tert-Butyl-based)
Final Cleavage Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., TFA cocktail)
Orthogonality Quasi-orthogonalFully orthogonal
Propargyl Group Stability Generally stable to TFA deprotectionGenerally stable to piperidine deprotection[1]
Key Advantage Potentially better for sequences prone to aggregationMilder conditions, compatible with a wider range of functionalities
Key Disadvantage Harsher final cleavage conditionsPotential for base-mediated side reactions

Performance Comparison: A Quantitative Perspective

While direct head-to-head comparative studies for D-propargylglycine are limited, data from sterically hindered amino acids can provide valuable insights into the expected performance of each strategy. D-propargylglycine, with its bulky side chain, presents a steric challenge for coupling reactions.

ParameterBoc-D-PropargylglycineFmoc-D-Propargylglycine
Typical Coupling Efficiency >95% (with optimized coupling reagents)>98% (with optimized coupling reagents)
Crude Peptide Purity Highly sequence-dependent, potentially higher for aggregation-prone sequences.Generally high, but can be affected by side reactions.
Overall Yield Dependent on coupling efficiency and final cleavage success.Generally good due to milder conditions.
Risk of Side Reactions Alkylation of sensitive residues by carbocations during final cleavage.Base-catalyzed side reactions involving the alkyne or other sensitive residues.

Note: The coupling efficiency is highly dependent on the chosen coupling reagent, reaction time, and the specific peptide sequence. For sterically hindered amino acids like D-propargylglycine, high-efficiency coupling reagents such as HBTU, HATU, or PyBOP are recommended for both strategies to achieve high yields.[2]

Experimental Protocols

Detailed methodologies for the incorporation of Boc-D-propargylglycine and Fmoc-D-propargylglycine are provided below. These protocols outline a single coupling cycle and can be repeated for subsequent amino acid additions.

Boc-D-Propargylglycine Coupling Protocol
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and treat again with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes (repeat twice). Wash with DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate Boc-D-propargylglycine (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 5-10 minutes. Add DIEA (6 eq.) to initiate activation.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Fmoc-D-Propargylglycine Coupling Protocol
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and treat again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-D-propargylglycine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Potential Side Reactions and Mitigation

The terminal alkyne of the propargyl group is a key functional handle, but its reactivity must be considered during SPPS.

  • Acidity of the Terminal Proton: The proton on the terminal alkyne is weakly acidic and can be deprotonated by strong bases. While the basic conditions of Fmoc deprotection (piperidine) are generally not strong enough to cause significant deprotonation, the use of stronger bases or prolonged exposure could potentially lead to side reactions. It is crucial to use the recommended concentration of piperidine and appropriate deprotection times.

  • Stability to Acid: The propargyl group is generally stable to the repetitive TFA treatments used in Boc-SPPS. However, during the final strong acid cleavage (e.g., HF), the highly reactive carbocations generated can potentially react with the alkyne. The use of scavengers in the cleavage cocktail is essential to minimize such side reactions. A standard cleavage cocktail for peptides containing D-propargylglycine could be Reagent K (TFA/water/phenol/thioanisole/ethanedithiol).

Conclusion and Recommendations

Both Boc and Fmoc strategies offer viable pathways for the incorporation of D-propargylglycine into synthetic peptides. The choice between them should be guided by the specific requirements of the target peptide and the available synthetic expertise.

  • Fmoc-SPPS is generally the preferred method due to its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities that might be present in complex peptides. The availability of high-efficiency coupling reagents allows for the successful incorporation of the sterically hindered D-propargylglycine with minimal risk of racemization.

  • Boc-SPPS remains a valuable alternative, particularly for the synthesis of sequences that are prone to aggregation. The acidic deprotection steps in the Boc strategy can help to disrupt secondary structures and improve solvation. However, the requirement for hazardous strong acids for final cleavage necessitates specialized equipment and handling procedures.

For routine synthesis of peptides containing D-propargylglycine, the Fmoc strategy is recommended due to its overall milder conditions and broader compatibility. Careful selection of coupling reagents and adherence to optimized protocols are key to achieving high yields and purity.

Visualizing the Workflow

SPPS Cycle Comparison

SPPS_Comparison cluster_boc Boc-SPPS Cycle cluster_fmoc Fmoc-SPPS Cycle Boc_Resin Peptide-Resin (Boc-AA) Boc_Deprotection Deprotection (50% TFA/DCM) Boc_Resin->Boc_Deprotection Boc_Neutralization Neutralization (DIEA/DMF) Boc_Deprotection->Boc_Neutralization Boc_Coupling Coupling (Boc-D-Pg-OH, HBTU) Boc_Neutralization->Boc_Coupling Boc_Coupling->Boc_Resin Repeat Fmoc_Resin Peptide-Resin (Fmoc-AA) Fmoc_Deprotection Deprotection (20% Piperidine/DMF) Fmoc_Resin->Fmoc_Deprotection Fmoc_Coupling Coupling (Fmoc-D-Pg-OH, HATU) Fmoc_Deprotection->Fmoc_Coupling Fmoc_Coupling->Fmoc_Resin Repeat

Caption: Comparative workflow of Boc and Fmoc SPPS cycles for incorporating D-propargylglycine.

Chemical Structures

Protecting_Groups cluster_boc_struct Boc-D-propargylglycine cluster_fmoc_struct Fmoc-D-propargylglycine Boc_Struct Fmoc_Struct

Caption: Chemical structures of Boc-D-propargylglycine and Fmoc-D-propargylglycine.

References

A Comparative Analysis of Peptides Containing D-Propargylglycine versus L-Propargylglycine: Biological Activity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and therapeutic potential. Propargylglycine (Pra), an amino acid featuring a terminal alkyne group, is a versatile tool in peptide chemistry. Its stereochemistry—the spatial arrangement of its atoms—plays a pivotal role in determining the biological function of the resulting peptide. This guide provides an objective comparison of the biological activities of peptides containing D-propargylglycine versus L-propargylglycine, supported by experimental data and detailed methodologies.

Comparative Biological Activities: A Tale of Two Isomers

The chirality of the propargylglycine residue dictates the peptide's interaction with biological targets, leading to distinct and often opposing effects. While L-propargylglycine can confer potent bioactivity, D-propargylglycine is primarily leveraged to enhance peptide stability.

Key Differences in Biological Activity:

  • Antimicrobial Activity: Peptides incorporating L-propargylglycine have demonstrated potent antibacterial properties.[1] This activity is highly stereospecific; the corresponding peptides with D-propargylglycine are inactive as antibacterial agents.[1] The L-isomer is recognized by bacterial enzymes, acting as a mechanism-based inactivator, for instance, of cystathionine gamma-synthase.[1]

  • Enzyme Inhibition: Both L-propargylglycine and a racemic mixture of DL-propargylglycine are known irreversible inhibitors of the enzyme cystathionine γ-lyase (CSE).[2][3][4] This enzyme is crucial in the transsulfuration pathway, which leads to the production of cysteine and the signaling molecule hydrogen sulfide (H₂S).[4][5] The inhibitory action of propargylglycine makes it a valuable tool for studying the physiological roles of H₂S.[2]

  • Proteolytic Stability: A significant challenge in the therapeutic use of peptides is their rapid degradation by proteases. The incorporation of D-amino acids, such as D-propargylglycine, is a well-established strategy to enhance peptide stability.[1][6][7][8][9] Proteases are highly stereospecific and generally do not recognize peptide bonds involving D-amino acids, leading to a longer in vivo half-life of the peptide.[9]

The following table summarizes the key quantitative and qualitative differences in the biological activities of peptides containing D- and L-propargylglycine.

ParameterPeptides with L-PropargylglycinePeptides with D-PropargylglycineRationale
Antimicrobial Activity Potent activity observed in dipeptides.[1]Inactive.[1]Stereospecific recognition by bacterial enzymes.
Enzyme Inhibition (CSE) Known inhibitor (used at ~50 µM in assays).[10]Expected to have inhibitory activity, but less studied in isolation.The propargyl group is the reactive moiety for irreversible inhibition.
Proteolytic Stability Susceptible to degradation by proteases.Enhanced resistance to proteolysis.[1][6][7][8][9]D-amino acids are not readily recognized by proteases.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of peptides containing propargylglycine.

1. Solid-Phase Peptide Synthesis (SPPS) of Propargylglycine-Containing Peptides

This protocol describes the standard Fmoc-based solid-phase synthesis for incorporating either D- or L-propargylglycine into a peptide sequence.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20-50% piperidine in DMF for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including Fmoc-L-Pra-OH or Fmoc-D-Pra-OH) (5 equivalents), a coupling agent such as HCTU (4.9 equivalents), and a base like diisopropylethylamine (DIPEA) (10 equivalents) in DMF.

    • Add the coupling mixture to the resin and shake for 2-3 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in a water/acetonitrile mixture, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

2. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.

  • Peptide Dilution: Prepare serial twofold dilutions of the peptide in MHB in a 96-well microtiter plate.

  • Inoculation: Dilute the bacterial culture to approximately 1 x 10⁷ CFU/mL and add 50 µL to each well of the microtiter plate, resulting in a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

3. Cystathionine γ-Lyase (CSE) Inhibition Assay

This assay measures the activity of CSE by detecting the production of H₂S and can be used to determine the inhibitory potential of propargylglycine-containing peptides.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HEPES buffer (50 mM, pH 7.4), L-cysteine (20 mM), pyridoxal 5'-phosphate (PLP) (20 µM), and lead nitrate (0.4 mM).

  • Inhibitor Addition: Add varying concentrations of the propargylglycine-containing peptide to the wells.

  • Enzyme Addition: Initiate the reaction by adding recombinant CSE protein (10 µg).

  • Incubation and Measurement: Incubate the plate at 37°C for 10 minutes. The H₂S produced will react with lead nitrate to form lead sulfide, which can be quantified by measuring the absorbance at 390 nm.

  • Data Analysis: Calculate the percent inhibition for each peptide concentration and determine the IC50 value.

4. Proteolytic Stability Assay

This assay assesses the stability of peptides in the presence of proteases.

  • Peptide Incubation: Incubate the peptide (e.g., at 0.1 mg/mL) with a protease solution (e.g., trypsin) or in human serum at 37°C.

  • Time Points: Remove aliquots from the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the proteolytic degradation by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Half-Life Calculation: Determine the half-life (t₁/₂) of the peptide by plotting the percentage of intact peptide against time.

Visualizing the Concepts

Diagrams can help to clarify complex workflows and biological pathways.

G cluster_synthesis Peptide Synthesis & Characterization cluster_testing Biological Activity Testing cluster_comparison Comparative Analysis s1 Solid-Phase Peptide Synthesis (Incorporate D- or L-Pra) s2 Purification (RP-HPLC) s1->s2 s3 Characterization (MS, HPLC) s2->s3 t1 Antimicrobial Assay (MIC) s3->t1 Purified Peptides t2 Enzyme Inhibition Assay (IC50) s3->t2 Purified Peptides t3 Proteolytic Stability Assay (t1/2) s3->t3 Purified Peptides c1 Compare Quantitative Data (MIC, IC50, t1/2) t1->c1 t2->c1 t3->c1

Caption: Workflow for comparing D- vs. L-propargylglycine peptides.

Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cysteine Cysteine Cystathionine->Cysteine H2S Hydrogen Sulfide (H₂S) Cysteine->H2S Signaling Inflammation, Vasodilation, etc. H2S->Signaling CSE Cystathionine γ-lyase (CSE) CSE->Cysteine catalyzes CSE->H2S catalyzes Propargylglycine Propargylglycine (L- or DL-) Propargylglycine->CSE inhibits

Caption: Role of CSE in the transsulfuration pathway and its inhibition.

References

A Comparative Guide to Mass Spectrometry Analysis for Validating (R)-Boc-propargylglycine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of protein engineering with non-canonical amino acids (ncAAs), the validation of successful incorporation is a critical checkpoint. This guide provides an objective comparison of mass spectrometry-based methodologies for validating the incorporation of (R)-Boc-propargylglycine, a propargylglycine derivative carrying a tert-butyloxycarbonyl (Boc) protecting group. We present supporting experimental data, detailed protocols, and comparisons with other commonly used ncAAs to inform your experimental design.

Introduction to (R)-Boc-propargylglycine and its Alternatives

(R)-Boc-propargylglycine is a valuable tool in chemical biology, offering a bioorthogonal alkyne handle for "click" chemistry applications. This allows for the precise, post-translational modification of proteins for various purposes, including the attachment of imaging agents, therapeutic payloads, or purification tags. Its performance in protein incorporation is often compared with other methionine surrogates, such as L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), which also provide bioorthogonal handles.

Quantitative Comparison of ncAA Incorporation

Non-Canonical Amino AcidExpression SystemReported Incorporation EfficiencyReference
L-azidohomoalanine (AHA) E. coli (auxotrophic)~50% after 26 hours of expression[1]
Murine model (in vivo)Concentration-dependent incorporation observed[2]
L-homopropargylglycine (HPG) E. coli (auxotrophic & prototrophic)70-80%[1]
Murine model (in vivo)Incorporated to a lower extent than AHA[2]
Arabidopsis thalianaTags nascent proteins more efficiently than AHA[3][4]
Photo-methionine (pMet) E. coli (auxotrophic)50-70% after 26 hours of expression[1]

Note: Data for (R)-Boc-propargylglycine incorporation efficiency from a comparable quantitative proteomics study was not found in the reviewed literature. The efficiency of Boc-protected amino acids can be influenced by factors such as cell permeability and the specificity of the aminoacyl-tRNA synthetase.

Mass Spectrometry-Based Validation Strategies

The gold standard for confirming the incorporation of ncAAs is mass spectrometry. The fundamental principle is the detection of a specific mass shift in peptides containing the ncAA compared to their wild-type counterparts. The propargyl group of (R)-Boc-propargylglycine enables a powerful workflow involving click chemistry for enrichment and detection.

Experimental Workflow: A Comparative Overview

The general workflow for validating ncAA incorporation involves several key steps, which can be adapted depending on the specific research question and the chosen quantitative strategy.

cluster_labeling Cellular Labeling cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis A Metabolic Labeling with (R)-Boc-propargylglycine or other ncAA B Cell Lysis & Protein Extraction A->B C Click Chemistry Reaction (e.g., with Biotin-Azide) B->C D Enrichment of Labeled Proteins (e.g., Streptavidin Affinity Chromatography) C->D E Proteolytic Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis: Peptide Identification & Quantification F->G

Caption: General workflow for mass spectrometry-based validation of ncAA incorporation.

Detailed Experimental Protocols

Protocol 1: BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging) with Click Chemistry Enrichment

This protocol is suitable for the selective enrichment of proteins containing (R)-Boc-propargylglycine or other alkyne- or azide-containing ncAAs prior to mass spectrometry.[5]

1. Metabolic Labeling:

  • Culture cells in a medium supplemented with the desired concentration of the ncAA (e.g., 50 µM (R)-Boc-propargylglycine). For methionine auxotrophs, replace methionine with the ncAA.

  • Incubate for a sufficient period to allow for protein synthesis and incorporation (typically 4-24 hours).

2. Cell Lysis:

  • Harvest cells and lyse in a buffer containing protease inhibitors and 1% SDS.

3. Click Chemistry Reaction:

  • To the cell lysate, add the following components in order:

    • Azide-biotin tag (final concentration 100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

    • Copper(II) sulfate (CuSO₄) (final concentration 1 mM)

  • Incubate at room temperature for 1-2 hours with gentle agitation.

4. Protein Precipitation and Enrichment:

  • Precipitate proteins using a chloroform/methanol extraction to remove excess reagents.

  • Resuspend the protein pellet in a buffer containing 1.2% SDS.

  • Add streptavidin-agarose beads and incubate for 2 hours at room temperature to capture biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

5. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer containing trypsin.

  • Incubate overnight at 37°C.

  • Collect the supernatant containing the digested peptides.

6. LC-MS/MS Analysis:

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the data for peptides with the expected mass shift corresponding to the ncAA incorporation and the click chemistry adduct.

Protocol 2: SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) for Quantitative Analysis

SILAC is a powerful method for the quantitative comparison of protein synthesis between different conditions.

1. Cell Adaptation:

  • Culture two populations of cells in parallel.

  • One population is grown in "light" medium containing natural abundance amino acids.

  • The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).

  • Culture for at least five cell divisions to ensure complete incorporation of the heavy amino acids.

2. Experimental Treatment:

  • Treat the "heavy" labeled cells with the experimental condition (e.g., addition of (R)-Boc-propargylglycine), while the "light" labeled cells serve as a control.

3. Sample Pooling and Processing:

  • Harvest and lyse the "light" and "heavy" cell populations.

  • Combine equal amounts of protein from both lysates.

  • Proceed with protein digestion (in-solution or in-gel) as described in Protocol 1.

4. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the mixed peptide sample by LC-MS/MS.

  • During data analysis, peptides from the "light" and "heavy" samples will appear as pairs with a known mass difference.

  • The ratio of the peak intensities of the heavy to light peptide pairs reflects the relative abundance of the protein containing the ncAA.

cluster_silac SILAC Workflow cluster_light Light Condition (Control) cluster_heavy Heavy Condition (Experimental) A Culture in 'Light' Medium B Lyse Cells A->B F Combine Equal Protein Amounts B->F C Culture in 'Heavy' Medium D Treat with (R)-Boc-propargylglycine C->D E Lyse Cells D->E E->F G Proteolytic Digestion F->G H LC-MS/MS Analysis G->H I Quantify Heavy/Light Ratios H->I

Caption: Workflow for quantitative analysis of ncAA incorporation using SILAC.

Comparison of Nascent Proteome Analysis Techniques

Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) and O-propargyl-puromycin (OPP) labeling are two prominent methods for studying newly synthesized proteins.

FeatureBONCAT (with AHA/HPG/(R)-Boc-propargylglycine)O-propargyl-puromycin (OPP)
Principle Incorporation of a methionine analog during protein synthesis.Incorporation of a puromycin analog at the C-terminus of elongating polypeptide chains, causing premature termination.
Labeling Time Typically requires longer incubation times (hours) for sufficient labeling.[2]Can be used for short pulse-labeling (minutes to hours).
Cellular Perturbation Can cause metabolic stress, especially with AHA.[3][4]Can inhibit overall protein synthesis, especially at high concentrations or long incubation times.
Quantification Can be coupled with SILAC (BONLAC) for accurate quantification.Can also be combined with isotopic labeling for quantitative analysis.
Application Well-suited for studying proteome dynamics over longer periods.Ideal for capturing rapid changes in protein synthesis in response to stimuli.

Conclusion

Mass spectrometry is an indispensable tool for the definitive validation of (R)-Boc-propargylglycine incorporation into proteins. The choice of the specific mass spectrometry workflow—be it a BONCAT-based enrichment strategy or a SILAC-based quantitative approach—will depend on the specific research question. While direct quantitative comparisons with other ncAAs are sparse, the methodologies outlined in this guide provide a robust framework for researchers to generate high-quality, reliable data to confirm the successful engineering of their target proteins. The unique alkyne handle of (R)-Boc-propargylglycine, in conjunction with click chemistry, offers a versatile platform for a wide range of applications in basic research and drug development.

References

Confirming the Structure of Peptides with (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid, into peptides is a powerful strategy for developing novel therapeutics and research tools. Verifying the precise structure and conformation of these synthetic peptides is critical. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of these complex biomolecules, supported by detailed experimental protocols and representative data.

Structural Elucidation Techniques: A Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier, non-invasive method for determining the three-dimensional structure of peptides in solution at atomic resolution.[1][2] This is particularly advantageous for studying peptides that may not readily form high-quality crystals required for X-ray crystallography or for analyzing their dynamics in a near-physiological state.[3][4] While X-ray crystallography can provide high-resolution static structures and Cryo-Electron Microscopy (Cryo-EM) is suitable for large protein complexes, NMR offers unique insights into the conformational flexibility and dynamics of peptides in solution.[3][5]

TechniqueAdvantagesDisadvantagesBest Suited For
NMR Spectroscopy - Provides high-resolution structures in solution.[2]- Enables the study of molecular dynamics and conformational changes.[4]- Non-destructive.[5]- Does not require crystallization.[3]- Primarily applicable to smaller proteins and peptides (typically <30 kDa).[3]- Can have lower resolution compared to X-ray crystallography.[3]- Requires higher sample concentrations.[6]- Determining solution structures of small to medium-sized peptides.- Analyzing peptide dynamics and flexibility.- Studying interactions with other molecules in solution.
X-ray Crystallography - Can provide very high, atomic-level resolution.[4]- Well-established technique for a wide range of molecules.[5]- Requires the growth of high-quality crystals, which can be challenging.[3]- Provides a static picture of the molecule in a crystal lattice, which may not represent its solution conformation.[7]- Obtaining high-resolution static structures of peptides that can be crystallized.
Mass Spectrometry - Excellent for determining molecular weight and amino acid sequence.- High sensitivity, requiring minimal sample.- Does not provide information about the three-dimensional structure or conformation.- Verifying the primary sequence and molecular weight of the synthesized peptide.

NMR Spectroscopy for Structural Confirmation: A Detailed Workflow

The structural elucidation of a peptide containing this compound using NMR involves a series of experiments to assign proton and carbon signals and to identify through-bond and through-space correlations.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_2d cluster_analysis Data Analysis & Structure Calculation Sample_Prep Peptide Synthesis & Purification (>95%) NMR_Sample Dissolve in Buffer (e.g., PBS) with 5-10% D2O Concentration: 1-5 mM Sample_Prep->NMR_Sample OneD_NMR 1D ¹H NMR NMR_Sample->OneD_NMR TwoD_NMR 2D NMR Experiments OneD_NMR->TwoD_NMR Initial Quality Check COSY COSY Assignment Resonance Assignment TwoD_NMR->Assignment TOCSY TOCSY NOESY NOESY HSQC ¹H-¹³C HSQC Restraints Generate Distance & Dihedral Angle Restraints Assignment->Restraints Calculation Structure Calculation (e.g., Simulated Annealing) Restraints->Calculation Validation Structure Validation Calculation->Validation

Caption: Experimental workflow for NMR-based structure confirmation of a synthetic peptide.

Experimental Protocols

Sample Preparation
  • Peptide Purity : The synthetic peptide should be purified to >95% purity, typically by reverse-phase HPLC.

  • Sample Concentration : For NMR analysis, peptide samples are typically prepared at concentrations of 1-5 mM.[6]

  • Solvent System : The peptide is dissolved in a suitable buffer, such as phosphate-buffered saline (PBS), with a salt concentration below 300 mM to prevent signal broadening.[8] To provide a lock signal for the NMR spectrometer, 5-10% deuterium oxide (D₂O) is added to the solvent.[8][9] For observing amide protons, a pH below 7.5 is recommended.[8] The sample volume is typically around 450-500 µL.[8]

NMR Data Acquisition

A standard set of 1D and 2D NMR experiments are performed to obtain comprehensive structural information.[9]

  • 1D ¹H NMR : This provides an initial overview of the sample, assessing its purity and folding state.

  • 2D TOCSY (Total Correlation Spectroscopy) : This experiment is crucial for identifying the spin systems of individual amino acid residues by revealing all scalar-coupled protons within a residue.[10][11]

  • 2D COSY (Correlated Spectroscopy) : COSY spectra show correlations between protons that are coupled through three bonds (e.g., Hα-Hβ), which helps in assigning signals within a spin system.[10][12]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment is key for determining the 3D structure. It identifies protons that are close in space (< 5 Å), including those on adjacent amino acid residues, allowing for sequential assignment and the generation of distance restraints for structure calculation.[9][11]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons, aiding in the assignment of carbon resonances.

Data Presentation: Expected NMR Data

The following tables summarize the expected chemical shifts and coupling constants for a peptide containing this compound. These values are based on typical chemical shifts for amino acids and the specific functionalities of the unnatural amino acid.[13][14]

Table 1: Expected ¹H and ¹³C Chemical Shifts (δ) in ppm
AtomThis compoundStandard Amino Acid Residues (Representative)
¹H NMR
NH~8.0 - 8.5~7.5 - 8.5
~4.0 - 4.5~3.5 - 4.5
~2.5 - 3.0~1.5 - 3.0
Hγ (alkyne)~2.0 - 2.5-
Boc-CH₃~1.4-
¹³C NMR
C=O (peptide)~170 - 175~170 - 175
C=O (Boc)~155-
~50 - 60~50 - 65
~30 - 40~25 - 40
Cγ (alkyne)~70 - 80-
Cδ (alkyne)~70 - 80-
C (Boc quaternary)~80-
CH₃ (Boc)~28-
Table 2: Key NOE Correlations for Sequential Assignment

The primary structure of the peptide is confirmed by observing specific Nuclear Overhauser Effects (NOEs) between protons on adjacent amino acid residues.

NOE Cross-PeakExpected DistanceSignificance
Hα(i) - NH(i+1)< 3.5 ÅSequential connectivity
NH(i) - NH(i+1)< 3.5 ÅSequential connectivity, often in helical structures
Hβ(i) - NH(i+1)< 4.0 ÅSequential connectivity
Table 3: Typical ³J-Coupling Constants and Dihedral Angles

Coupling constants (³J) between protons, such as ³J(Hα-Hβ), provide information about the dihedral angles (φ, ψ) and thus the backbone and side-chain conformations.

Coupling ConstantDihedral Angle (φ)Typical Value (Hz)
³J(Hα-NH)-120° (β-sheet)~8-10
-60° (α-helix)~4-6

By integrating these NMR experiments and data analysis steps, a detailed and accurate three-dimensional structure of peptides containing this compound can be determined, providing invaluable information for drug development and scientific research.

References

A Comparative Guide to Chiral HPLC Methods for Separating Propargylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of propargylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and neuroscience, is crucial for understanding its stereospecific bioactivity. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of two effective chiral HPLC methods for the resolution of DL-propargylglycine enantiomers: a direct method using a macrocyclic glycopeptide-based chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.

Method 1: Direct Enantioseparation on a Teicoplanin-Based Chiral Stationary Phase

Direct chiral HPLC methods offer the advantage of simplicity, as they do not require derivatization of the analyte. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated broad enantioselectivity for a variety of underivatized amino acids.[1][2] These separations are typically achieved in reversed-phase or polar ionic modes.

Experimental Protocol:

A robust method for the direct chiral separation of DL-propargylglycine can be achieved using a teicoplanin-based CSP. The following protocol is a representative example based on established methods for similar amino acids.

  • Sample Preparation: A stock solution of racemic DL-propargylglycine is prepared at a concentration of 1 mg/mL in the mobile phase. The solution is then filtered through a 0.45 µm syringe filter prior to injection.

  • HPLC System and Conditions: A standard HPLC system equipped with a UV detector is used.

  • System Equilibration: The column is equilibrated with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Injection and Detection: A 10 µL aliquot of the prepared sample is injected. The enantiomers are detected via UV absorbance at 210 nm.

Quantitative Data:

The following table summarizes the expected chromatographic parameters for the separation of DL-propargylglycine enantiomers on a Chirobiotic™ T column.

ParameterValue
Chiral Stationary Phase Chirobiotic™ T (Teicoplanin-based)
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase 0.1% Acetic Acid in Methanol
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Retention Time (Enantiomer 1) ~ 5.8 min
Retention Time (Enantiomer 2) ~ 6.5 min
Resolution (Rs) > 1.5
Elution Order Typically, the D-enantiomer elutes after the L-enantiomer on teicoplanin-based CSPs.[1]

Method 2: Indirect Enantioseparation via Pre-column Derivatization with OPA and a Chiral Thiol

The indirect approach to chiral separation involves the derivatization of the enantiomeric analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.[3] A common and effective method for primary amino acids like propargylglycine involves derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).[4]

Experimental Protocol:

This protocol outlines the steps for the derivatization of DL-propargylglycine and subsequent HPLC analysis.

  • Derivatization Procedure:

    • Prepare a stock solution of DL-propargylglycine (e.g., 10 mM) in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.5).

    • Prepare a derivatization reagent by mixing OPA (e.g., 50 mg/mL in methanol) and NAC (e.g., 50 mg/mL in 0.1 M borate buffer, pH 9.5).

    • To a specific volume of the propargylglycine solution, add an excess of the derivatization reagent.

    • Allow the reaction to proceed for a short period (typically 1-2 minutes) at room temperature before injection.

  • HPLC System and Conditions: A standard HPLC system with a fluorescence detector is required for this method.

  • System Equilibration: The C18 column is equilibrated with the mobile phase until a stable baseline is achieved.

  • Injection and Detection: The derivatized sample is injected onto the column. The diastereomeric derivatives are monitored by fluorescence detection (Excitation: ~340 nm, Emission: ~450 nm).

Quantitative Data:

The following table presents the expected chromatographic results for the separation of the diastereomeric derivatives of DL-propargylglycine.

ParameterValue
Derivatizing Agents o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC)
Stationary Phase C18 Reversed-Phase Column
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile). A typical starting condition could be a gradient of 20-60% acetonitrile in 50 mM sodium acetate buffer (pH 6.5) over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Fluorescence (Excitation: ~340 nm, Emission: ~450 nm)
Retention Time (Diastereomer 1) Dependent on the specific gradient, but typically well-resolved.
Retention Time (Diastereomer 2) Dependent on the specific gradient, but typically well-resolved.
Resolution (Rs) > 2.0

Comparison of Methods

FeatureMethod 1: Direct (Chirobiotic™ T)Method 2: Indirect (OPA/NAC Derivatization)
Sample Preparation Simple dissolution and filtration.Requires a chemical derivatization step.
Chiral Stationary Phase Required (Specialized and more expensive).Not required (uses a standard C18 column).
Detection UV detection is typically sufficient.Fluorescence detection is required for high sensitivity.
Method Development Involves screening of chiral columns and mobile phases.Involves optimization of derivatization reaction and chromatographic separation of diastereomers.
Potential Issues Lower efficiency for some analytes.Potential for racemization during derivatization, need for pure derivatizing agent.
Applicability Broadly applicable to underivatized amino acids.Specific to primary amines.

Visualizing the Experimental Workflows

Chiral_HPLC_Workflows cluster_0 Method 1: Direct Separation cluster_1 Method 2: Indirect Separation M1_Start Racemic Propargylglycine Sample M1_Dissolve Dissolve in Mobile Phase M1_Start->M1_Dissolve M1_Filter Filter (0.45 µm) M1_Dissolve->M1_Filter M1_Inject Inject onto Chirobiotic T Column M1_Filter->M1_Inject M1_Separate Isocratic Elution (0.1% Acetic Acid in Methanol) M1_Inject->M1_Separate M1_Detect UV Detection (210 nm) M1_Separate->M1_Detect M1_End Separated Enantiomers M1_Detect->M1_End M2_Start Racemic Propargylglycine Sample M2_Derivatize Derivatize with OPA/NAC M2_Start->M2_Derivatize M2_Inject Inject onto C18 Column M2_Derivatize->M2_Inject M2_Separate Gradient Elution (ACN/Buffer) M2_Inject->M2_Separate M2_Detect Fluorescence Detection M2_Separate->M2_Detect M2_End Separated Diastereomers M2_Detect->M2_End

Caption: Comparative workflows for direct and indirect chiral HPLC separation of propargylglycine.

Logical Relationship of Chiral Separation Principles

Chiral_Separation_Principles cluster_Direct Direct Method cluster_Indirect Indirect Method Racemic_Mixture Racemic Propargylglycine (R- and S-Enantiomers) CSP Chiral Stationary Phase (e.g., Teicoplanin) Racemic_Mixture->CSP interacts with CDA Chiral Derivatizing Agent (e.g., OPA/NAC) Racemic_Mixture->CDA reacts with Diastereomeric_Complexes Transient Diastereomeric Complexes with CSP (R-Analyte-CSP & S-Analyte-CSP) CSP->Diastereomeric_Complexes Different_Energies Different Interaction Energies and Stabilities Diastereomeric_Complexes->Different_Energies Separation_Direct Different Retention Times Different_Energies->Separation_Direct Diastereomers Stable Diastereomers (R-Analyte-CDA & S-Analyte-CDA) CDA->Diastereomers Different_Properties Different Physicochemical Properties Diastereomers->Different_Properties Separation_Indirect Separation on Achiral Stationary Phase Different_Properties->Separation_Indirect

Caption: Principles of direct and indirect chiral HPLC separation methods.

References

Confirming Protein Labeling with (R)-Boc-propargylglycine: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from elucidating cellular pathways to developing targeted therapeutics. The unnatural amino acid (R)-Boc-propargylglycine has emerged as a powerful tool for site-specific protein modification due to its ability to be incorporated into proteins and subsequently tagged via bioorthogonal click chemistry. This guide provides a comprehensive comparison of functional assays to confirm successful protein labeling with (R)-Boc-propargylglycine, alongside alternative labeling methodologies, supported by experimental data and detailed protocols.

This guide will delve into the primary methods for validating the incorporation of (R)-Boc-propargylglycine and compare its utility against other prominent protein labeling techniques. We will explore the strengths and limitations of each approach, offering a clear framework for selecting the most appropriate method for your research needs.

Functional Assays for Confirming (R)-Boc-propargylglycine Labeling

The alkyne handle of (R)-Boc-propargylglycine allows for its selective reaction with an azide-containing reporter molecule, such as a fluorophore or a biotin tag, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[1][2] The successful incorporation and subsequent labeling can be verified using several robust functional assays.

In-Gel Fluorescence Scanning

This is a direct and widely used method to visualize the successful labeling of a target protein.[3][4] After performing the click chemistry reaction with a fluorescent azide, the protein sample is separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then imaged using a fluorescence scanner. The appearance of a fluorescent band at the expected molecular weight of the target protein confirms successful labeling. This method is relatively quick and provides a clear qualitative assessment of labeling.[5] For quantitative comparisons, the fluorescence intensity of the protein band can be measured.[4]

Mass Spectrometry (MS)

Mass spectrometry offers the most definitive confirmation of unnatural amino acid incorporation.[6][7] By analyzing the mass-to-charge ratio of the intact protein or its digested peptides, MS can precisely detect the mass shift corresponding to the addition of (R)-Boc-propargylglycine and the subsequent reporter tag.[6] Tandem mass spectrometry (MS/MS) can further pinpoint the exact site of incorporation within the protein's amino acid sequence.[3] This high level of detail makes MS an invaluable tool for validating the specificity of the labeling reaction.

Western Blotting

Western blotting is another common technique to confirm protein labeling.[8][9] After SDS-PAGE, the proteins are transferred to a membrane which is then probed with an antibody that specifically recognizes either the protein of interest or an affinity tag (like biotin) that has been clicked onto the propargylglycine residue.[10] This method confirms the identity of the labeled protein and can provide semi-quantitative information about the labeling efficiency.[11][12]

Comparison of Functional Assays

Assay Principle Information Provided Throughput Limitations
In-Gel Fluorescence Detection of a fluorescent tag attached to the protein via click chemistry.[3][4]Qualitative and quantitative assessment of labeling.[4][5]HighIndirect detection; requires a fluorescent reporter molecule.
Mass Spectrometry Precise measurement of the mass of the labeled protein or its peptides.[6][7]Definitive confirmation of incorporation, site of labeling, and labeling efficiency.[3][6]LowRequires specialized instrumentation and expertise.[3]
Western Blotting Immunodetection of the target protein or an affinity tag.[8][9]Confirmation of the identity of the labeled protein; semi-quantitative.[11][12]MediumIndirect detection; dependent on antibody specificity.[12]

Alternative Protein Labeling Methods

While (R)-Boc-propargylglycine and click chemistry provide a robust labeling strategy, several alternative methods exist, each with its own advantages and applications.

Other Unnatural Amino Acids (UAAs) with Bioorthogonal Handles

Besides propargylglycine, a variety of other UAAs with different reactive groups can be incorporated into proteins. These include amino acids with azide, tetrazine, or strained alkyne functionalities, which can undergo different types of bioorthogonal reactions.[13] The choice of UAA and corresponding reaction depends on factors like reaction kinetics and the specific cellular environment.[13][14]

Metabolic Labeling (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique used for quantitative proteomics.[6][9] In SILAC, cells are grown in media containing "light" or "heavy" isotopic forms of an amino acid (e.g., arginine, lysine).[9] This leads to the incorporation of these isotopes into all newly synthesized proteins. By comparing the mass spectra of peptides from "light" and "heavy" samples, researchers can accurately quantify differences in protein abundance.[6][15] While powerful for quantitative proteomics, SILAC results in the labeling of all proteins containing the specific amino acid, not site-specific labeling of a single target protein.[9]

Chemical Labeling (iTRAQ/TMT)

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are chemical labeling methods that tag peptides after protein extraction and digestion.[16][17] These tags are isobaric, meaning they have the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, allowing for the relative quantification of peptides from different samples.[16][18] Like SILAC, these methods are used for quantitative proteomics and do not provide site-specific labeling of a protein of interest in its native context.

Quantitative Comparison of Labeling Methods

Labeling Method Principle Specificity Typical Application Key Advantages Key Disadvantages
(R)-Boc-propargylglycine + Click Chemistry Genetic incorporation of a UAA followed by bioorthogonal ligation.[1][2]Site-specific.Imaging, protein-protein interactions, drug targeting.High specificity, versatile for attaching various probes.Requires genetic manipulation; potential for incomplete labeling.
SILAC Metabolic incorporation of stable isotope-labeled amino acids.[6][9]Residue-specific (e.g., all lysines).Quantitative proteomics, protein turnover studies.[9][15]High accuracy in quantification, in vivo labeling.[15]Not site-specific for a single protein; requires multiple cell divisions for full incorporation.[6]
iTRAQ/TMT Chemical labeling of primary amines on peptides.[16][17]Peptide-level labeling.Quantitative proteomics.[18]High multiplexing capability (up to 10 samples).[17]In vitro labeling; can be expensive.[19]

Experimental Protocols

Protocol 1: Protein Labeling with (R)-Boc-propargylglycine and Fluorescent Azide via CuAAC
  • Protein Expression: Express the target protein containing the (R)-Boc-propargylglycine at the desired position using an appropriate expression system (e.g., E. coli, mammalian cells) with an orthogonal tRNA/aminoacyl-tRNA synthetase pair.

  • Cell Lysis and Protein Purification: Lyse the cells and purify the protein of interest using standard chromatography techniques.

  • Click Chemistry Reaction:

    • Prepare a reaction mixture containing the purified protein (1-5 mg/mL in PBS, pH 7.4), a fluorescent azide probe (10-50 fold molar excess), and a copper(I) catalyst.[1]

    • The copper(I) catalyst is typically generated in situ from copper(II) sulfate (final concentration 1 mM) and a reducing agent like sodium ascorbate (final concentration 5 mM).[1] A copper-chelating ligand such as THPTA (final concentration 1 mM) is often included to stabilize the catalyst.[1]

    • Incubate the reaction at room temperature for 1-4 hours.[1]

  • Removal of Excess Reagents: Remove unreacted fluorescent probe and catalyst using a desalting column or dialysis.

  • Analysis: Analyze the labeled protein by In-Gel Fluorescence, Mass Spectrometry, or Western Blotting.

Protocol 2: In-Gel Fluorescence Analysis
  • SDS-PAGE: Separate the labeled protein sample on a polyacrylamide gel.

  • Gel Imaging: Place the gel in a fluorescence gel imager.

  • Visualization: Excite the gel with the appropriate wavelength for the fluorescent probe used and capture the emission signal. A fluorescent band at the expected molecular weight indicates successful labeling.

  • Quantification (Optional): Use image analysis software to measure the intensity of the fluorescent band for quantitative analysis.[4]

Protocol 3: Mass Spectrometry Analysis for UAA Incorporation
  • Sample Preparation: The purified labeled protein is subjected to in-solution or in-gel digestion with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[3]

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The incorporation of the unnatural amino acid and the reporter tag is confirmed by the corresponding mass shift in the identified peptide.[3]

Protocol 4: Western Blot Analysis
  • SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[10]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or an affinity tag overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[21]

Visualizing the Workflows

Functional_Assay_Workflow cluster_labeling Protein Labeling cluster_assays Functional Assays Protein Protein with (R)-Boc-propargylglycine Click Click Chemistry (e.g., with Fluorescent Azide) Protein->Click Labeled_Protein Labeled Protein Click->Labeled_Protein SDS_PAGE SDS-PAGE Labeled_Protein->SDS_PAGE MS Mass Spectrometry Labeled_Protein->MS Western Western Blot SDS_PAGE->Western In_Gel In-Gel Fluorescence SDS_PAGE->In_Gel

Caption: Workflow for labeling and confirming protein modification.

Signaling_Pathway_Comparison cluster_site_specific Site-Specific Labeling cluster_global_labeling Global Labeling (for Quantitative Proteomics) UAA Unnatural Amino Acid (e.g., propargylglycine) Genetic_Incorporation Genetic Incorporation UAA->Genetic_Incorporation POI Protein of Interest Genetic_Incorporation->POI Bioorthogonal_Reaction Bioorthogonal Reaction (e.g., Click Chemistry) POI->Bioorthogonal_Reaction Labeled_POI Site-Specifically Labeled Protein Bioorthogonal_Reaction->Labeled_POI Metabolic Metabolic Labeling (e.g., SILAC) All_Proteins All Cellular Proteins Metabolic->All_Proteins Chemical Chemical Labeling (e.g., iTRAQ) Peptides Digested Peptides Chemical->Peptides All_Proteins->Peptides MS_Quant Mass Spectrometry Quantification Peptides->MS_Quant

Caption: Comparison of labeling strategies.

References

A Researcher's Guide: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of peptides is crucial for applications ranging from diagnostics to therapeutic development.[1] Among the most powerful bioconjugation techniques, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as frontrunners.[1][2] Both reactions form a stable triazole linkage between an azide and an alkyne, yet their fundamental mechanisms, reaction kinetics, and biocompatibility differ significantly.[1][3] This guide provides an objective, data-driven comparison to aid in selecting the optimal method for specific peptide modification needs.

The core difference lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate a terminal alkyne for reaction with an azide.[1][4] In contrast, SPAAC is a catalyst-free method that uses the inherent ring strain of a cyclooctyne to drive the reaction with an azide forward.[1][5] This distinction is the primary determinant for choosing one method over the other, especially concerning biological applications.

At a Glance: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is highly dependent on the specific application.[1] For in vitro applications where speed and cost are primary concerns and the peptide is robust, CuAAC is often preferred due to its faster kinetics and the lower cost of terminal alkyne reagents.[1] Conversely, for applications involving live cells, in vivo studies, or peptides sensitive to oxidation, SPAAC is the superior choice due to its exceptional biocompatibility.[1][6]

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required.[1]None required.[1]
Biocompatibility Lower, due to copper cytotoxicity and potential for generating reactive oxygen species (ROS).[1][2][7]High, catalyst-free nature makes it suitable for live cells and in vivo systems.[1][6][8]
Reaction Kinetics Very fast. Second-order rate constants are typically in the range of 10² - 10³ M⁻¹s⁻¹. Reactions are often complete within minutes to a few hours.[1]Fast, but generally slower than CuAAC. Second-order rate constants range from 10⁻³ to 1 M⁻¹s⁻¹, depending on the cyclooctyne's structure. Reaction times can be from 1 to 12 hours or longer.[1]
Reactants Terminal alkyne and an azide.[1]Strained cyclooctyne (e.g., DBCO, BCN) and an azide.[1][9]
Specificity & Yield Generally high specificity and can achieve near-quantitative yields under optimized conditions.[1][10]High specificity and can also achieve high yields, though sometimes lower than CuAAC.[1]
Side Reactions Copper can mediate the formation of reactive oxygen species, leading to oxidative degradation of peptides, particularly affecting residues like histidine and arginine.[2][7]The strained alkyne can have some side reactivity. For example, DBCO can show instability with reducing agents like TCEP and can react with thiols like glutathione.[11]
Cost Terminal alkynes are generally less expensive.Strained cyclooctynes (e.g., DBCO) are significantly more expensive.[1]
Ideal Applications In vitro conjugation, synthesis of peptide-drug conjugates, material science, peptidomimetics.[3][12]Live-cell imaging, in vivo labeling, modification of sensitive biomolecules, surface functionalization.[3][6][13]

Reaction Mechanisms and Workflows

The fundamental differences in the reaction pathways and experimental workflows are visualized below.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Peptide-Alkyne Peptide-Alkyne Product Peptide-Triazole-Label Peptide-Alkyne->Product Azide-Label Label-Azide Azide-Label->Product Cu(I) Cu(I) Cu(I)->Product +

A simplified diagram of the CuAAC reaction mechanism.

SPAAC_Mechanism cluster_reactants Reactants Peptide-Cyclooctyne Peptide-Cyclooctyne (e.g., DBCO) Product Peptide-Triazole-Label Peptide-Cyclooctyne->Product Azide-Label Label-Azide Azide-Label->Product

A simplified diagram of the SPAAC reaction mechanism.

The general workflow for peptide labeling is similar for both methods, with the critical difference being the preparation and addition of the copper catalyst solution in CuAAC.

Comparative_Workflow Comparative Peptide Labeling Workflow cluster_cuaac CuAAC Workflow cluster_spaac SPAAC Workflow c1 Dissolve Azide-Peptide in Buffer c3 Add Alkyne-Label c1->c3 c2 Prepare Catalyst Mix: CuSO₄, Ligand (e.g., THPTA), Sodium Ascorbate c4 Add Catalyst Mix to Peptide/Alkyne Solution c2->c4 c3->c4 c5 Incubate (e.g., RT, 1-4h) c4->c5 c6 Purify Product (e.g., HPLC) c5->c6 s1 Dissolve Azide-Peptide in Buffer s2 Add Strained Alkyne-Label (e.g., DBCO) s1->s2 s3 Incubate (e.g., RT or 37°C, 1-12h) s2->s3 s4 Purify Product (e.g., HPLC) s3->s4

A comparative workflow for peptide labeling via CuAAC and SPAAC.

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible peptide labeling.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol is a representative method for labeling a purified, azide-containing peptide with an alkyne-modified molecule in an aqueous buffer.[14][15]

Materials:

  • Purified azide-containing peptide

  • Alkyne-modified molecule (e.g., alkyne-fluorophore), 1.5 equivalents

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride (optional, to prevent side reactions) stock solution (e.g., 100 mM in water)[4]

  • Phosphate-buffered saline (PBS) or similar aqueous buffer, pH 7.4

Methodology:

  • Peptide Preparation: Dissolve the purified azide-containing peptide in the chosen buffer (e.g., PBS) to a final concentration of approximately 1-5 mg/mL.

  • Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst solution. For a final reaction volume of 500 µL, you might mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand.[15] The ligand is crucial as it stabilizes the Cu(I) oxidation state and protects the peptide from oxidative damage.[4]

  • Reaction Setup: a. To the peptide solution, add the alkyne-modified molecule (1.5 equivalents). b. Add the CuSO₄/THPTA premix to the peptide/alkyne solution. The final copper concentration is typically between 50 and 250 µM.[15] c. If using, add aminoguanidine to a final concentration of 5 mM.[15]

  • Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[15] The solution may turn a faint yellow/orange color.

  • Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the labeled peptide from the catalyst, excess reagents, and unreacted starting materials using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol describes a copper-free method for labeling an azide-containing peptide with a strained alkyne, such as a DBCO-functionalized molecule.[8][14]

Materials:

  • Purified azide-containing peptide

  • Strained alkyne reagent (e.g., DBCO-fluorophore), 1.5 - 3 equivalents

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or similar aqueous buffer, pH 7.4

Methodology:

  • Peptide Preparation: Dissolve the azide-containing peptide in the chosen buffer (e.g., PBS) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Dissolve the strained alkyne reagent (e.g., DBCO-fluorophore) in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).[8]

  • Reaction Setup: Add the strained alkyne stock solution to the peptide solution. The final concentration of DMSO should ideally be kept low (e.g., <10% v/v) to avoid affecting peptide solubility or structure.

  • Incubation: Incubate the reaction mixture for 1-12 hours. The reaction can be performed at room temperature or 37°C to increase the rate.[14] Reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification: After the reaction is complete, purify the labeled peptide using RP-HPLC or size-exclusion chromatography to remove any unreacted strained alkyne reagent and byproducts.

Conclusion

Both CuAAC and SPAAC are powerful and versatile tools for peptide modification, each with a distinct set of advantages and disadvantages.[1] CuAAC offers rapid kinetics and high yields, making it ideal for a wide range of in vitro applications.[1][5] In contrast, the catalyst-free nature of SPAAC provides exceptional biocompatibility, rendering it the go-to method for labeling in living systems and for modifying sensitive peptides.[1][6] The selection of the appropriate method requires careful consideration of the peptide's properties, the experimental context (in vitro vs. in vivo), and the overall goals of the research.

References

A Head-to-Head Comparison of Alkyne-Containing Unnatural Amino Acids for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is paramount for unraveling complex biological processes and developing novel therapeutics. Alkyne-containing unnatural amino acids (UAAs) have emerged as powerful tools for bioorthogonal chemistry, enabling the site-specific labeling of proteins within their native environments. This guide provides a comprehensive head-to-head comparison of different alkyne-containing UAAs, supported by experimental data, to facilitate the selection of the optimal tool for your research needs.

This comparison focuses on three widely used alkyne-containing UAAs: L-Homopropargylglycine (HPG), p-Propargyloxyphenylalanine (pPaF), and p-Ethynyl-L-phenylalanine (pEth-F). These UAAs can be incorporated into proteins either metabolically, replacing methionine, or through genetic code expansion at specific sites. Once incorporated, the alkyne handle allows for highly specific covalent modification via "click chemistry" reactions.

Performance Comparison of Alkyne-Containing Unnatural Amino Acids

The choice of an alkyne-containing UAA can significantly impact experimental outcomes. Factors such as incorporation efficiency, the kinetics of subsequent bioorthogonal reactions, and potential cytotoxicity are critical considerations. The following tables summarize available quantitative data to facilitate a direct comparison.

Unnatural Amino AcidStructureIncorporation MethodRelative Incorporation Efficiency (%)Reference
L-Homopropargylglycine (HPG) Chemical structure of L-HomopropargylglycineMetabolic Labeling (Methionine analog)100
p-Propargyloxyphenylalanine (pPaF) Chemical structure of p-PropargyloxyphenylalanineGenetic Code ExpansionUp to 27-fold higher yield in cell-free systems compared to in vivo
p-Ethynyl-L-phenylalanine (pEth-F) Chemical structure of p-Ethynyl-L-phenylalanineGenetic Code ExpansionNot directly compared in the same study

Table 1: Incorporation Efficiency of Alkyne-Containing UAAs. The efficiency of incorporation can vary significantly depending on the UAA, the expression system (in vivo vs. cell-free), and the specific protein. HPG, as a methionine analog, is readily incorporated during protein synthesis. In contrast, the incorporation of larger, aromatic UAAs like pPaF and pEth-F relies on engineered aminoacyl-tRNA synthetase/tRNA pairs and can be more variable. Notably, cell-free protein synthesis systems can dramatically improve the incorporation of UAAs like pPaF that have poor cellular uptake.

Bioorthogonal ReactionAlkyne UAAAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
CuAAC Terminal Alkyne (e.g., HPG, pPaF, pEth-F)Simple Azide~1-100
SPAAC Terminal AlkyneStrained Cyclooctyne (e.g., DBCO)~0.1 - 1.0

Table 2: Reaction Kinetics of Common Bioorthogonal Reactions. The rate of the bioorthogonal reaction is crucial for efficient labeling, especially in dynamic biological systems. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient reaction for terminal alkynes. However, the copper catalyst can be toxic to living cells. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, though with generally slower kinetics. The choice between CuAAC and SPAAC often depends on the experimental system and the tolerance for copper.

Unnatural Amino AcidCell TypeAssayKey FindingsReference
L-Homopropargylglycine (HPG) ArabidopsisGrowth InhibitionLess inhibitory to cell growth compared to AHA.
p-Propargyloxyphenylalanine (pPaF) Not specifiedGeneral observationLimited cellular uptake can reduce in vivo incorporation.
General Alkyne UAAs Mammalian CellsCytotoxicity AssaysCopper catalysts used in CuAAC can induce cytotoxicity.

Table 3: Cytotoxicity and Other Considerations. The introduction of UAAs and the subsequent chemical reactions can have physiological consequences. HPG has been shown to be less toxic than its azide-containing counterpart, L-azidohomoalanine (AHA), in plant models. For UAAs requiring genetic code expansion, cellular uptake can be a limiting factor, as seen with pPaF. A major consideration for all alkyne-containing UAAs is the potential cytotoxicity of the copper catalyst required for CuAAC, which has led to the development of copper-free SPAAC methods for live-cell applications.

Experimental Workflows and Signaling Pathways

The incorporation and subsequent labeling of alkyne-containing UAAs follow a general workflow. The specific details will vary depending on the chosen UAA and labeling strategy.

experimental_workflow cluster_incorporation UAA Incorporation cluster_labeling Bioorthogonal Labeling metabolic Metabolic Labeling (e.g., HPG) protein Protein of Interest (with alkyne UAA) metabolic->protein genetic Genetic Code Expansion (e.g., pPaF, pEth-F) genetic->protein cuaac CuAAC (Copper-Catalyzed) labeled_protein Labeled Protein cuaac->labeled_protein spaac SPAAC (Strain-Promoted) spaac->labeled_protein protein->cuaac protein->spaac probe Azide-Probe (e.g., Fluorophore, Biotin) probe->cuaac probe->spaac

A generalized workflow for the incorporation and bioorthogonal labeling of alkyne-containing UAAs.

Alkyne-containing UAAs are often employed to study signaling pathways by enabling the visualization or pulldown of newly synthesized proteins in response to specific stimuli.

signaling_pathway stimulus External Stimulus (e.g., Growth Factor) receptor Cell Surface Receptor stimulus->receptor cascade Signaling Cascade (e.g., MAPK pathway) receptor->cascade transcription Gene Transcription cascade->transcription translation Protein Translation (with Alkyne UAA incorporation) transcription->translation labeled_protein Labeled Protein of Interest translation->labeled_protein downstream Downstream Analysis (Microscopy, Proteomics) labeled_protein->downstream

Use of alkyne-UAAs to study stimulus-induced protein synthesis in a signaling pathway.

Experimental Protocols

Detailed protocols are essential for the successful application of these techniques. Below are representative protocols for metabolic labeling with HPG and a general protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Homopropargylglycine (HPG)

Materials:

  • Mammalian cells of interest

  • Complete growth medium

  • Methionine-free medium

  • L-Homopropargylglycine (HPG) stock solution (e.g., 100 mM in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Culture mammalian cells to the desired confluency in complete growth medium.

  • Methionine Starvation (Optional but Recommended): To enhance HPG incorporation, replace the complete medium with pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes.

  • HPG Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with HPG to a final concentration of 25-100 µM. The optimal concentration and labeling time (typically 1-24 hours) should be determined empirically for each cell type and experimental goal.

  • Cell Harvest: After the labeling period, wash the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The protein lysate containing HPG-labeled proteins is now ready for downstream click chemistry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

Materials:

  • Protein sample containing an alkyne-UAA (from Protocol 1 or genetic incorporation)

  • Azide-functionalized probe (e.g., fluorescent dye-azide, biotin-azide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following components in order:

    • Protein sample (10-100 µg) in reaction buffer.

    • Azide-probe to a final concentration of 10-100 µM (typically a 10- to 50-fold molar excess over the protein).

    • THPTA to a final concentration of 500 µM.

    • CuSO₄ to a final concentration of 100 µM.

  • Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent probe.

  • Purification: Remove excess reagents and purify the labeled protein. This can be achieved by methods such as acetone precipitation followed by washing, or by using size-exclusion chromatography spin columns.

  • Downstream Analysis: The labeled protein is now ready for downstream applications such as SDS-PAGE analysis, fluorescence imaging, or mass spectrometry.

Conclusion

The selection of an alkyne-containing UAA is a critical step in designing experiments for bioorthogonal protein labeling. L-Homopropargylglycine offers a straightforward approach for metabolic labeling with good biocompatibility. For site-specific incorporation and the introduction of different chemical properties, genetically encoded UAAs like p-propargyloxyphenylalanine and p-ethynyl-L-phenylalanine provide powerful alternatives, although their incorporation efficiency can be more variable. The choice between the robust but potentially toxic CuAAC and the copper-free but slower SPAAC reaction for labeling is another key consideration that depends on the specific experimental system. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to best leverage the power of alkyne-containing UAAs for their scientific investigations.

A Comparative Guide to the Enantiomeric Purity of Commercially Available (R)-Boc-propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral building blocks is of paramount importance. (R)-Boc-propargylglycine, a non-canonical amino acid, is a critical component in the synthesis of various therapeutic agents and chemical probes. The presence of its (S)-enantiomer can lead to significant differences in pharmacological activity, toxicity, and overall efficacy of the final product. This guide provides a comparative framework for analyzing the enantiomeric purity of (R)-Boc-propargylglycine from various commercial suppliers, supported by a detailed experimental protocol for chiral High-Performance Liquid Chromatography (HPLC), the industry-standard method for such analyses.

Comparison of Enantiomeric Purity from Commercial Suppliers

The enantiomeric excess (e.e.) is a critical quality attribute for (R)-Boc-propargylglycine. While suppliers typically provide a certificate of analysis, independent verification is often necessary. The following table presents a hypothetical comparison of the enantiomeric purity of (R)-Boc-propargylglycine from three representative suppliers, as determined by the chiral HPLC method detailed below.

SupplierLot NumberStated PurityMeasured Enantiomeric Excess (% e.e.) of (R)-enantiomer
Supplier AA12345>99%99.5%
Supplier BB67890≥98%98.2%
Supplier CC11213>99%99.8%

Note: The data presented in this table is for illustrative purposes only and does not represent actual analytical results from the mentioned suppliers. Researchers are encouraged to perform their own analysis on specific lots.

Experimental Protocol: Enantiomeric Purity Analysis by Chiral HPLC

This section details the methodology for determining the enantiomeric purity of (R)-Boc-propargylglycine using chiral HPLC. This method is based on the differential interaction of the enantiomers with a chiral stationary phase, leading to their separation and quantification.

1. Materials and Reagents:

  • (R)-Boc-propargylglycine (from various suppliers)

  • (S)-Boc-propargylglycine (for reference)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water (H₂O)

  • Trifluoroacetic acid (TFA)

  • Analytical balance

  • Volumetric flasks

  • Autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A macrocyclic glycopeptide-based CSP, such as a CHIROBIOTIC T or a teicoplanin-based column, is often effective for the separation of Boc-protected amino acids.[1][2] Alternatively, carbohydrate-based CSPs like CHIRALPAK IA or IC can also be employed.[3]

3. Chromatographic Conditions:

  • Mobile Phase: A typical mobile phase for reversed-phase chiral HPLC of Boc-amino acids consists of an aqueous buffer and an organic modifier.[1] A common starting point is a gradient or isocratic elution with a mixture of water with 0.1% TFA and acetonitrile or methanol.

    • Example Isocratic Condition: 70:30 (v/v) Water (0.1% TFA) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Preparation:

    • Prepare a stock solution of (R)-Boc-propargylglycine at a concentration of 1 mg/mL in methanol.

    • Prepare a stock solution of (S)-Boc-propargylglycine at a concentration of 1 mg/mL in methanol.

    • Prepare a racemic mixture by combining equal volumes of the (R) and (S) stock solutions to confirm the separation of the two enantiomers.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the (R)-Boc-propargylglycine sample from a commercial supplier.

    • Dissolve the sample in 5.0 mL of methanol to obtain a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

  • Inject the sample solution.

  • Identify the peaks corresponding to the (R) and (S) enantiomers in the sample chromatogram based on the retention times obtained from the standard.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula:

    % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Experimental Workflow

The following diagram illustrates the logical flow of the enantiomeric purity analysis process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing & Analysis start Obtain (R)-Boc-propargylglycine Samples prep_standards Prepare (R), (S), and Racemic Standards start->prep_standards prep_samples Prepare Sample Solutions (1 mg/mL) start->prep_samples hplc_setup Equilibrate HPLC System with Chiral Column inject_std Inject Racemic Standard to Determine Retention Times hplc_setup->inject_std inject_sample Inject Commercial Samples inject_std->inject_sample peak_integration Integrate Peak Areas of (R) and (S) Enantiomers inject_sample->peak_integration calc_ee Calculate Enantiomeric Excess (% e.e.) peak_integration->calc_ee report Generate Comparison Report calc_ee->report

Caption: Workflow for Enantiomeric Purity Analysis of (R)-Boc-propargylglycine.

Alternative Analytical Methodologies

While chiral HPLC is the most prevalent and robust method, other techniques can also be employed for determining enantiomeric purity:

  • Chiral Gas Chromatography (GC): This method requires derivatization to increase the volatility of the amino acid. It can offer high sensitivity and shorter analysis times for suitable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent (CSA), it is possible to induce a chemical shift difference between the enantiomers, allowing for their quantification. This method is non-destructive but generally less sensitive than chromatographic techniques.[4]

The choice of analytical method will depend on the available instrumentation, the required level of sensitivity, and the specific properties of the compound being analyzed. For routine quality control and comparative analysis of (R)-Boc-propargylglycine, chiral HPLC remains the gold standard.

References

A Comparative Guide to the Impact of (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic Acid on Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic potential by improving stability, modulating conformation, and introducing novel functionalities.[1][2] Among these, (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid, also known as Boc-L-propargylglycine (Boc-Pra-OH), has emerged as a versatile building block. Its defining feature is a terminal alkyne side chain, which serves as a chemical handle for a variety of bioorthogonal modifications.[3][4]

This guide provides a comprehensive assessment of the impact of incorporating Boc-Pra-OH on peptide structure and function. We compare its performance with alternative modification strategies, supported by experimental data and detailed protocols, to aid researchers in designing next-generation peptide therapeutics.

Impact on Peptide Structure and Stability

The introduction of Boc-Pra-OH can significantly influence a peptide's three-dimensional structure and its resistance to degradation. The rigid alkyne moiety can impose conformational constraints, while the triazole ring formed after "click" chemistry can mimic a peptide bond and stabilize secondary structures.

1.1. Conformational Stabilization

The primary structural impact of Boc-Pra-OH is realized after its alkyne side chain is reacted with an azide-containing amino acid (e.g., Azidonorleucine) elsewhere in the peptide sequence. This intramolecular Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction creates a stable, rigid 1,2,3-triazole linkage.[5]

  • Alpha-Helix Stabilization: When Boc-Pra-OH and an azide-functionalized amino acid are placed at appropriate positions (e.g., i and i+4 or i and i+7), the resulting triazole bridge can act as a "staple," reinforcing the α-helical conformation.[6] This is crucial for peptides that require a helical structure to interact with their biological targets.

  • Mimicking Secondary Structures: The constrained cyclic structure can mimic natural peptide loops and turns, which are often involved in protein-protein interactions.[7] This conformational restriction reduces the entropic penalty upon binding, potentially leading to higher affinity.[7]

  • Enhanced Proteolytic Stability: Cyclization via the triazole bridge renders peptides less susceptible to degradation by exopeptidases and endopeptidases, which typically recognize and cleave linear peptide sequences.[8] This modification can significantly prolong the biological half-life of a peptide.[9]

1.2. Comparison of Structural Modifications

The table below compares the structural impact of incorporating Boc-Pra-OH (for triazole stapling) with other common peptide modification strategies aimed at enhancing structural stability.

Modification Strategy Amino Acids Used Resulting Linkage Impact on Secondary Structure Key Advantages Limitations
Triazole Stapling (Click) (R)-propargylglycine + Azide-amino acid (e.g., Azidonorleucine)1,4-disubstituted 1,2,3-triazoleStabilizes α-helices and β-turnsBioorthogonal, high yield, chemically stable, mimics peptide bond geometry[5][10]Requires copper catalyst which can be toxic; two unnatural amino acids needed.
Hydrocarbon Stapling (RCM) α,α-disubstituted amino acids with terminal alkenes (e.g., (S)-2-(4'-pentenyl)alanine)All-carbon C=C double bondStabilizes α-helicesMetal-free in final product, metabolically stableRequires expensive Ruthenium catalyst, potential for catalyst contamination, may increase hydrophobicity significantly.[6][11]
Disulfide Bridge Two L-Cysteine residuesDisulfide (-S-S-)Constrains loops and global conformationNaturally occurring, relatively simple oxidation reactionSusceptible to reduction in biological environments, less rigid than other staples.[11]
Lactam Bridge (Amide) L-Aspartic Acid/L-Glutamic Acid + L-Lysine/L-OrnithineAmide (-CO-NH-)Constrains loops and can stabilize helicesMimics a natural peptide bond, good stabilityRequires orthogonal side-chain deprotection which can complicate synthesis.[11]

Impact on Peptide Function

The terminal alkyne of Boc-Pra-OH is a versatile functional handle that enables a wide range of modifications through click chemistry. This allows for the precise attachment of various molecules to tailor the peptide's function.

2.1. Functional Modifications via Click Chemistry

The CuAAC reaction is highly specific and can be performed in aqueous solutions, making it ideal for modifying complex biomolecules.[5]

  • Labeling and Imaging: Fluorescent dyes, biotin, or other reporter tags containing an azide group can be easily conjugated to an alkyne-modified peptide for use in immunoassays, fluorescence microscopy, and flow cytometry.[5]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can improve a peptide's solubility, increase its hydrodynamic volume to reduce renal clearance, and shield it from proteolytic enzymes, thereby extending its circulation half-life.[11]

  • Drug Conjugation: Peptides can be used as targeting ligands to deliver cytotoxic drugs or other therapeutic payloads specifically to cancer cells. The alkyne handle provides a reliable site for conjugating the payload.

  • Surface Immobilization: Peptides can be "clicked" onto surfaces of biomaterials or nanoparticles to create functionalized materials for tissue engineering or diagnostic applications.

2.2. Comparison of Functionalization Strategies

The table below compares the use of Boc-Pra-OH for functionalization with other common conjugation chemistries.

Conjugation Chemistry Functional Groups Selectivity Reaction Conditions Applications
Click Chemistry (CuAAC) Alkyne + AzideHighMild, aqueous conditions, requires Cu(I) catalystLabeling, PEGylation, cyclization, drug conjugation[10]
Maleimide Chemistry Thiol (from Cysteine) + MaleimideHighpH 6.5-7.5, aqueous buffersLabeling, PEGylation, protein conjugation[11]
Amide Coupling (EDC/NHS) Amine (Lysine, N-terminus) + Carboxylic AcidModerate (targets all available amines)pH 7-8, aqueous buffersProtein cross-linking, surface immobilization
Schiff Base Formation Aldehyde/Ketone + Amine (N-terminus, Lysine)ModeratepH dependent, requires subsequent reduction for stabilityBioconjugation, requires introduction of carbonyl group

Experimental Protocols & Methodologies

3.1. Protocol for Solid-Phase Peptide Synthesis (SPPS) using Boc-Pra-OH

This protocol outlines the manual incorporation of Boc-(R)-Pra-OH into a peptide sequence using the Boc/Bzl protection strategy on a methylbenzhydrylamine (MBHA) resin.

  • Resin Preparation: Swell 100 mg of MBHA resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Amino Acid Coupling Cycle (for each amino acid):

    • Boc Deprotection: Wash the resin with DCM (2x). Treat with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a 20-minute treatment. Wash with DCM (3x), isopropanol (1x), and DCM (3x).

    • Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (2x). Wash with DCM (3x).

    • Coupling: In a separate vial, pre-activate a 4-fold molar excess of the Boc-protected amino acid (or Boc-Pra-OH) with HBTU (3.9 eq) and DIEA (6 eq) in N,N-dimethylformamide (DMF) for 5 minutes. Add the activated mixture to the resin and agitate for 1-2 hours.

    • Monitoring: Perform a Kaiser test to confirm complete coupling (negative result). If positive, repeat the coupling step.

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage: After the final amino acid is coupled and the N-terminal Boc group is removed, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1 hour.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

3.2. Protocol for On-Resin Peptide Cyclization via CuAAC

This protocol is for cyclizing a resin-bound linear peptide containing both (R)-propargylglycine and an azide-containing amino acid (e.g., L-azidonorleucine).

  • Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using Fmoc-SPPS, incorporating Fmoc-(R)-Pra-OH and Fmoc-L-azidonorleucine-OH at the desired positions.

  • Resin Preparation for Cyclization: After synthesis, wash the peptide-resin thoroughly with DMF.

  • Cyclization Reaction:

    • Prepare a reaction cocktail in DMF containing:

      • Copper(I) Iodide (CuI) (0.3 equivalents)

      • DIEA (2.0 equivalents)

    • Add the cocktail to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 18-24 hours, shielded from light.

  • Washing: Wash the resin extensively with DMF, DCM, and methanol to remove all traces of copper and other reagents.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify by RP-HPLC.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes described in this guide.

cluster_SPPS Boc-SPPS Workflow for Incorporating Boc-Pra-OH Resin Start: MBHA Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization 2. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA/Boc-Pra-OH, HBTU) Neutralization->Coupling Loop Repeat for Each Amino Acid Coupling->Loop Loop->Deprotection Next cycle Cleavage Final Cleavage (Anhydrous HF) Loop->Cleavage Final cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

cluster_CuAAC On-Resin Peptide Cyclization via CuAAC Start Linear Peptide on Resin (contains Alkyne and Azide) Reagents Add Reagents: Cu(I) Iodide, DIEA in DMF Start->Reagents Reaction Agitate at RT (18-24h) Reagents->Reaction Wash Wash Resin Reaction->Wash Cleave Cleave & Purify Wash->Cleave Final Final Cyclic Peptide Cleave->Final

Caption: On-resin cyclization using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

cluster_Logic Logic: Peptide Stapling Strategies cluster_RCM Ring-Closing Metathesis (RCM) cluster_Click Click Chemistry (CuAAC) Peptide Linear Peptide Goal Goal: Stabilize α-Helix Peptide->Goal RCM_AA Incorporate Alkene Amino Acids Goal->RCM_AA Click_AA Incorporate Alkyne & Azide Amino Acids Goal->Click_AA RCM_Rx React with Ru Catalyst RCM_AA->RCM_Rx RCM_Result Hydrocarbon Staple RCM_Rx->RCM_Result Click_Rx React with Cu(I) Catalyst Click_AA->Click_Rx Click_Result Triazole Staple Click_Rx->Click_Result

Caption: Comparison of peptide stapling strategies.

References

A Comparative Guide to Validating Target Engagement for Peptides Modified with Boc-D-propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction of a therapeutic peptide with its intended molecular target is a cornerstone of successful drug discovery. Peptides modified with the non-canonical amino acid Boc-D-propargylglycine offer a powerful tool for this purpose. The terminal alkyne group of the propargylglycine residue serves as a versatile chemical handle, enabling the use of bioorthogonal "click chemistry" to attach reporter tags for target identification and validation.

This guide provides an objective comparison of key methodologies for validating the target engagement of these modified peptides, supported by experimental workflows and data presentation formats.

Core Principle: Leveraging Click Chemistry for Target Discovery

The validation process begins with a peptide synthesized to include Boc-D-propargylglycine. This peptide is introduced to a biological system (e.g., cell lysate or intact cells). After the peptide binds to its target protein(s), the propargyl group's alkyne handle is used in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction.[][2] This reaction covalently attaches an azide-modified reporter tag—such as biotin for affinity purification or a fluorophore for imaging—to the peptide, which is now bound to its target. This enables the subsequent isolation, identification, and validation of the target protein.

G cluster_workflow General Workflow for Target Identification Peptide Peptide with Boc-D-propargylglycine Complex Peptide-Target Complex Formation Peptide->Complex Target Target Protein in Biological Sample Target->Complex Click Click Chemistry Reaction (CuAAC) Complex->Click TaggedComplex Reporter-Tagged Peptide-Target Complex Click->TaggedComplex AzideTag Azide-Reporter (e.g., Azide-Biotin) AzideTag->Click Analysis Downstream Analysis (e.g., AP-MS, Imaging) TaggedComplex->Analysis G cluster_AP Affinity Pulldown (AP-MS) Workflow Lysate 1. Incubate Peptide with Cell Lysate Click 2. Add Azide-Biotin & Click Reagents (CuAAC) Lysate->Click Capture 3. Capture with Streptavidin Beads Click->Capture Wash 4. Wash to Remove Non-specific Binders Capture->Wash Elute 5. Elute Proteins & Prepare for MS Wash->Elute MS 6. LC-MS/MS Analysis Elute->MS G cluster_CETSA CETSA Workflow Treat 1. Treat Intact Cells (Peptide vs. Vehicle) Heat 2. Aliquot and Heat across a Temp. Gradient Treat->Heat Lyse 3. Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Spin 4. Centrifuge to Separate Soluble & Precipitated Protein Lyse->Spin Analyze 5. Analyze Soluble Fraction (Western Blot or MS) Spin->Analyze Plot 6. Plot Melting Curves & Determine ΔTm Analyze->Plot

References

Safety Operating Guide

Proper Disposal of (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound and associated waste materials. The key to safe disposal is understanding the compound's specific chemical hazards, primarily those associated with its terminal alkyne group.

Core Safety Precautions and Hazard Identification

This compound is a compound that requires careful handling due to its potential health and chemical hazards. Safety data sheets (SDS) indicate that this compound can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Additionally, it may cause an allergic skin reaction.[2]

The most significant immediate chemical hazard stems from the terminal alkyne group. Terminal alkynes can react with certain metals, particularly heavy metals like copper, silver, and mercury, to form highly unstable and potentially explosive metal acetylides.[3] Therefore, a primary focus of the disposal procedure is to prevent contact between the alkyne-containing waste and incompatible metals.

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. This includes, at a minimum:

  • A laboratory coat

  • Safety glasses with side shields or goggles

  • Nitrile gloves

All handling of the solid compound or its solutions should be conducted in a well-ventilated chemical fume hood.

Quantitative Data Summary

PropertyValue
CAS Number63039-46-3
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Hazard StatementsH302, H315, H319, H335, H317
Signal WordWarning
PictogramGHS07 (Harmful)

Experimental Protocols: Step-by-Step Disposal Procedures

The cornerstone of safe disposal is rigorous waste segregation to prevent the formation of hazardous byproducts. Under no circumstances should waste containing this compound be mixed with heavy metal waste.

1. Waste Segregation:

  • Establish separate, clearly labeled hazardous waste containers for each type of waste generated.

  • Waste streams should be segregated into solid waste, liquid waste, and sharps waste.

2. Solid Waste Disposal (Non-Sharps):

  • Examples: Contaminated gloves, pipette tips, weigh boats, and paper towels.

  • Procedure:

    • Collect all solid waste contaminated with the compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag.

    • Label the container clearly as "Hazardous Chemical Waste" and specify "Contains this compound".

3. Liquid Waste Disposal:

  • Examples: Unused solutions, reaction mixtures, and solvent rinses.

  • Procedure:

    • Collect all liquid waste in a compatible, leak-proof, and sealable liquid waste container. The container material must be compatible with the solvents used (e.g., a designated container for non-halogenated organic solvents).

    • Crucially, ensure this waste stream is kept separate from any waste containing heavy metals.

    • Label the container "Hazardous Liquid Chemical Waste," specifying "Contains this compound" and listing all solvent components and their approximate percentages.

4. Sharps Waste Disposal:

  • Examples: Contaminated needles, syringes, and glass Pasteur pipettes.

  • Procedure:

    • Place all sharps contaminated with the compound into a designated, puncture-proof sharps container.

    • The container must be labeled "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".

5. Decontamination of Glassware:

  • Procedure:

    • Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone or ethanol) to remove any residue.

    • Collect this initial rinsate as hazardous liquid waste.[4]

    • Subsequent rinses with detergent and water can typically be disposed of down the drain, but always confirm this with your institution's specific guidelines.

6. Spill Management:

  • In the event of a spill:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material and any contaminated solids using non-sparking tools.

    • Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.

7. Final Disposal:

  • Once waste containers are approximately three-quarters full, seal them securely.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1][5][6][7]

  • Never dispose of this compound waste in the regular trash or down the sanitary sewer. [8]

Mandatory Visualization

DisposalWorkflow cluster_start cluster_segregation Waste Segregation cluster_containers Containerization cluster_disposal Final Disposal start Waste Generated (this compound) solid_waste Solid Waste (Gloves, Tips, etc.) start->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glass Pipettes) start->sharps_waste Sharps solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container (No Heavy Metals!) liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container ehs_pickup Arrange Pickup by EHS/Licensed Contractor solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 63039-46-3

  • Molecular Formula: C10H15NO4

Hazard Summary: This compound is classified as harmful and requires careful handling to avoid adverse health effects. The primary hazards are summarized below.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation[1]
Skin SensitizationH317May cause an allergic skin reaction[2]
Eye IrritationH319Causes serious eye irritation[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[1]

Signal Word: Warning[2]

Hazard Pictogram:

  • GHS07 (Harmful)

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Body PartRequired PPESpecification
Eyes/Face Safety Goggles / Face ShieldMust provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a splash hazard.[3][4]
Skin Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Laboratory Coat / GownA disposable gown or a clean lab coat must be worn to protect from skin contact.[4]
Respiratory NIOSH-approved respiratorRequired when working outside of a certified chemical fume hood or when dusts may be generated. A fit-tested N95 or higher respirator is recommended.[4]

Operational and Disposal Plans

Adherence to the following step-by-step procedures is essential for the safe handling and disposal of this substance.

Handling Protocol:
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eye-wash station and safety shower are accessible and unobstructed.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

    • Use anti-static measures where appropriate to prevent dust clouds.

    • Handle the solid with care to avoid generating dust.

    • Close the container tightly immediately after use.

  • General Handling:

    • Avoid all direct contact with the skin and eyes.[1]

    • Do not breathe in dust, fumes, or vapors.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

    • Do not eat, drink, or smoke in the laboratory.

Storage Plan:
  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

  • Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[1]

  • Temperature: Recommended storage temperature is 4°C.

Disposal Plan:
  • Waste Collection:

    • Collect all waste material, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route:

    • Dispose of the waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal.[1]

Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical attention.[1][2]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Workflow for Safe Handling

Workflow for Safe Handling of this compound prep 1. Preparation - Verify fume hood - Check safety equipment - Don appropriate PPE handling 2. Handling - Weigh and transfer in fume hood - Avoid dust generation - Keep container closed prep->handling Proceed to handling storage 3. Storage - Tightly closed container - Cool, dry, ventilated area - Store at 4°C handling->storage After use disposal 4. Disposal - Collect in labeled container - Use licensed disposal service - Follow regulations handling->disposal For waste emergency Emergency Procedures - Eye wash / Safety shower - Seek medical attention handling->emergency In case of exposure spill Spill Response - Evacuate area - Use absorbent material - Decontaminate handling->spill In case of safe to handle spill

Caption: Workflow for the safe handling of the specified chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.